Anticancer agent 132
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H17Cl3F3N5ORh-2 |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
[3-chloro-6-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]pyridine-2-carbonyl]-phenylazanide;dichlororhodium;ethylideneazanide |
InChI |
InChI=1S/C22H14ClF3N4O.C2H4N.2ClH.Rh/c23-16-11-12-19(28-20(16)21(31)27-15-9-5-2-6-10-15)30-17(14-7-3-1-4-8-14)13-18(29-30)22(24,25)26;1-2-3;;;/h1-13H,(H,27,31);2H,1H3;2*1H;/q;-1;;;+2/p-3 |
InChI Key |
RQZWLGUDQWIJRV-UHFFFAOYSA-K |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sacituzumab Govitecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacituzumab govitecan (SG), marketed as Trodelvy®, is a first-in-class antibody-drug conjugate (ADC) that has demonstrated significant clinical efficacy in the treatment of various solid tumors, including metastatic triple-negative breast cancer (mTNBC), urothelial carcinoma (mUC), and hormone receptor-positive (HR+)/human epidermal growth-factor receptor 2-negative (HER2-) metastatic breast cancer.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of sacituzumab govitecan, intended for researchers, scientists, and professionals involved in drug development.
Sacituzumab govitecan is a complex molecule composed of three key components:
-
Sacituzumab: A humanized monoclonal antibody that targets the trophoblast cell-surface antigen 2 (Trop-2).[3][4] Trop-2 is a transmembrane glycoprotein (B1211001) highly expressed on the surface of many epithelial tumors.[5][6]
-
SN-38: The active metabolite of irinotecan, a potent topoisomerase I inhibitor.[3][7] SN-38 is 100- to 1,000-fold more biologically active than its parent compound, irinotecan.[3] It induces cell death by causing irreversible double-strand DNA breaks.[3][8]
-
CL2A linker: A proprietary, hydrolyzable linker that covalently attaches SN-38 to the sacituzumab antibody.[3][4] This linker is designed to be stable in circulation but allows for the release of SN-38 in the acidic environment of the tumor microenvironment and within tumor cells.[3][6]
The drug-to-antibody ratio (DAR) for sacituzumab govitecan is approximately 7.6 to 8:1, allowing for the delivery of a high concentration of the cytotoxic payload to tumor cells.[1][3][4]
Pharmacodynamics: Mechanism of Action
The antitumor activity of sacituzumab govitecan is a multi-step process that leverages both targeted delivery and potent cytotoxicity.
-
Binding to Trop-2: The sacituzumab antibody component of the ADC binds with high affinity to Trop-2 receptors on the surface of cancer cells.[5][8]
-
Internalization: Following binding, the sacituzumab govitecan-Trop-2 complex is rapidly internalized by the cancer cell through receptor-mediated endocytosis.[3][5][8]
-
Intracellular SN-38 Release: Once inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and enzymatic activity hydrolyze the CL2A linker, releasing the SN-38 payload.[3][5]
-
Topoisomerase I Inhibition and DNA Damage: The released SN-38 inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription.[3][8] This inhibition leads to the accumulation of single- and double-strand DNA breaks, ultimately triggering apoptosis and cell death.[3]
-
Bystander Effect: A key feature of sacituzumab govitecan's efficacy is the "bystander effect."[3][4] The released SN-38 is membrane-permeable and can diffuse out of the targeted Trop-2-positive cancer cell and into the surrounding tumor microenvironment, where it can kill adjacent cancer cells, regardless of their Trop-2 expression status.[3][4]
Pharmacokinetics
The pharmacokinetics of sacituzumab govitecan are complex, involving the ADC itself, the released cytotoxic payload (free SN-38), and the total antibody. Population pharmacokinetic (PopPK) models have been developed using data from several clinical trials, including IMMU-132-01, ASCENT, and TROPiCS-02, to characterize the behavior of these three analytes.[2][9][10][11]
The pharmacokinetics of sacituzumab govitecan, free SN-38, and the total antibody are best described by a two-compartment model.[10][12]
Key Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for sacituzumab govitecan, free SN-38, and the total antibody.
Table 1: Population Pharmacokinetic Parameters of Sacituzumab Govitecan and its Analytes
| Analyte | Parameter | Typical Value | Intersubject Variability (%CV) |
| Sacituzumab Govitecan (SG) | Clearance (CL) | 0.133 L/h | 12% |
| Steady-State Volume of Distribution (Vss) | 3.68 L | - | |
| Elimination Half-Life (t½) | ~11 to 23.4 hours | - | |
| Free SN-38 | Elimination Half-Life (t½) | 17.6 hours | - |
| Total Antibody (tAB) | Clearance (CL) | 0.0164 L/h | - |
| Steady-State Volume of Distribution (Vss) | 4.26 L | - | |
| Elimination Half-Life (t½) | ~103 to 114 hours | - |
Data compiled from multiple sources.[9][11][13][14]
Table 2: Serum Concentrations of SN-38 after a 10 mg/kg Dose of Sacituzumab Govitecan
| Analyte | Time Point | Median Concentration |
| Total SN-38 | 30 minutes post-infusion | 4234 ng/mL |
| Day 1 | 1334 ng/mL | |
| Free SN-38 | 30 minutes post-infusion | 95.3 ng/mL |
| Day 1 | 56.9 ng/mL |
Data from the IMMU-132-01 study.[13]
It is important to note that the area under the curve (AUC) for free SN-38 constitutes approximately 2.5% of the total SN-38 AUC, indicating that the majority of SN-38 in circulation remains bound to the antibody.[13] Over a three-week cycle, the SN-38 exposure (AUC) from a 10 mg/kg dose of sacituzumab govitecan is more than 15-fold higher than that from a 340 mg/m² dose of irinotecan.[3]
Metabolism and Elimination
No formal metabolism studies have been conducted with sacituzumab govitecan.[13] The primary route of metabolism for the released SN-38 is glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive metabolite, SN-38 glucuronide (SN-38G).[3][13][15] Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, resulting in increased exposure to SN-38 and a higher risk of adverse events such as neutropenia and diarrhea.[15][16][17] Patients homozygous for the UGT1A1*28 allele are at an increased risk for these toxicities.[8][17]
The monoclonal antibody component is expected to be eliminated through catabolic pathways typical for immunoglobulins.[13]
Special Populations and Drug Interactions
Population PK analyses have shown that age, race, sex, mild-to-moderate renal impairment, and mild hepatic impairment do not have a clinically meaningful impact on the exposure of sacituzumab govitecan or free SN-38.[9][11][13] Therefore, no dose adjustments are typically required for these patient populations. The impact of severe renal or moderate to severe hepatic impairment on the pharmacokinetics of sacituzumab govitecan is unknown.[13]
Concomitant administration of sacituzumab govitecan with inhibitors of UGT1A1 may increase systemic exposure to SN-38, while inducers of UGT1A1 may decrease SN-38 exposure.[17]
Experimental Protocols
The characterization of the pharmacokinetics of sacituzumab govitecan and its components relies on robust bioanalytical methods.
Bioanalytical Methods
-
Quantification of Total SN-38 and Free SN-38: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are employed to measure the concentrations of total and free SN-38 in plasma.[9] For free SN-38, a solid-phase extraction step is typically used for sample clean-up and concentration.[18][19]
-
Quantification of Total Antibody (tAB): A validated sandwich electrochemiluminescence immunoassay is used to quantify the concentration of the total antibody (both conjugated and unconjugated sacituzumab).[9]
-
Calculation of Sacituzumab Govitecan Concentration: The concentration of the ADC is not directly measured but is calculated based on the concentrations of total and free SN-38 and a known drug-to-antibody ratio (typically assumed to be around 8).[9]
Clinical Trial Methodology for Pharmacokinetic Assessment
Pharmacokinetic data for sacituzumab govitecan have been collected in several key clinical trials. A general workflow for PK assessment in these trials is as follows:
The phase 1/2 study IMMU-132-01 (NCT01631552) and the phase 3 ASCENT trial (NCT02574455) were instrumental in establishing the pharmacokinetic profile and recommended dose of sacituzumab govitecan.[1][9][20]
Conclusion
Sacituzumab govitecan exhibits a complex yet predictable pharmacokinetic and pharmacodynamic profile. Its mechanism of action, involving targeted delivery of the potent topoisomerase I inhibitor SN-38 to Trop-2 expressing tumors and a significant bystander effect, underpins its clinical efficacy. The pharmacokinetics of the ADC, free SN-38, and total antibody have been well-characterized through population PK modeling, which has also informed dosing strategies and identified patient populations at higher risk for toxicity due to genetic variations in UGT1A1. This in-depth understanding of the pharmacokinetics and pharmacodynamics of sacituzumab govitecan is crucial for its optimal clinical use and for the development of future antibody-drug conjugates.
References
- 1. Sacituzumab govitecan - Wikipedia [en.wikipedia.org]
- 2. Sacituzumab Govitecan Population Pharmacokinetics: Updated Analyses Using HR+/HER2- Metastatic Breast Cancer Data From the Phase 3 TROPiCS-02 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Sacituzumab tirumotecan? [synapse.patsnap.com]
- 6. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sacituzumab govitecan: an antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. population-pharmacokinetics-of-sacituzumab-govitecan-in-patients-with-metastatic-triple-negative-breast-cancer-and-other-solid-tumors - Ask this paper | Bohrium [bohrium.com]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 14. Sacituzumab govitecan (IMMU-132), an anti-Trop-2-SN-38 antibody-drug conjugate for the treatment of diverse epithelial cancers: Safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. g-standaard.nl [g-standaard.nl]
- 16. Influence of the UGT1A1 gene polymorphism on treatment with sacituzumab govitecan. Narrative review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 17. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Impact of UGT1A1 Status on Safety Profile in Patients with mBC [askgileadmedical.com]
- 18. Trace analysis of SN-38 in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
IMMU-132 SN-38 payload release mechanism
An In-depth Technical Guide to the IMMU-132 (Sacituzumab Govitecan) SN-38 Payload Release Mechanism
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Sacituzumab govitecan (IMMU-132) is a first-in-class antibody-drug conjugate (ADC) that has demonstrated significant clinical efficacy in various solid tumors.[1][2] It is composed of a humanized monoclonal antibody targeting the Trophoblast Cell-Surface Antigen 2 (Trop-2) conjugated to SN-38, the active metabolite of irinotecan.[3][4] A key differentiator in the design of Sacituzumab govitecan is its unique payload release mechanism, which relies on a moderately stable, hydrolyzable linker. This design facilitates a high drug-to-antibody ratio (DAR) and enables both targeted intracellular drug delivery and a significant bystander effect.[3][5]
This technical guide provides a comprehensive overview of the core mechanism of SN-38 payload release from Sacituzumab govitecan, detailing the molecular components, the cleavage process, downstream signaling, and the experimental methodologies used for its characterization.
Core Components of Sacituzumab Govitecan
The architecture of Sacituzumab govitecan is a carefully engineered assembly of three critical components, each playing a distinct role in its therapeutic action.
-
Sacituzumab (hRS7): A humanized IgG1κ monoclonal antibody that specifically targets Trop-2, a transmembrane glycoprotein (B1211001) highly expressed on the surface of many epithelial cancers with limited expression in normal tissues.[6][7]
-
SN-38: The cytotoxic payload, which is the active metabolite of the chemotherapy drug irinotecan.[4] SN-38 is a potent topoisomerase I inhibitor, approximately 100- to 1,000-fold more potent than its parent compound, irinotecan.[5][8] Its direct conjugation in IMMU-132 bypasses the need for in-vivo enzymatic conversion from irinotecan.[4]
-
CL2A Linker: A proprietary, hydrolyzable linker that connects the Sacituzumab antibody to the SN-38 payload.[2][3] The linker utilizes a moderately stable carbonate bond, which is susceptible to hydrolysis.[9][10] This linker is attached to the antibody via a maleimide (B117702) moiety to sulfhydryl groups on the mildly reduced IgG, achieving a high drug-to-antibody ratio (DAR) of approximately 7.6-8:1.[11][12][13]
Caption: Core components of the Sacituzumab govitecan ADC.
The SN-38 Payload Release Mechanism
The release of SN-38 from Sacituzumab govitecan is a multi-stage process initiated by targeted binding and culminating in cytotoxic activity. The primary mechanism of release is non-enzymatic hydrolysis of the CL2A linker, a process that is significantly accelerated by the acidic conditions within the tumor microenvironment and cellular compartments.[3][11][14]
Key Stages of Action and Payload Release:
-
Targeting and Internalization: The ADC circulates in the bloodstream and binds with high affinity to Trop-2 receptors on the surface of cancer cells.[6] Upon binding, the ADC-Trop-2 complex is rapidly internalized by the cell, primarily through endocytosis.[3][14]
-
Intracellular Trafficking and Hydrolysis: Following internalization, the ADC is trafficked through the endosomal and lysosomal pathways.[14] These compartments have an acidic internal environment (pH 4.5-6.5).[15] The low pH catalyzes the hydrolysis of the carbonate bond within the CL2A linker, releasing the active SN-38 payload directly inside the cell.[7][11] This pH-sensitivity is a key design feature, ensuring preferential drug release within the target cell.[3]
-
Extracellular Release and Bystander Effect: The CL2A linker's moderate stability also permits a slow, time-dependent release of SN-38 in the tumor microenvironment, which is often more acidic than normal tissues.[8][11] The released SN-38 is membrane-permeable and can diffuse into adjacent tumor cells, including those that may not express Trop-2.[3][6] This "bystander effect" enhances the therapeutic efficacy by addressing tumor heterogeneity.[6]
Caption: Workflow of IMMU-132 from cell binding to payload release.
Quantitative Analysis of Payload Release
The pharmacokinetics (PK) and stability of Sacituzumab govitecan have been characterized in both preclinical and clinical studies. The data highlight the balance between systemic stability and efficient payload release at the tumor site.
| Parameter | Value | Species / Context | Reference |
| Intact ADC (IMMU-132) | |||
| Clearance (CL) | 0.133 L/h | Human (PopPK Model) | [16][17] |
| Steady-State Volume (Vss) | 3.68 L | Human (PopPK Model) | [16][17] |
| Elimination Half-life | ~11 - 14 hours | Human | [18] |
| Mean Residence Time (MRT) | 15.4 hours | Mouse | [9][10] |
| Total Antibody (hRS7) | |||
| Clearance (CL) | 0.0164 L/h | Human (PopPK Model) | [16][17] |
| Elimination Half-life | ~103 - 114 hours | Human | [18] |
| Mean Residence Time (MRT) | ~300 hours | Mouse | [9][10] |
| Caption: Table 1. Summary of key pharmacokinetic parameters for Sacituzumab govitecan and its components. |
| Parameter | Value / Observation | Conditions | Reference |
| Linker Stability | |||
| SN-38 Release Half-life | ~24 hours | In serum at 37°C | [10] |
| Release Mechanism | Hydrolysis of carbonate bond | pH-sensitive | [9][10] |
| pH Influence | Release is accelerated in acidic pH | Endosomal/lysosomal pH (4.5-6.5) | [3][11] |
| Systemic Free SN-38 | |||
| IgG-bound SN-38 | >95% of total SN-38 | In human serum | [18] |
| Free Systemic SN-38 | ~2.5% of total payload | In human serum | [3] |
| Caption: Table 2. Quantitative data on CL2A linker stability and SN-38 release kinetics. |
Downstream Cellular Mechanism of Action
Once released from the CL2A linker, SN-38 exerts its potent cytotoxic effect through a well-defined intracellular pathway.
-
Topoisomerase I Inhibition: Free SN-38 binds to the DNA-topoisomerase I (TOPO1) complex.[3][6] This stabilizes the covalent bond between TOPO1 and DNA, preventing the re-ligation of single-strand breaks that are naturally created during DNA replication and transcription.[4]
-
DNA Damage: The collision of the replication fork with this stabilized TOPO1-DNA cleavage complex results in the conversion of single-strand breaks into irreversible, lethal double-strand DNA breaks.[4][11]
-
Apoptotic Signaling Cascade: The accumulation of DNA damage triggers a cellular stress response and activates the intrinsic apoptotic pathway.[8] This involves the upregulation of key signaling proteins such as pJNK1/2 and p21WAF1/Cip1, followed by the sequential cleavage and activation of caspases 9, 7, and 3.[9][10] Activated caspases ultimately cleave essential cellular substrates, including poly-ADP-ribose polymerase (PARP), leading to programmed cell death.[4][9]
Caption: Signaling cascade initiated by released SN-38.
Key Experimental Methodologies
The characterization of the IMMU-132 payload release mechanism involves a variety of sophisticated experimental protocols. While detailed step-by-step procedures are proprietary, the principles behind the key assays are well-established in the field of ADC development.
-
Pharmacokinetic (PK) Analysis:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the intact ADC, total antibody, and free SN-38.
-
Methodology: Serum samples are collected from subjects (preclinical models or human patients) at multiple time points following ADC administration.[18] Concentrations of the different analytes are measured using validated methods such as enzyme-linked immunosorbent assay (ELISA) for the antibody components and liquid chromatography-mass spectrometry (LC-MS) for free SN-38. The resulting concentration-time data are then fitted to population pharmacokinetic (PopPK) models, often two-compartment models, to calculate key parameters like clearance, volume of distribution, and half-life.[16][17][19]
-
-
Linker Stability Assays:
-
Objective: To quantify the rate of payload release from the ADC under various conditions.
-
Methodology: The ADC is incubated in biological matrices (e.g., human or mouse serum) or in buffer solutions of varying pH (e.g., pH 5.0, 6.5, 7.4) at physiological temperature (37°C).[10][20] At designated time points, aliquots are taken, and the reaction is quenched. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the intact ADC from the released free payload.[21] The amount of free SN-38 is quantified, allowing for the calculation of the release rate and the linker's half-life.[10]
-
-
In Vivo Payload Distribution and Bystander Effect Studies:
-
Objective: To visualize and quantify payload release within the tumor and assess the bystander effect.
-
Methodology: A dual-labeled fluorescence technique can be employed.[14] In this approach, the antibody and the payload are labeled with different fluorescent dyes. Tumor-bearing animals are administered the dual-labeled ADC. Tissues are then analyzed using techniques like fluorescence imaging or flow cytometry to track the co-localization and separation of the antibody and payload signals. A lower ratio of payload-dye to antibody-dye signal inside cells would indicate payload release. This method helps distinguish between intracellular release and extracellular accumulation and can provide evidence for the bystander effect.[14]
-
Caption: A typical experimental workflow for assessing ADC linker stability.
Conclusion
The payload release mechanism of IMMU-132 (Sacituzumab govitecan) is a defining feature of its design and clinical success. It deviates from the common paradigm of using highly stable, enzyme-cleavable linkers with ultra-potent payloads. Instead, it employs a moderately stable, hydrolyzable CL2A linker that is sensitive to the acidic conditions of the tumor microenvironment and intracellular lysosomes. This strategy facilitates the efficient intracellular release of the potent cytotoxic agent SN-38 following Trop-2 mediated internalization, while also enabling a bystander killing effect that is crucial for treating heterogeneous tumors. The high drug-to-antibody ratio, combined with this controlled release mechanism, allows for the delivery of a high concentration of SN-38 to the tumor, maximizing therapeutic efficacy.
References
- 1. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - Santi - Annals of Translational Medicine [atm.amegroups.org]
- 2. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Trop-2 is a novel target for solid cancer therapy with sacituzumab govitecan (IMMU-132), an antibody-drug conjugate (ADC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 7. adcreview.com [adcreview.com]
- 8. oncotarget.com [oncotarget.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Antibody–Drug Conjugates in Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 13. New Antibody–Drug Conjugates in Breast Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 14. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Sacituzumab govitecan (IMMU-132), an anti-Trop-2-SN-38 antibody-drug conjugate for the treatment of diverse epithelial cancers: Safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. population-pharmacokinetics-of-sacituzumab-govitecan-in-patients-with-metastatic-triple-negative-breast-cancer-and-other-solid-tumors - Ask this paper | Bohrium [bohrium.com]
- 20. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Activation of anticancer prodrugs by human carboxylesterases" by Sara Kay Quinney [docs.lib.purdue.edu]
Discovery and development of Sacituzumab govitecan
An In-depth Technical Guide to the Discovery and Development of Sacituzumab Govitecan
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sacituzumab govitecan (SG) is a first-in-class antibody-drug conjugate (ADC) that has significantly advanced the treatment paradigm for heavily pre-treated metastatic triple-negative breast cancer (mTNBC) and other solid tumors.[1][2] This document provides a comprehensive technical overview of its discovery, mechanism of action, and the preclinical and clinical development journey. It is composed of a humanized monoclonal antibody, sacituzumab (hRS7), targeting the Trophoblast cell-surface antigen 2 (TROP-2); a potent topoisomerase I inhibitor payload, SN-38; and a hydrolyzable linker, CL2A.[3][4][5] The design of SG, featuring a moderately toxic drug and a moderately stable linker, represents a strategic departure from earlier ADCs that utilized ultra-toxic payloads and highly stable linkers, enabling a potent "bystander effect" and a manageable safety profile.[6]
Discovery of the Target and Antibody
TROP-2: A High-Value Therapeutic Target
Trophoblast cell-surface antigen 2 (TROP-2), also known as tumor-associated calcium signal transducer 2 (TACSTD2), is a transmembrane glycoprotein (B1211001) that is overexpressed in a wide array of epithelial cancers, including breast, lung, urothelial, and gastric cancers.[2][7][8] In normal tissues, its expression is limited.[2][9] High TROP-2 expression is frequently correlated with aggressive tumor growth, increased metastasis, and poor patient prognosis.[7][10][11]
Functionally, TROP-2 acts as an intracellular calcium signal transducer, engaging multiple signaling pathways critical for tumorigenesis.[7][9][11] Its activation leads to cell proliferation, self-renewal, invasion, and survival, making it an ideal target for cancer therapy.[7][11]
TROP-2 Signaling Pathway
TROP-2 activation triggers a cascade of downstream signaling events. It can induce a rise in intracellular calcium, which in turn activates the MAPK pathway, leading to the phosphorylation of ERK1/2.[9][10] This promotes cell cycle progression by increasing the levels of cyclin D1 and cyclin E.[8][10] TROP-2 signaling is also implicated in the activation of PI3K/AKT and NF-κB pathways, further contributing to cell growth and survival.[8][9]
Antibody Discovery and Humanization: The hRS7 Monoclonal Antibody
The journey began with the murine monoclonal antibody RS7-3G11, which was generated by immunizing mice with a crude membrane preparation from a human primary squamous cell lung carcinoma.[12] To mitigate potential immunogenicity in human patients, the antibody underwent a humanization process. This involved grafting the complementarity-determining regions (CDRs) from the murine antibody onto human IgG1 framework regions, resulting in the humanized antibody known as hRS7, or sacituzumab.[12] This engineered antibody retains high-affinity binding to human TROP-2.[12]
ADC Design and Mechanism of Action
Payload Selection: SN-38
SN-38 is the highly potent active metabolite of the chemotherapy drug irinotecan.[13][14] It is 100 to 1,000 times more cytotoxic than its parent compound.[15] SN-38 functions by inhibiting topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[16] By trapping the topoisomerase I-DNA cleavage complex, SN-38 causes irreversible double-strand DNA breaks, leading to S-phase cell cycle arrest and apoptosis.[16][17] Its potent, well-characterized anti-tumor activity made it an excellent payload candidate.[18]
Linker Chemistry: The Hydrolyzable CL2A Linker
Sacituzumab govitecan employs a CL2A linker, which covalently attaches the SN-38 payload to the hRS7 antibody.[3][19] This linker was specifically designed to be stable in the systemic circulation but is susceptible to hydrolysis in the acidic conditions of the tumor microenvironment and, more importantly, within the lysosomes of cancer cells following internalization.[18][19] This pH-sensitive release mechanism is a key feature of the ADC's design.[18]
Conjugation Process and Drug-to-Antibody Ratio (DAR)
The CL2A-SN-38 complex is conjugated to the hRS7 antibody through a site-specific process. The antibody's hinge region is mildly reduced to expose eight sulfhydryl groups, which then react with the maleimide (B117702) moiety of the linker.[19] This process results in a relatively high and homogenous drug-to-antibody ratio (DAR) of approximately 7.6 to 8 molecules of SN-38 per antibody.[1][4][6] This high DAR is crucial for delivering a therapeutic concentration of the payload to the tumor cells.[18]
Comprehensive Mechanism of Action
The therapeutic effect of Sacituzumab govitecan is a multi-step, targeted process:
-
Binding: The hRS7 component of the ADC binds with high specificity to TROP-2 expressed on the surface of tumor cells.[3]
-
Internalization: Upon binding, the entire ADC-TROP-2 complex is rapidly internalized by the cell via endocytosis.[3][5]
-
Payload Release: The internalized complex is trafficked to lysosomes, where the acidic environment (pH 4.5-5.0) hydrolyzes the CL2A linker, releasing the active SN-38 payload into the cytoplasm.[19][20][21]
-
Cytotoxicity: Free SN-38 diffuses into the nucleus and inhibits topoisomerase I, leading to DNA damage and apoptotic cell death.[18]
-
Bystander Effect: A crucial feature of SG is the ability of the membrane-permeable SN-38 to diffuse out of the targeted cancer cell and kill adjacent tumor cells, regardless of their TROP-2 expression status.[4][18] This bystander killing is enabled by the hydrolyzable linker and is critical for efficacy in tumors with heterogeneous antigen expression.[18]
Preclinical Development
In Vitro Studies
A battery of in vitro assays established the foundational activity and specificity of Sacituzumab govitecan.
-
Antigen Expression & Binding: Flow cytometry and immunohistochemistry (IHC) confirmed high TROP-2 expression across numerous cancer cell lines (e.g., breast, ovarian, carcinosarcoma).[22][23][24] Binding assays validated the high-affinity interaction between the ADC and TROP-2 positive cells.[25]
-
Cytotoxicity: Cell viability assays demonstrated potent and targeted killing of TROP-2 positive cancer cells, with significantly less effect on TROP-2 negative cells.[23][26]
-
Bystander Killing: Co-culture experiments mixing TROP-2 positive and negative cells showed that SG could effectively kill the TROP-2 negative cells in the vicinity, confirming a strong bystander effect.[24][25][27]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Assays using peripheral blood lymphocytes as effector cells showed that the hRS7 antibody component could induce ADCC against TROP-2 positive tumor cells.[23][24]
Table 1: Representative In Vitro Cytotoxicity of Sacituzumab Govitecan
| Cell Line | Cancer Type | TROP-2 Expression | IC50 (nM) |
|---|---|---|---|
| SARARK4 | Carcinosarcoma | Positive | Low nM range |
| SARARK9 | Carcinosarcoma | Positive | Low nM range |
| SARARK14 | Carcinosarcoma | Low/Negative | High nM range |
| OVCAR-3 | Ovarian Cancer | Positive | ~10-20 nM |
| SK-OV-3 | Ovarian Cancer | Positive | ~20-40 nM |
| MDA-MB-468 | Triple-Negative Breast Cancer | High | ~5-15 nM |
| BxPC-3 | Pancreatic Cancer | High | ~10-30 nM |
(Data synthesized from multiple preclinical reports. Exact IC50 values vary by experimental conditions.)[6][23]
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed target cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
ADC Treatment: Prepare serial dilutions of Sacituzumab govitecan, a non-targeting isotype control ADC, and free SN-38 in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the drug-containing medium. Incubate the plates for 72-120 hours.
-
Viability Assessment: Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to untreated control wells to determine the percentage of cell viability. Plot the data on a dose-response curve and calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
In Vivo Studies
In vivo studies using animal models were critical for evaluating the efficacy and safety of SG before human trials.
-
Cell-Line Derived Xenografts (CDX): Immunodeficient mice bearing subcutaneous tumors from human cancer cell lines (e.g., pancreatic, gastric, ovarian, TNBC) were treated with SG.[6][27] These studies consistently demonstrated significant tumor growth inhibition and improved survival compared to control groups (vehicle, naked hRS7 antibody, or irinotecan).[6][23]
-
Patient-Derived Xenografts (PDX): To better mimic clinical scenarios, SG was tested in PDX models established from patients with chemotherapy-resistant cancers.[22] In a PDX model of low-grade serous ovarian cancer resistant to multiple therapies, SG significantly inhibited tumor growth and prolonged survival.[22]
Table 2: Representative In Vivo Efficacy of Sacituzumab Govitecan in Xenograft Models
| Cancer Model | Treatment | Result |
|---|---|---|
| Pancreatic (BxPC-3) | SG (fractionated doses) | Significant tumor growth inhibition vs. control.[6] |
| Gastric (NCI-N87) | SG | Marked tumor regression and prolonged survival.[6] |
| Ovarian (Chemo-resistant) | SG | Impressive anti-tumor activity and tumor growth delay.[24][27] |
| Carcinosarcoma (SARARK4) | SG | Significant tumor growth inhibition and improved overall survival vs. controls.[23] |
| Ovarian (PDX Model) | SG | Significant tumor growth inhibition (p < 0.0001); median survival not reached vs. 25 days for control.[22] |
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[28]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, isotype control ADC, Sacituzumab govitecan at various doses).[28]
-
Dosing: Administer the treatments intravenously (IV) according to a specified schedule (e.g., twice weekly for 3 weeks).[23]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to monitor efficacy and toxicity.
-
Endpoint Analysis: Continue the study until tumors in the control group reach a defined endpoint size or for a predetermined duration. Euthanize animals according to IACUC guidelines.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) and assess statistical significance between groups. Analyze survival data using Kaplan-Meier curves.
Clinical Development
The clinical development of Sacituzumab govitecan was expedited due to its remarkable efficacy in heavily pre-treated patient populations with high unmet needs.
Phase I/II Basket Trial (IMMU-132-01)
This multicenter, single-arm basket trial (NCT01631552) was instrumental in establishing the proof-of-concept for SG. It enrolled patients with a wide range of metastatic epithelial cancers who had relapsed after multiple prior therapies.[1] The results in patients with mTNBC were particularly striking, with a durable objective response rate (ORR) of 33.3% in a cohort of 108 patients who had received a median of three prior therapies.[1] These findings led to the FDA granting SG Breakthrough Therapy Designation and later, Accelerated Approval for this indication.[1]
Phase III ASCENT Trial (mTNBC)
The ASCENT study (NCT02574455) was the confirmatory Phase III trial that solidified SG's role in mTNBC.[29] This randomized, open-label trial compared SG against single-agent chemotherapy of physician's choice (TPC) in 529 patients with relapsed/refractory mTNBC who had received at least two prior chemotherapies.[29][30]
The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in survival outcomes.[31] The results led to the full FDA approval of SG for mTNBC.[1][32]
Table 3: Key Efficacy Results from the Phase III ASCENT Trial
| Endpoint | Sacituzumab Govitecan (n=267) | Treatment of Physician's Choice (n=262) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 4.8 months[31] | 1.7 months[31] | 0.43 | <0.0001 |
| Median Overall Survival (OS) | 11.8 months[31] | 6.9 months[31] | 0.51 | <0.0001 |
| Objective Response Rate (ORR) | 31% | 4% | - | <0.0001 |
| Complete Response (CR) | 4% | <1% | - | - |
(Data from the final analysis of the ASCENT study)[31]
Expansion into Other Solid Tumors
Based on the strong rationale of TROP-2 expression in other cancers, SG has been successfully developed for other indications.
-
TROPiCS-02 (HR+/HER2- Breast Cancer): This Phase III trial demonstrated a significant improvement in PFS and OS for SG compared to TPC in heavily pre-treated, endocrine-resistant HR+/HER2- metastatic breast cancer, leading to FDA approval.[32]
-
TROPHY-U-01 (Urothelial Carcinoma): A Phase II trial showed meaningful efficacy in patients with metastatic urothelial cancer who had progressed on platinum-based chemotherapy and checkpoint inhibitors, resulting in an accelerated FDA approval for this indication.[5]
Safety and Tolerability Profile
The most common adverse events (AEs) associated with Sacituzumab govitecan across clinical trials are manageable with supportive care. The label includes a boxed warning for severe or life-threatening neutropenia and severe diarrhea.[1]
Common AEs (≥25% incidence): Nausea, neutropenia, diarrhea, fatigue, anemia, vomiting, alopecia, constipation, and decreased appetite.[1] Patients homozygous for the UGT1A1*28 allele are at an increased risk for neutropenia.[3][5]
Conclusion
The discovery and development of Sacituzumab govitecan is a landmark achievement in the field of antibody-drug conjugates. It exemplifies a successful "bio-better" strategy, improving upon a known cytotoxic agent (irinotecan/SN-38) through targeted delivery. The thoughtful design, encompassing a well-validated target (TROP-2), a potent payload (SN-38), and an intelligently designed linker that facilitates a bystander effect, has culminated in a highly effective therapy for patients with limited treatment options. The robust preclinical data translated seamlessly into practice-changing clinical trial results, establishing Sacituzumab govitecan as a critical therapeutic agent in oncology and a paradigm for future ADC development.
References
- 1. Sacituzumab govitecan - Wikipedia [en.wikipedia.org]
- 2. Sacituzumab Govitecan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sacituzumab Govitecan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. genesandcancer.com [genesandcancer.com]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. Trop2 expression contributes to tumor pathogenesis by activating the ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-TROP2 (hRS7 (Sacituzumab)) (Ab03992-23.0-BT) | Szabo-Scandic [szabo-scandic.com]
- 13. Sacituzumab govitecan: an antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 15. dovepress.com [dovepress.com]
- 16. ClinPGx [clinpgx.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of action of Sacituzumab tirumotecan? [synapse.patsnap.com]
- 21. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oncotarget.com [oncotarget.com]
- 24. researchgate.net [researchgate.net]
- 25. Unlocking the Potential of Antibody-Drug Conjugates: GemPharmatech’s Comprehensive In Vitro Evaluation Platform_GemPharmatech [en.gempharmatech.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. Clinical Trial Results | TRODELVY® (sacituzumab govitecan-hziy) [trodelvy.com]
- 31. Sacituzumab govitecan for metastatic triple-negative breast cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 32. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Cytotoxicity of IMMU-132 in Lung Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMMU-132, also known as sacituzumab govitecan, is an antibody-drug conjugate (ADC) that has shown promising therapeutic activity in various solid tumors, including lung cancer.[1][2][3][4][5] It is composed of a humanized monoclonal antibody targeting the Trop-2 antigen, which is highly expressed in many epithelial cancers, conjugated to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[6] This technical guide provides an in-depth overview of the in vitro cytotoxicity of IMMU-132 in lung cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Quantitative Cytotoxicity Data
The cytotoxic effect of IMMU-132 is primarily mediated by its payload, SN-38, a potent topoisomerase I inhibitor. The sensitivity of lung cancer cell lines to IMMU-132 is therefore influenced by the expression of the Trop-2 antigen on the cell surface and the intrinsic sensitivity of the cells to SN-38.
In Vitro Cytotoxicity of SN-38 in Lung Cancer Cell Lines
| Cell Line | Histology | IC50 (nM) of SN-38 | Reference |
| A549 | Adenocarcinoma | Not explicitly quantified, but shown to be effective at nanomolar concentrations. | [7] |
| H358 | Bronchioloalveolar Carcinoma | Effective at nanomolar concentrations. | [7] |
| LLC | Lewis Lung Carcinoma | Effective at nanomolar concentrations. | [7] |
Note: The table will be updated as more specific IC50 data for IMMU-132 in lung cancer cell lines becomes available.
Mechanism of Action and Signaling Pathways
IMMU-132 exerts its cytotoxic effects through a multi-step process that begins with the binding of the antibody component to the Trop-2 receptor on the surface of cancer cells. This is followed by internalization of the ADC and subsequent release of the SN-38 payload. SN-38 then inhibits topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
IMMU-132 Binding, Internalization, and Payload Delivery
The binding of IMMU-132 to Trop-2 on the surface of a lung cancer cell initiates the process of its anti-cancer activity. Following binding, the ADC-receptor complex is internalized by the cell, and the SN-38 payload is released into the cytoplasm.
Caption: Mechanism of action of IMMU-132.
SN-38 Induced Apoptosis Signaling Pathway
SN-38 is a potent inducer of apoptosis in lung cancer cells.[7][8] Its mechanism involves the disruption of the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP).[7]
Caption: SN-38 induced apoptosis pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with serial dilutions of IMMU-132 or SN-38 and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]
Protocol:
-
Cell Treatment: Treat lung cancer cells with IMMU-132 or SN-38 for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][14]
Protocol:
-
Cell Treatment and Harvesting: Treat lung cancer cells with IMMU-132 or SN-38, then harvest and wash the cells.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
IMMU-132 demonstrates significant in vitro cytotoxicity against lung cancer cell lines, primarily through the action of its SN-38 payload. The mechanism of action involves targeted delivery to Trop-2 expressing cells, followed by the induction of DNA damage, cell cycle arrest, and apoptosis. The provided experimental protocols offer a framework for researchers to further investigate the in vitro effects of this promising therapeutic agent. Further studies are warranted to establish a comprehensive profile of IMMU-132's activity across a broader panel of lung cancer subtypes and to identify potential biomarkers of response.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Therapy of Advanced Non-Small-Cell Lung Cancer With an SN-38-Anti-Trop-2 Drug Conjugate, Sacituzumab Govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 Open-Label Study of Sacituzumab Govitecan as Second-Line Therapy in Patients With Extensive-Stage SCLC: Results From TROPiCS-03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sacituzumab govitecan: another emerging treatment option for patients with relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-targeted SN38 inhibits growth of early stage non-small cell lung cancer (NSCLC) in a KRas/p53 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Bystander Effect of Sacituzumab Govitecan in Solid Tumors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sacituzumab govitecan (SG) is an antibody-drug conjugate (ADC) that has demonstrated significant efficacy in the treatment of various solid tumors. Its mechanism of action extends beyond the direct killing of Trop-2-expressing cancer cells through a phenomenon known as the "bystander effect." This guide provides a comprehensive technical overview of the bystander effect of sacituzumab govitecan, detailing its molecular mechanisms, experimental validation, and the key signaling pathways involved. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area of cancer therapeutics.
Core Mechanism of the Bystander Effect
The bystander effect of sacituzumab govitecan is a crucial component of its anti-tumor activity, enabling the killing of adjacent tumor cells that may have low or no expression of the target antigen, Trop-2. This effect is primarily mediated by the payload, SN-38, and is dependent on the unique properties of the ADC's linker chemistry.
Sacituzumab govitecan consists of three key components:
-
Sacituzumab: A humanized monoclonal antibody that specifically targets Trop-2, a cell surface glycoprotein (B1211001) overexpressed in many solid tumors.[1][2][3]
-
SN-38: The active metabolite of irinotecan, a potent topoisomerase I inhibitor.[1][2][3] SN-38 induces DNA damage and apoptosis in rapidly dividing cells.[1][4]
-
CL2A Linker: A hydrolyzable linker that connects the antibody to the SN-38 payload.[1][4]
The process unfolds as follows:
-
Binding and Internalization: Sacituzumab govitecan binds to Trop-2 on the surface of cancer cells, leading to the internalization of the ADC.[2][4]
-
Payload Release: Within the acidic environment of the tumor cell's lysosomes, the CL2A linker is hydrolyzed, releasing the SN-38 payload.[5]
-
Diffusion of SN-38: The released SN-38 is membrane-permeable and can diffuse out of the targeted Trop-2-positive cell into the surrounding tumor microenvironment.[4][6]
-
Bystander Cell Killing: The diffused SN-38 can then be taken up by neighboring cancer cells, including those that do not express Trop-2.[1][4][6] Inside these bystander cells, SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[1][4]
This bystander killing mechanism is particularly important in overcoming tumor heterogeneity, a common challenge in cancer therapy where not all cancer cells within a tumor express the target antigen uniformly.[7]
Signaling Pathways in SN-38 Mediated Bystander Apoptosis
The cytotoxic effect of SN-38 in bystander cells is initiated by its interaction with topoisomerase I, leading to the activation of the DNA Damage Response (DDR) pathway and subsequent apoptosis.
DNA Damage Response (DDR) Activation
SN-38 stabilizes the topoisomerase I-DNA cleavage complex, which results in DNA single-strand breaks. During DNA replication, these single-strand breaks are converted into more lethal DNA double-strand breaks (DSBs).[8] The presence of DSBs triggers the activation of the DDR pathway, primarily through the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.
-
ATM/CHK2 Pathway: DSBs are recognized by the MRE11-RAD50-NBS1 (MRN) complex, which in turn recruits and activates ATM. Activated ATM then phosphorylates a number of downstream targets, including the checkpoint kinase 2 (CHK2).
-
ATR/CHK1 Pathway: Replication stress caused by the stalled replication forks also activates the ATR-CHK1 pathway.
Activated CHK1 and CHK2 phosphorylate and inactivate CDC25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, typically at the S and G2/M phases.[9] This arrest allows the cell time to repair the DNA damage. If the damage is too extensive, the apoptotic pathway is initiated.
Induction of Apoptosis
Prolonged cell cycle arrest and persistent DNA damage signaling lead to the activation of the intrinsic apoptotic pathway. Key events include:
-
p53 Activation: ATM and CHK2 can phosphorylate and stabilize the tumor suppressor protein p53.[10]
-
Bax/Bcl-2 Regulation: Activated p53 upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[11]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[12]
Caption: SN-38 induced DNA damage and apoptosis pathway in bystander cells.
Quantitative Data Summary
The efficacy of sacituzumab govitecan and its payload, SN-38, has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of SN-38 in Various Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 of SN-38 | Reference |
| HT-29 | Colon Cancer | 0.08 µM | [13] |
| HCT-116 | Colon Cancer | 0.04 µM | [13] |
| SW620 | Colon Cancer | 0.02 µM | [13] |
| C-26 | Colon Cancer | 0.886 µM | [13] |
| SKOV-3 | Ovarian Cancer | 0.032 µg/mL | [13] |
| MCF-7 | Breast Cancer | 0.27 µg/mL | [13] |
| BCap37 | Breast Cancer | 0.30 µg/mL | [13] |
| KB | Cervical Cancer | 1.61 µg/mL | [13] |
| HepG2 | Liver Cancer | 0.683 µg/mL | [14] |
| HT1080 | Fibrosarcoma | 0.104 µg/mL | [14] |
| LoVo | Colon Cancer | 20 nM | [4] |
| HCT116 | Colon Cancer | 50 nM | [4] |
| HT29 | Colon Cancer | 130 nM | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.6 nM | [15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies | [10] |
| HCC1806 | Triple-Negative Breast Cancer | Varies | [16] |
| HCC1937 | Triple-Negative Breast Cancer | Varies | [16] |
| CVX-8 | Cervical Cancer | 0.18 nM (SG) | [17] |
| ADX-3 | Cervical Cancer | 0.26 nM (SG) | [17] |
Table 2: In Vivo Efficacy of Sacituzumab Govitecan in Xenograft Models
| Tumor Model | Treatment | Outcome | Reference |
| Uterine Serous Carcinoma (Trop-2+) | Sacituzumab Govitecan vs. Control ADC | Significant tumor growth inhibition and increased survival (p < 0.05) | [3] |
| Endometrial Cancer (Trop-2+) | Sacituzumab Govitecan vs. Control | Impressive tumor growth inhibition (p = 0.011) and survival benefit (p < 0.05) | [18][19] |
| TNBC (HCC1806) | Sacituzumab Govitecan + Carboplatin | Significant antitumor effects compared to controls (p < 0.0062) | [11] |
| SCLC (DMS 53) | Sacituzumab Govitecan + Carboplatin | Significant antitumor effects compared to controls (p < 0.0017) | [11] |
| UBC (5637) | Sacituzumab Govitecan + Cisplatin | Significant antitumor effects compared to controls (p < 0.0362) | [11] |
| Low-Grade Serous Ovarian Cancer (Trop-2+) | Sacituzumab Govitecan vs. Vehicle | Significant tumor growth inhibition (p < 0.0001) and prolonged survival | [8] |
Table 3: Clinical Efficacy of Sacituzumab Govitecan in Solid Tumors (ASCENT & TROPiCS-02 Trials)
| Trial (Patient Population) | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference |
| ASCENT (Metastatic Triple-Negative Breast Cancer) | Sacituzumab Govitecan | 5.6 months | 12.1 months | 35% | [20][21] |
| Chemotherapy of Physician's Choice | 1.7 months | 6.7 months | 5% | [20][21] | |
| TROPiCS-02 (HR+/HER2- Metastatic Breast Cancer) | Sacituzumab Govitecan | 5.5 months | 14.4 months | 21% | [22] |
| Treatment of Physician's Choice | 4.0 months | 11.2 months | 14% | [22] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the bystander effect of sacituzumab govitecan.
In Vitro Co-Culture Bystander Effect Assay
This assay quantifies the killing of Trop-2-negative "bystander" cells when co-cultured with Trop-2-positive "donor" cells treated with sacituzumab govitecan.[6]
Materials:
-
Trop-2-positive cancer cell line (e.g., HCC1806, MDA-MB-468)[23]
-
Trop-2-negative cancer cell line (e.g., BT-549, MDA-MB-436) engineered to express a fluorescent protein (e.g., GFP)[6][23]
-
Sacituzumab govitecan
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
Flow cytometer or fluorescence microscope
-
Propidium (B1200493) iodide (PI) or other viability dye
Procedure:
-
Cell Seeding: Seed the Trop-2-positive and GFP-expressing Trop-2-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
Treatment: After 24 hours, treat the co-cultures and monocultures with a range of concentrations of sacituzumab govitecan and the isotype control ADC. The concentrations should be chosen to be cytotoxic to the Trop-2-positive cells with minimal direct effect on the Trop-2-negative cells in monoculture.
-
Incubation: Incubate the cells for 72-96 hours.
-
Data Acquisition:
-
Fluorescence Microscopy: Capture images of the wells at different time points to visually assess the reduction in GFP-positive cells.
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., PI), and analyze by flow cytometry. Gate on the GFP-positive population to determine the percentage of viable bystander cells.
-
-
Data Analysis: Compare the viability of the GFP-positive bystander cells in the co-culture wells to the viability in the monoculture wells treated with the same concentration of sacituzumab govitecan. A significant decrease in the viability of bystander cells in the co-culture setting indicates a bystander effect.
Caption: Workflow for the in vitro co-culture bystander assay.
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor (i.e., SN-38) released into the culture medium.[20]
Procedure:
-
Generate Conditioned Medium: Culture Trop-2-positive cells and treat them with sacituzumab govitecan for 48-72 hours. Collect the culture supernatant, which is now the "conditioned medium."
-
Treat Bystander Cells: Culture Trop-2-negative cells and replace their medium with the conditioned medium. As a control, use medium from untreated Trop-2-positive cells.
-
Assess Viability: After 48-72 hours of incubation, assess the viability of the Trop-2-negative cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo). A significant decrease in viability in cells treated with conditioned medium from sacituzumab govitecan-treated donor cells confirms a bystander effect mediated by a soluble factor.
γH2AX Immunofluorescence for DNA Damage
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).[13][14][24][25]
Materials:
-
Cells cultured on coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., clone JBW301)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 5% BSA for 1 hour.
-
Primary Antibody: Incubate with anti-γH2AX antibody (typically 1:500 to 1:1000 dilution) overnight at 4°C.[13][24][25]
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (typically 1:1000 dilution) for 1 hour at room temperature in the dark.[13]
-
Counterstaining and Mounting: Counterstain with DAPI and mount the coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates increased DNA damage.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells in a population.[26][27][28][29][30]
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells from the culture.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-negative: Live cells
-
Conclusion
The bystander effect of sacituzumab govitecan is a key contributor to its clinical efficacy, allowing it to overcome tumor heterogeneity and enhance its anti-tumor activity. This effect is driven by the diffusion of the potent topoisomerase I inhibitor, SN-38, from Trop-2-positive to neighboring Trop-2-negative cancer cells. The subsequent induction of DNA damage and apoptosis in these bystander cells is mediated through the canonical DNA damage response and intrinsic apoptotic pathways. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to further investigate and harness the power of the bystander effect in the development of next-generation antibody-drug conjugates for the treatment of solid tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo activity of sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (Trop-2) in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Alteration of Trop-2 expression in breast cancer cells by clinically used therapeutic agents and acquired tamoxifen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sacituzumab govitecan plus platinum-based chemotherapy mediates significant antitumor effects in triple-negative breast, urinary bladder, and small-cell lung carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cervical carcinomas that overexpress human trophoblast cell-surface marker (Trop-2) are highly sensitive to the antibody-drug conjugate sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. vjoncology.com [vjoncology.com]
- 22. mdpi.com [mdpi.com]
- 23. Preclinical evaluation of antitumor activity and toxicity of TROP2-specific CAR-T cells for treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Apoptosis Protocols | USF Health [health.usf.edu]
- 28. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. Apoptosis Protocols [bdbiosciences.com]
Beyond Trop-2: An In-depth Technical Guide to the Molecular Targets of IMMU-132 (Sacituzumab Govitecan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMMU-132, or Sacituzumab govitecan, is an antibody-drug conjugate (ADC) that has demonstrated significant clinical efficacy in the treatment of various solid tumors, most notably metastatic triple-negative breast cancer.[1][2][3] It is comprised of a humanized monoclonal antibody targeting Trophoblast cell-surface antigen 2 (Trop-2) linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan (B1672180).[4][5][6] While the primary mechanism of action is the targeted delivery of SN-38 to Trop-2 expressing cancer cells, the therapeutic and toxic effects of IMMU-132 extend beyond this direct interaction. This guide delves into the molecular targets of IMMU-132 beyond its primary antigen, focusing on the activity of its cytotoxic payload, SN-38, and the resulting downstream effects.
The Central Role of the SN-38 Payload
The therapeutic activity of IMMU-132 that is not directly dependent on Trop-2 binding is mediated by its payload, SN-38.[4][5] This moderately-toxic drug is 2-3 orders of magnitude more potent than its parent compound, irinotecan.[4][5] Upon internalization of the ADC into the target cell, the linker is cleaved, releasing SN-38 into the tumor microenvironment.[7] This release mechanism is crucial for understanding the broader molecular interactions of IMMU-132.
Primary Molecular Target of SN-38: Topoisomerase I
The principal molecular target of SN-38 is topoisomerase I (Top1), a nuclear enzyme essential for DNA replication and transcription.[8][9] SN-38 stabilizes the covalent complex between Top1 and DNA, which prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[6]
The signaling cascade initiated by SN-38-induced DNA damage involves the upregulation of pJNK1/2 and p21(WAF1/Cip1), followed by the cleavage of caspases 9, 7, and 3, and culminating in poly-ADP-ribose polymerase (PARP) cleavage.[6]
The "Bystander Effect": Expanding the Reach of IMMU-132
A critical mechanism that extends the activity of IMMU-132 beyond Trop-2 positive cells is the "bystander effect".[1] Because SN-38 is membrane-permeable, once released into the tumor microenvironment, it can diffuse into and kill neighboring tumor cells that may have low or no Trop-2 expression. This is particularly important in heterogeneous tumors. The efficacy of Sacituzumab govitecan across a wide range of Trop-2 expression levels may be explained by this phenomenon.[10][11][12]
Molecular Mediators of SN-38 Resistance
Resistance to SN-38 can develop through various molecular mechanisms, which in themselves represent indirect molecular targets influencing the efficacy of IMMU-132.
-
Drug Efflux Pumps: The upregulation of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as breast cancer resistance protein or BCRP), is a key mechanism of SN-38 resistance.[9][13][14] These pumps actively transport SN-38 out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.
-
Topoisomerase I Alterations: Down-regulation of Top1 expression or mutations in the TOP1 gene can reduce the number of available targets for SN-38, leading to decreased drug sensitivity.[9][14]
Quantitative Data on IMMU-132 and SN-38 Activity
The following tables summarize key quantitative data related to the binding and activity of IMMU-132 and the efficacy of SN-38.
Table 1: Binding Affinity of hRS7 and IMMU-132
| Molecule | Target | Dissociation Constant (KD) | Reference |
| hRS7 IgG | Trop-2 | 0.564 ± 0.055 nM | [4] |
| IMMU-132 | Trop-2 | 0.658 ± 0.140 nM | [4] |
| IMMU-132 (Surface Plasmon Resonance) | Trop-2 | 0.26 ± 0.14 nM | [15] |
| hRS7 (Surface Plasmon Resonance) | Trop-2 | 0.51 ± 0.04 nM | [15] |
Table 2: In Vitro Cytotoxicity of SN-38
| Cell Line | IC50 for DNA Synthesis | IC50 for RNA Synthesis | Reference |
| Not Specified | 0.077 µM | 1.3 µM | [8] |
Table 3: Clinical Efficacy of IMMU-132 in Metastatic Triple-Negative Breast Cancer (mTNBC)
| Clinical Trial | Objective Response Rate (ORR) | Median Duration of Response | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase I/II (IMMU-132-01) | 33.3% | 7.7 months | 5.5 months | 13.0 months | [2][16] |
| Phase III (ASCENT) | 35% | Not Reported | 5.6 months | 12.1 months | [2] |
Experimental Protocols
Assessment of SN-38 Resistance in Breast Cancer Cell Lines
This protocol is based on methodologies described in studies investigating acquired resistance to SN-38.[9][13][14]
1. Establishment of SN-38 Resistant Cell Lines:
-
Cell Lines: Human breast cancer cell lines such as MCF-7 and MDA-MB-231.
-
Acquired Resistance: Expose parental cell lines to stepwise increasing concentrations of SN-38 over a period of 6 months. Start with a concentration significantly lower than the IC50 and gradually increase as cells develop tolerance.
-
De Novo Resistance: Expose parental cell lines to an initial high dose of SN-38 to select for inherently resistant clones.
-
Control: Culture parental cell lines in parallel with the same concentration of the vehicle (e.g., DMSO) used to dissolve SN-38.
2. Drug Sensitivity Assays:
-
Method: Use a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed resistant and parental control cells in 96-well plates.
-
After 24 hours, treat cells with a range of SN-38 concentrations for 72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
3. Analysis of Resistance Mechanisms:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or microarray analysis to assess the expression levels of genes associated with drug resistance, such as ABCG2.
-
Protein Expression Analysis: Use Western blotting or flow cytometry to determine the protein levels of BCRP/ABCG2 and Top1.
-
Functional Assays for Drug Efflux Pumps:
-
Pre-incubate resistant cells with a specific inhibitor of the drug efflux pump being studied (e.g., Ko143 for BCRP).
-
Co-administer the inhibitor with various concentrations of SN-38.
-
Perform a cell viability assay as described above. A reversal of resistance in the presence of the inhibitor indicates that the pump is a key mediator of resistance.
-
Conclusion
The molecular targets of IMMU-132 beyond Trop-2 are primarily those of its cytotoxic payload, SN-38. The inhibition of topoisomerase I by SN-38 is the central mechanism of its antitumor activity. The ability of SN-38 to diffuse across cell membranes and kill neighboring cancer cells, known as the bystander effect, significantly broadens the therapeutic reach of IMMU-132. Furthermore, understanding the molecular mechanisms of resistance to SN-38, such as the upregulation of drug efflux pumps and alterations in Top1, is crucial for optimizing the clinical use of IMMU-132 and developing strategies to overcome treatment failure. Future research should continue to explore the complex interplay between the targeted delivery of SN-38 and the host tumor microenvironment to fully elucidate the extended molecular impact of this promising antibody-drug conjugate.
References
- 1. Sacituzumab Govitecan for Metastatic Triple‐Negative Breast Cancer: Clinical Overview and Management of Potential Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sacituzumab Govitecan for Metastatic Triple-Negative Breast Cancer - NCI [cancer.gov]
- 4. Trop-2 is a novel target for solid cancer therapy with sacituzumab govitecan (IMMU-132), an antibody-drug conjugate (ADC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Sacituzumab Govitecan (IMMU-132), an Anti-Trop-2/SN-38 Antibody-Drug Conjugate: Characterization and Efficacy in Pancreatic, Gastric, and Other Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SN-38 | NK012 | Topo I inhibitor | TargetMol [targetmol.com]
- 9. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines | springermedizin.de [springermedizin.de]
- 10. Efficacy of Sacituzumab Govitecan in TROPiCS-02 Trial Not Dependent on Trop-2 Expression - The ASCO Post [ascopost.com]
- 11. vjoncology.com [vjoncology.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. RePub, Erasmus University Repository: Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines [repub.eur.nl]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Development of Sacituzumab Govitecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacituzumab govitecan (SG) is an antibody-drug conjugate (ADC) that has demonstrated significant anti-tumor activity across a range of epithelial cancers in early-phase clinical trials. This document provides an in-depth technical guide to the foundational clinical data, experimental protocols, and mechanistic underpinnings of SG, with a focus on the pivotal phase I/II studies that have shaped its development. Sacituzumab govitecan is composed of a humanized monoclonal antibody targeting the Trophoblast cell-surface antigen-2 (Trop-2) linked to SN-38, the active metabolite of irinotecan, a topoisomerase I inhibitor.[1][2] This design allows for the targeted delivery of a potent cytotoxic payload to tumor cells overexpressing Trop-2.[1][3]
Mechanism of Action and Signaling Pathway
Sacituzumab govitecan's mechanism of action begins with the binding of its antibody component to Trop-2, a transmembrane glycoprotein (B1211001) frequently overexpressed in various epithelial cancers and associated with poor prognosis.[3][4] Upon binding, the SG-Trop-2 complex is internalized by the tumor cell through receptor-mediated endocytosis.[3][5] Inside the cell, the hydrolyzable linker is cleaved, releasing the cytotoxic payload, SN-38.[2][5] SN-38 inhibits topoisomerase I, an enzyme crucial for relieving DNA supercoiling during replication and transcription.[2] This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks, ultimately inducing apoptotic cell death.[2][3]
Key Early-Phase Clinical Trials
The cornerstone of the early clinical development of sacituzumab govitecan is the phase I/II IMMU-132-01 basket trial, which investigated its safety and efficacy in a wide range of heavily pretreated patients with metastatic epithelial cancers.[6][7] This study was instrumental in identifying the recommended phase 2 dose and demonstrating promising activity in several tumor types, most notably metastatic triple-negative breast cancer (mTNBC).[6][8]
Experimental Protocols: IMMU-132-01 Trial
The IMMU-132-01 trial was a single-arm, multicenter study.[8] Key aspects of its protocol are outlined below:
Patient Population:
-
Inclusion Criteria: Patients with histologically confirmed metastatic epithelial cancers who had relapsed after or were refractory to at least one prior standard therapeutic regimen.[9] An Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 was required.[9]
-
Exclusion Criteria: Patients with rapidly progressing disease or significant comorbidities that would interfere with treatment.
Dosing and Administration:
-
Sacituzumab govitecan was administered intravenously at a dose of 10 mg/kg on days 1 and 8 of a 21-day cycle.[1][8]
-
Treatment continued until disease progression or unacceptable toxicity.[8]
-
The first infusion was typically administered over 3 hours, with subsequent infusions over 1-2 hours if well-tolerated.[10]
Assessments:
-
Tumor assessments were performed every 8 weeks for the first 48 weeks and every 12 weeks thereafter, using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
-
Safety was monitored continuously through the collection of adverse event data, laboratory tests, and physical examinations.
Efficacy Results from Early-Phase Trials
The following tables summarize the key efficacy data from the IMMU-132-01 trial and other significant early-phase studies for various cancer types.
Table 1: Efficacy in Metastatic Triple-Negative Breast Cancer (mTNBC)
| Endpoint | IMMU-132-01 (n=108) |
| Objective Response Rate (ORR) | 33.3%[6][8] |
| Median Duration of Response (DoR) | 7.7 months[8][11] |
| Median Progression-Free Survival (PFS) | 5.5 months[8] |
| Median Overall Survival (OS) | 13.0 months[6][8] |
| Clinical Benefit Rate (CBR) | 45.4%[8] |
Table 2: Efficacy in Metastatic Urothelial Carcinoma (mUC)
| Endpoint | IMMU-132-01 (n=45) | TROPHY-U-01 Cohort 2 (n=38) |
| Objective Response Rate (ORR) | 28.9%[6] | 32%[12][13] |
| Median Duration of Response (DoR) | Not Reported | 5.6 months[12][13] |
| Median Progression-Free Survival (PFS) | 6.8 months[6] | 5.6 months[12][13] |
| Median Overall Survival (OS) | 16.8 months[6] | 13.5 months[12][13] |
| Clinical Benefit Rate (CBR) | Not Reported | 42%[13][14] |
Table 3: Efficacy in Other Solid Tumors (IMMU-132-01 Trial)
| Cancer Type | N | ORR | Median PFS (months) | Median OS (months) |
| Non-Small Cell Lung Cancer (NSCLC) | 54 | 16.7%[6] | 4.4[6] | 7.3[6] |
| Endometrial Cancer | 18 | 22.2%[7] | Not Reported | Not Reported |
| Small-Cell Lung Cancer (SCLC) | 62 | 17.7%[7] | Not Reported | Not Reported |
| HR+/HER2- Breast Cancer | 54 | 31.5%[1] | 5.5[1] | 12.0[1] |
Safety and Tolerability
Across early-phase trials, sacituzumab govitecan has demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were hematological and gastrointestinal.
Table 4: Common Treatment-Related Adverse Events (All Grades) in the IMMU-132-01 Overall Safety Population (n=495)
| Adverse Event | Incidence |
| Nausea | 62.6%[6][7] |
| Neutropenia | 57.8%[6][7] |
| Diarrhea | 56.2%[6][7] |
| Fatigue | 48.3%[6][7] |
| Alopecia | 40.4%[6][7] |
Table 5: Common Grade ≥3 Treatment-Related Adverse Events in the IMMU-132-01 Overall Safety Population (n=495)
| Adverse Event | Incidence |
| Neutropenia | 42.4%[6][7] |
| Anemia | 10.3%[6] |
| Diarrhea | 7.9%[6] |
| Fatigue | 6.3%[6] |
| Febrile Neutropenia | 5.3%[7] |
Dose reductions and interruptions due to adverse events were common.[6] In the IMMU-132-01 trial, 32.3% of patients required a dose reduction, and 51.7% had a treatment interruption due to an adverse event.[6] Treatment discontinuation due to adverse events occurred in 8.3% of patients.[6][7]
Conclusion
The early-phase clinical trials of sacituzumab govitecan, particularly the IMMU-132-01 basket study, have established its broad therapeutic potential and manageable safety profile across a variety of heavily pretreated solid tumors. These foundational studies have provided robust evidence of efficacy, leading to further late-stage development and regulatory approvals. The data summarized herein offer a comprehensive technical resource for understanding the initial clinical journey of this important antibody-drug conjugate.
References
- 1. Sacituzumab govitecan in previously treated hormone receptor-positive/HER2-negative metastatic breast cancer: final results from a phase I/II, single-arm, basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Sacituzumab tirumotecan? [synapse.patsnap.com]
- 6. Sacituzumab govitecan efficacious in additional cancers: the phase I/II IMMU-132-01 trial - BJMO [bjmo.be]
- 7. Sacituzumab govitecan, a Trop-2-directed antibody-drug conjugate, for patients with epithelial cancer: final safety and efficacy results from the phase I/II IMMU-132-01 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sacituzumab Govitecan-hziy in Refractory Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. uhs.nhs.uk [uhs.nhs.uk]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. esmo.org [esmo.org]
- 14. TROPHY-U-01 Cohort 2: A Phase II Study of Sacituzumab Govitecan in Cisplatin-Ineligible Patients With Metastatic Urothelial Cancer Progressing After Previous Checkpoint Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IMMU-132 (Sacituzumab Govitecan) Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of IMMU-132 (Sacituzumab govitecan) in mouse xenograft models. The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to ensure reproducible and reliable results.
Introduction
IMMU-132, also known as Sacituzumab govitecan, is an antibody-drug conjugate (ADC) that has shown significant promise in the treatment of various solid tumors.[1][2][3] It is composed of a humanized monoclonal antibody targeting the Trop-2 receptor, which is overexpressed in many epithelial cancers, conjugated to SN-38, the active metabolite of irinotecan.[1][2] The Trop-2 antibody directs the ADC to tumor cells, where it is internalized, leading to the release of SN-38 and subsequent cell death.[4] Preclinical studies using mouse xenograft models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of IMMU-132.
Data Summary of IMMU-132 Administration in Mouse Xenograft Models
The following tables summarize quantitative data from various studies on the administration of IMMU-132 in different cancer xenograft models.
Table 1: Dosing Regimens and Efficacy of IMMU-132 in Various Xenograft Models
| Cancer Type | Xenograft Model | Mouse Strain | IMMU-132 Dose and Schedule | Key Findings | Reference |
| Gastric Cancer | NCI-N87 | Athymic Nude | 17.5 mg/kg, IV, twice weekly for 4 weeks | Significant antitumor effects compared to a nonspecific control ADC. | [1][2][5] |
| Pancreatic Cancer | Capan-1 | Athymic Nude | Clinically relevant doses (e.g., HED=8 mg/kg) | Significant tumor growth inhibition and regressions. | [5][6] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468 | Nude | 0.12 or 0.20 mg/kg SN-38 equivalents, IV, twice weekly for 2 weeks | Significant tumor growth inhibition. | [4] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Nude | 0.4 mg/kg SN-38 equivalents, IV | Significant tumor growth inhibition compared to controls. | [4] |
| Uterine & Ovarian Carcinosarcoma | Primary CS xenografts | Not Specified | 500 μg, IV, twice per week for 3 weeks | Significant tumor growth inhibition and improved overall survival. | [7][8] |
| Gastric Carcinoma (SN-38 resistant) | NCI-N87-S120 | Athymic Nude | 0.5 mg, IV, twice weekly for 4 weeks (in combination with YHO-13351) | Combination therapy significantly improved survival. | [9] |
Table 2: Comparative Efficacy of IMMU-132
| Comparison Group | Xenograft Model | Key Efficacy Outcome | Fold Increase in Tumor SN-38 Delivery (IMMU-132 vs. Irinotecan) | Reference |
| Irinotecan | Capan-1, NCI-N87 | Superior tumor delivery of SN-38 | 20 to 136-fold | [6][10] |
| Control hA20 anti-CD20-SN-38 conjugate | MDA-MB-468, MDA-MB-231 | Significantly greater tumor inhibition | Not Applicable | [4] |
| Saline, ADC control, naked antibody | Primary CS xenografts | Significantly improved tumor growth inhibition and overall survival | Not Applicable | [7][8] |
Experimental Protocols
Cell Line and Animal Models
-
Cell Lines: Utilize human cancer cell lines with documented Trop-2 expression, such as NCI-N87 (gastric), Capan-1 (pancreatic), MDA-MB-468, and MDA-MB-231 (TNBC).[1][4][6][9]
-
Animal Models: Athymic nude mice (e.g., NCr-nu/nu) of 4-8 weeks of age are commonly used for establishing subcutaneous xenografts.[6][9]
Xenograft Tumor Establishment
-
Cell Preparation: Culture selected cancer cells in appropriate media. Ensure cell viability is above 95% before implantation.[11]
-
Implantation:
-
Harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) or serum-free media and Matrigel.[7][9]
-
Inject a total of 1 x 107 to 7 x 107 cells subcutaneously into the flank of each mouse.[7][9]
-
Monitor the mice for tumor growth. Caliper measurements of the length and width of the tumor should be taken regularly to calculate tumor volume (Volume = (Length x Width2)/2).[7][9]
-
Randomize mice into treatment and control groups when tumors reach a predetermined volume (e.g., 0.2-0.3 cm3).[4][9]
-
IMMU-132 Administration
-
Reconstitution: Reconstitute lyophilized IMMU-132 in sterile saline to the desired stock concentration. Further dilute with sterile saline to the final injection concentration on the day of administration.[9][11]
-
Administration Route: Administer IMMU-132 intravenously (IV) via the tail vein.[4][11]
-
Dosing and Schedule: Dosing can be based on the total ADC mass (e.g., 17.5 mg/kg) or the equivalent mass of the SN-38 payload (e.g., 0.12-0.4 mg/kg).[1][4] A common administration schedule is twice weekly for 2-4 weeks.[1][4][9]
Efficacy Evaluation
-
Tumor Growth Monitoring: Measure tumor volume twice weekly throughout the study.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.[11]
-
Endpoint: The study endpoint can be defined as the tumor volume reaching a specific size (e.g., >1.0 cm3), a predetermined time point, or the observation of signs of excessive distress or weight loss, at which point mice should be euthanized.[9][11]
-
Survival Analysis: For survival studies, monitor mice until the defined endpoint and analyze the data using Kaplan-Meier curves.
Visualizations
Experimental Workflow for IMMU-132 Administration in Mouse Xenografts
Caption: Experimental workflow for IMMU-132 administration in mouse xenograft models.
IMMU-132 Mechanism of Action and Signaling Pathway
Caption: IMMU-132 mechanism of action and downstream signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sacituzumab Govitecan (IMMU-132), an Anti-Trop-2/SN-38 Antibody-Drug Conjugate: Characterization and Efficacy in Pancreatic, Gastric, and Other Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Cell Viability Following Sacituzumab Govitecan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacituzumab govitecan (Trodelvy®) is an antibody-drug conjugate (ADC) that has shown significant promise in the treatment of various solid tumors. It is composed of a humanized monoclonal antibody targeting the Trop-2 receptor, which is highly expressed on the surface of many epithelial cancer cells, conjugated to SN-38, the active metabolite of irinotecan, via a hydrolyzable linker.[1][2][3] The targeted delivery of the potent topoisomerase I inhibitor SN-38 directly to cancer cells enhances the therapeutic window by increasing efficacy and reducing systemic toxicity.[4][5]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Sacituzumab govitecan using common cell viability assays: MTT, MTS, and CellTiter-Glo®. These assays are fundamental in preclinical studies to determine the potency of the ADC and to understand its mechanism of action.
Mechanism of Action of Sacituzumab Govitecan
Sacituzumab govitecan's mechanism of action begins with the binding of the sacituzumab antibody to the Trop-2 receptor on the tumor cell surface.[1][2] This is followed by the internalization of the ADC-Trop-2 complex.[1] Once inside the cell, the hydrolyzable linker is cleaved, releasing the cytotoxic payload, SN-38.[1] SN-38 inhibits topoisomerase I, an enzyme crucial for DNA replication and repair.[1] This inhibition leads to DNA single and double-strand breaks, ultimately triggering apoptosis and cell death.[1][4] Furthermore, the released SN-38 can diffuse across the cell membrane and induce a "bystander effect," killing neighboring Trop-2 negative cancer cells.[1]
References
Application Notes and Protocols for Trop-2 Expression Analysis via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Trop-2 (Trophoblast cell surface antigen 2) expression in tissue samples using immunohistochemistry (IHC). Trop-2 is a transmembrane glycoprotein (B1211001) overexpressed in a variety of epithelial cancers, making it a significant biomarker and therapeutic target.[1][2][3] Accurate and reproducible IHC staining is crucial for assessing Trop-2 expression levels, which can inform patient stratification and treatment strategies.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for Trop-2 immunohistochemistry, including validated antibody clones and common scoring systems.
Table 1: Validated Antibodies for Trop-2 IHC
| Antibody Clone | Host | Type | Recommended Dilution (IHC-P) | Supplier Examples |
| EPR20043 | Rabbit | Monoclonal | 1:200 - 1:500 | Abcam (ab214488) |
| SP295 | Rabbit | Monoclonal | Not specified in search results | Spring Bioscience[5] |
| B9 (sc-376746) | Mouse | Monoclonal | Not specified in search results | Santa Cruz Biotechnology[6] |
| Polyclonal | Rabbit | Polyclonal | 1:200 - 1:500 | Novus Biologicals (NBP2-49166) |
| Polyclonal | Goat | Polyclonal | Not specified in search results | R&D Systems[6] |
| R1011 | Rabbit | Monoclonal | Ready-to-use | Novodiax[7] |
Table 2: Scoring Systems for Trop-2 IHC Interpretation
| Scoring System | Description | Categories |
| H-Score | A semi-quantitative method that considers both the intensity of staining and the percentage of positive cells. Calculated as: H-score = Σ (Intensity x % of cells) = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells). The score ranges from 0 to 300.[8] | Low: 0-100, Intermediate: 101-200, High: 201-300.[9] |
| Membrane Staining Intensity | Based on the intensity of membranous staining, similar to HER2 scoring guidelines.[3][9] | 0 (No staining), 1+ (Weak), 2+ (Moderate), 3+ (Strong).[3] |
| Percentage of Positive Cells | A simpler method that quantifies the percentage of tumor cells with positive membranous staining.[6][10] | Cut-off for positivity can vary (e.g., >5% or >10%).[6][10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving Trop-2 and a typical experimental workflow for Trop-2 IHC analysis.
Caption: Key signaling pathways activated by Trop-2.
Caption: Experimental workflow for Trop-2 IHC.
Experimental Protocol: Trop-2 IHC on FFPE Tissues
This protocol provides a general guideline for Trop-2 immunohistochemical staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)[11]
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity[11]
-
Blocking buffer (e.g., 2.5% goat serum or commercial protein block)[11]
-
Primary antibody against Trop-2 (see Table 1 for options)
-
Polymer-based detection system (e.g., HRP-conjugated secondary antibody)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
-
Wash buffer (e.g., PBS or TBS)
2. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2-3 changes of 5 minutes each.
-
Rehydrate sections through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-Trop-2 antibody to its optimal concentration in antibody diluent.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[11]
-
-
Detection:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Chromogen Application:
-
Prepare the chromogen solution (e.g., DAB) according to the manufacturer's instructions.
-
Apply the chromogen to the sections and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
3. Interpretation of Results
-
Trop-2 expression is typically observed as membranous staining, although cytoplasmic staining can also be present.[4][12]
-
Evaluate the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.
-
Calculate the H-score for a semi-quantitative assessment of expression levels.
-
Positive and negative control tissues should be included in each run to ensure the validity of the staining. Normal prostate and skin can serve as positive controls.
References
- 1. researchgate.net [researchgate.net]
- 2. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical expression of TROP‑2 (TACSTD2) on the urothelial carcinoma of the urinary bladder and other types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROP2-targeted molecular imaging: a promising tool for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Trop-2 as an Actionable Biomarker in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novodiax.com [novodiax.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of trophoblast cell surface antigen-2 (TROP2) protein expression in chemotherapy-resistant and metastatic breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TROP-2 immunohistochemistry: a highly accurate method in the differential diagnosis of papillary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mayocliniclabs.com [mayocliniclabs.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following IMMU-132 (Sacituzumab Govitecan) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMMU-132 (Sacituzumab govitecan) is an antibody-drug conjugate (ADC) that targets the Trop-2 receptor, a protein highly expressed on the surface of many epithelial cancer cells. The ADC consists of a humanized anti-Trop-2 monoclonal antibody linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan. Upon binding to Trop-2, IMMU-132 is internalized, and SN-38 is released within the tumor cell. SN-38 induces apoptosis by inhibiting DNA topoisomerase I, leading to DNA single-strand breaks that subsequently cause double-strand DNA breaks, cell cycle arrest, and programmed cell death. This document provides detailed protocols for analyzing apoptosis induced by IMMU-132 using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and pathway diagrams.
Mechanism of Action of IMMU-132 Leading to Apoptosis
IMMU-132 exerts its cytotoxic effects through a targeted delivery system. The anti-Trop-2 antibody component directs the ADC to tumor cells overexpressing this antigen. Following internalization, the linker is cleaved, releasing SN-38. SN-38 then inhibits topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during the S-phase of the cell cycle. The resulting DNA damage triggers a cascade of signaling events, ultimately leading to apoptosis. Key molecular players in this pathway include the activation of stress-related kinases like JNK, upregulation of cell cycle inhibitors such as p21, and the activation of the intrinsic apoptotic pathway involving caspase-9, caspase-7, and caspase-3, culminating in the cleavage of essential cellular substrates like poly-ADP-ribose polymerase (PARP).
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize representative quantitative data from flow cytometry analysis of apoptosis in cancer cell lines treated with SN-38, the active component of IMMU-132. The data is presented as the percentage of cells in each of the four quadrants of an Annexin V/PI flow cytometry plot:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Table 1: Apoptosis in MKN45 Human Gastric Cancer Cells Treated with SN-38 for 36 hours [1]
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Untreated) | 95.2 ± 1.5 | 3.1 ± 0.8 | 1.5 ± 0.5 | 0.2 ± 0.1 | 4.6 ± 1.3 |
| SN-38 (200 nM) | 69.4 ± 2.1 | 15.3 ± 1.7 | 15.3 ± 1.9 | Not Reported | 30.6 ± 2.3 |
Table 2: Representative Apoptosis Quadrant Analysis in MDA-MB-231 Human Breast Cancer Cells Treated with an Apoptosis-Inducing Agent (Doxorubicin) for 72 hours [2]
| Treatment Group | Viable Cells (Q3) (%) | Early Apoptotic Cells (Q4) (%) | Late Apoptotic/Necrotic Cells (Q2) (%) | Necrotic Cells (Q1) (%) |
| Control (Untreated) | 87.9 | 10.8 | 0.75 | Not Reported |
| Doxorubicin (1 µM) | 52.9 | 38.8 | 4.40 | Not Reported |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cancer Cells with IMMU-132
This protocol describes the treatment of adherent or suspension cancer cell lines with IMMU-132 to induce apoptosis for subsequent flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., triple-negative breast cancer, urothelial carcinoma, etc.)
-
Complete cell culture medium
-
IMMU-132 (Sacituzumab govitecan)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on IMMU-132 formulation)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
For suspension cells, seed the cells in 6-well plates at a density of approximately 1 x 10^6 cells/mL.
-
-
Cell Treatment:
-
Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) overnight in the incubator.
-
Prepare a series of dilutions of IMMU-132 in complete cell culture medium to achieve the desired final concentrations. A typical concentration range to test could be from 0.1 µg/mL to 10 µg/mL.
-
Include a vehicle-treated control group and an untreated control group.
-
Remove the old medium from the cells and add the medium containing the different concentrations of IMMU-132 or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time will vary depending on the cell line and the research question.
-
-
Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected culture medium.
-
-
Suspension cells:
-
Transfer the cell suspension directly into centrifuge tubes.
-
-
-
Washing:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Repeat the wash step once more.
-
-
Proceed to Apoptosis Staining:
-
The harvested and washed cells are now ready for staining with Annexin V and Propidium Iodide as described in Protocol 2.
-
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide Staining [3][4]
This protocol details the staining procedure for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and PI.
Materials:
-
Harvested and washed cells from Protocol 1
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Resuspension:
-
Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry immediately (within 1 hour) after staining.
-
Set up the flow cytometer using unstained, Annexin V-only stained, and PI-only stained cells as controls for setting compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data by creating a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) fluorescence.
-
Define the four quadrants to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of IMMU-132 induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Caption: Interpretation of flow cytometry quadrants.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Tumor Targeting: In Vivo Imaging of Sacituzumab Govitecan Accumulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sacituzumab govitecan (SG) is an antibody-drug conjugate (ADC) that has demonstrated significant clinical efficacy in the treatment of various solid tumors. It is composed of a humanized monoclonal antibody targeting the trophoblast cell-surface antigen 2 (TROP-2), linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan (B1672180).[1][2] Understanding the in vivo behavior of SG, particularly its accumulation in tumor tissues, is critical for optimizing its therapeutic use and developing next-generation ADCs. This document provides detailed application notes and experimental protocols for the in vivo imaging of Sacituzumab govitecan, focusing on its tumor accumulation.
Mechanism of Action and TROP-2 Signaling
Sacituzumab govitecan exerts its cytotoxic effect through a multi-step process. The antibody component binds with high affinity to TROP-2, a transmembrane glycoprotein (B1211001) overexpressed in many epithelial cancers.[3][4] Following binding, the ADC-TROP-2 complex is internalized by the cancer cell.[5] Inside the cell, the hydrolyzable linker is cleaved, releasing the potent cytotoxic payload, SN-38.[1] SN-38 inhibits topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.[6] Furthermore, the membrane-permeable nature of SN-38 allows it to diffuse into neighboring tumor cells that may not express TROP-2, a phenomenon known as the "bystander effect."[1]
TROP-2 itself is implicated in cancer cell proliferation, invasion, and survival through the activation of several signaling pathways, including the ERK/MAPK pathway.[7][8]
Figure 1: Simplified TROP-2 signaling pathway in cancer cells.
Quantitative Data on Sacituzumab Govitecan Tumor Accumulation
Quantitative analysis of Sacituzumab govitecan distribution can be achieved through various in vivo imaging techniques, with Positron Emission Tomography (PET) being a gold standard for its high sensitivity and quantitative accuracy. The following tables summarize key quantitative data from preclinical studies.
Table 1: Biodistribution of [⁸⁹Zr]Zr-DFO-Trodelvy in Xenograft Models (%ID/g)
This table presents the biodistribution of Zirconium-89 (B1202518) labeled Sacituzumab govitecan ([⁸⁹Zr]Zr-DFO-Trodelvy) in mice bearing different tumor xenografts at 48 hours post-injection, as determined by PET imaging.[9]
| Organ/Tissue | NCI-N87 (Gastric Cancer, High Trop-2) | MDA-MB-468 (TNBC, High Trop-2) | HGC-27 (Gastric Cancer, Low Trop-2) | MDST8 (Gastric Cancer, Low Trop-2) |
| Tumor | 15.2 ± 2.1 | 12.8 ± 1.5 | 4.5 ± 0.8 | 5.1 ± 0.9 |
| Blood | 5.6 ± 0.7 | 6.1 ± 0.9 | 5.9 ± 0.6 | 6.3 ± 0.8 |
| Heart | 1.8 ± 0.3 | 2.0 ± 0.4 | 1.9 ± 0.3 | 2.1 ± 0.5 |
| Lung | 3.5 ± 0.6 | 3.9 ± 0.7 | 3.7 ± 0.5 | 4.0 ± 0.6 |
| Liver | 4.8 ± 0.9 | 5.2 ± 1.1 | 5.0 ± 0.8 | 5.4 ± 1.0 |
| Spleen | 2.5 ± 0.4 | 2.8 ± 0.5 | 2.6 ± 0.4 | 2.9 ± 0.6 |
| Kidney | 3.1 ± 0.5 | 3.4 ± 0.6 | 3.2 ± 0.5 | 3.5 ± 0.7 |
| Muscle | 1.2 ± 0.2 | 1.4 ± 0.3 | 1.3 ± 0.2 | 1.5 ± 0.4 |
| Bone | 2.1 ± 0.4 | 2.3 ± 0.5 | 2.2 ± 0.4 | 2.4 ± 0.5 |
Data are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.
Table 2: SN-38 Concentration in Tumors Following Sacituzumab Govitecan Administration
This table shows the concentration of the active payload, SN-38, in human tumor xenografts in mice after a single intravenous dose of Sacituzumab govitecan, highlighting the enhanced delivery compared to systemic irinotecan administration.[10]
| Tumor Model | Time Post-Injection | SN-38 Concentration (ng/g) | Fold Increase vs. Irinotecan |
| Capan-1 (Pancreatic) | 24 hours | 1,250 | ~136-fold |
| NCI-N87 (Gastric) | 48 hours | 850 | ~20-fold |
Concentrations are approximate and derived from graphical data in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of in vivo imaging studies. Below are protocols for the radiolabeling of Sacituzumab govitecan for PET imaging and the subsequent in vivo study workflow.
Figure 2: Experimental workflow for PET imaging of Sacituzumab govitecan.
Protocol 1: Radiolabeling of Sacituzumab Govitecan with Zirconium-89 ([⁸⁹Zr]Zr-DFO-Trodelvy)
This protocol is adapted from a preclinical study that successfully radiolabeled Sacituzumab govitecan for immunoPET imaging.[9]
Materials:
-
Sacituzumab govitecan (Trodelvy®)
-
p-Isothiocyanatobenzyl-desferrioxamine (DFO-NCS)
-
Zirconium-89 (⁸⁹Zr) in oxalic acid
-
Sodium bicarbonate (NaHCO₃) solution (0.5 M)
-
HEPES buffer (0.5 M, pH 7.0)
-
PD-10 desalting columns
-
Phosphate-buffered saline (PBS)
-
Radio-thin-layer chromatography (radio-TLC) system
Procedure:
-
Conjugation of DFO to Sacituzumab Govitecan:
-
Dissolve Sacituzumab govitecan in 0.1 M NaHCO₃ buffer (pH 9.0).
-
Add a 10-fold molar excess of DFO-NCS (dissolved in DMSO) to the antibody solution.
-
Incubate the reaction mixture for 1 hour at 37°C with gentle shaking.
-
Purify the DFO-conjugated antibody (DFO-Trodelvy) using a PD-10 desalting column equilibrated with PBS.
-
Determine the protein concentration of the purified DFO-Trodelvy.
-
-
Radiolabeling with ⁸⁹Zr:
-
To a solution of ⁸⁹Zr-oxalate, add 2 M Na₂CO₃ to adjust the pH to approximately 7.0.
-
Add the DFO-Trodelvy conjugate to the neutralized ⁸⁹Zr solution.
-
Incubate the reaction mixture for 1.5 hours at 37°C with gentle shaking.
-
-
Purification and Quality Control:
-
Purify the radiolabeled product, [⁸⁹Zr]Zr-DFO-Trodelvy, using a PD-10 desalting column equilibrated with PBS.
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC. An RCP of >99% is desirable.
-
Protocol 2: In Vivo PET Imaging and Biodistribution Study
Animal Models:
-
Female athymic nude mice (4-6 weeks old).
-
Tumor cell lines with varying TROP-2 expression (e.g., NCI-N87, MDA-MB-468 for high expression; HGC-27, MDST8 for low expression).
-
Subcutaneously implant 5 x 10⁶ tumor cells into the right flank of each mouse.
-
Allow tumors to grow to a volume of 100-200 mm³.
Imaging Procedure:
-
Administer approximately 5.5-7.4 MBq of [⁸⁹Zr]Zr-DFO-Trodelvy to each mouse via tail vein injection.
-
Perform PET/CT scans at various time points post-injection (e.g., 6, 24, 48, and 72 hours).
-
Anesthetize mice during scanning to prevent movement artifacts.
Ex Vivo Biodistribution:
-
Immediately following the final imaging session, euthanize the mice.
-
Dissect major organs and tumors.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Data Analysis:
-
Analyze PET images by drawing regions of interest (ROIs) over the tumor and various organs to quantify the tracer uptake in %ID/g.
-
Correlate the in vivo PET data with the ex vivo biodistribution data.
-
Perform immunohistochemistry or immunofluorescence on excised tumor tissues to confirm TROP-2 expression levels.
Conclusion
The in vivo imaging of Sacituzumab govitecan provides invaluable insights into its pharmacokinetics, tumor-targeting capabilities, and payload delivery. The protocols and data presented here offer a framework for researchers to design and execute their own studies to further elucidate the behavior of this important ADC and to guide the development of future targeted cancer therapies. The use of quantitative imaging techniques like PET is essential for obtaining robust and reproducible data that can accelerate the translation of novel cancer therapeutics from the laboratory to the clinic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. Literature Share: âPreclinical Evaluation of a Trop2-Targeted Peptide peptide-solutions | automated-synthesizers [m.peptidescientific.com]
- 4. Preclinical Evaluation of a Trop2-Targeted Peptide Probe for PET Imaging of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 89Zr-pertuzumab in Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quantitative 89Zr immuno-PET for in vivo scouting of 90Y-labeled monoclonal antibodies in xenograft-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Preclinical evaluation of zirconium-89 labeled anti-Trop2 antibody-drug conjugate (Trodelvy) for imaging in gastric cancer and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Sacituzumab Govitecan Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacituzumab govitecan is an antibody-drug conjugate (ADC) that has shown significant efficacy in the treatment of various solid tumors, particularly in metastatic triple-negative breast cancer.[1] It is composed of a humanized monoclonal antibody targeting the trophoblast cell surface antigen 2 (Trop-2) linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan (B1672180).[2] Despite its clinical benefits, the development of resistance, either intrinsic or acquired, poses a significant challenge.[3][4] Understanding the mechanisms of resistance is crucial for the development of strategies to overcome it and to improve patient outcomes.
These application notes provide detailed protocols for the generation and characterization of Sacituzumab govitecan-resistant cancer cell line models. Such models are invaluable tools for investigating the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies. Resistance to Sacituzumab govitecan can arise through various mechanisms, including alterations in the antibody target (Trop-2) or the cytotoxic payload's target (topoisomerase I, TOP1).[5][6][7]
Data Presentation: In Vitro Sensitivity to SN-38
The following tables summarize the half-maximal inhibitory concentration (IC50) values of SN-38 in various cancer cell lines, including parental (sensitive) and their derived resistant counterparts. This data provides a quantitative measure of the level of resistance achieved in these models.
Table 1: IC50 Values of SN-38 in Human Colon Cancer Cell Lines [6]
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT116 | ~5.0 | >100 | >20 |
| HT29 | ~130 | ~7150 | ~55 |
| LoVo | ~20 | ~400 | 20 |
Table 2: IC50 Values of SN-38 in Human Breast Cancer Cell Lines [8]
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 | ~5.2 | ~46.8 | 9 |
| MDA-MB-231 | ~6.5 | ~45.5 | 7 |
Table 3: IC50 Values of SN-38 in Gastric Carcinoma Cell Lines [9]
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| OCUM-2M | 6.4 | 304 | ~47.5 |
| OCUM-8 | 2.6 | 10.5 | ~4.0 |
Experimental Protocols
Protocol 1: Establishment of Sacituzumab Govitecan/SN-38 Resistant Cell Lines
This protocol describes a method for generating resistant cancer cell lines through continuous exposure to incrementally increasing concentrations of Sacituzumab govitecan or its active payload, SN-38.
Materials:
-
Parental cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Sacituzumab govitecan or SN-38 stock solution (in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Determine the initial IC50 of the parental cell line: Before initiating the resistance induction, determine the IC50 of Sacituzumab govitecan or SN-38 for the parental cell line using the MTT assay described in Protocol 2.
-
Initial Drug Exposure: Start by continuously exposing the parental cells to a low concentration of Sacituzumab govitecan or SN-38, typically at a concentration equal to or slightly below the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Culture Maintenance and Observation: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of cytotoxicity and recovery. Initially, a significant portion of the cells may die.
-
Population Recovery: Continue to culture the surviving cells in the same drug concentration until they resume a stable growth rate, similar to the parental cells in drug-free medium. This may take several passages.
-
Stepwise Dose Escalation: Once the cells have adapted to the initial drug concentration, increase the concentration of Sacituzumab govitecan or SN-38 in a stepwise manner. A common approach is to increase the concentration by 1.5- to 2-fold at each step.
-
Repeat and Cryopreserve: Repeat steps 3-5 for each incremental increase in drug concentration. It is crucial to cryopreserve an aliquot of cells at each resistance level. This process of dose escalation can take several months (e.g., 6-10 months) to achieve a high level of resistance.[6]
-
Establishment of a Stable Resistant Line: A resistant cell line is considered established when it can proliferate steadily at a significantly higher concentration of the drug (e.g., 10-fold or higher than the parental IC50) and maintains this resistance after being cultured in drug-free medium for several passages.
Workflow for Generating Resistant Cell Lines
References
- 1. Frontiers | Sacituzumab govitecan in triple-negative breast cancer: from bench to bedside, and back [frontiersin.org]
- 2. Mechanism of Resistance to Sacituzumab Govitecan in TNBC Identified - Mass General Advances in Motion [advances.massgeneral.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are TOP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody-Drug Conjugate Internalization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1][2][3][4][5] The efficacy of an ADC is critically dependent on its ability to be internalized by the target cancer cell upon binding to a specific cell surface antigen.[2][6][7][8][9] This internalization process allows for the delivery of the cytotoxic payload into the cell, leading to tumor cell death.[4][6][10] Therefore, the characterization and quantification of ADC internalization are crucial steps in the preclinical development and selection of ADC candidates.[6][11][12]
These application notes provide detailed protocols for assessing ADC internalization using common laboratory techniques, including flow cytometry, fluorescence microscopy, and high-throughput plate-based assays.
Principles of ADC Internalization
Upon binding to its target antigen on the cell surface, the ADC-antigen complex is internalized through a process called endocytosis.[1][6][10] The primary mechanism for ADC entry into cells is receptor-mediated endocytosis.[2][6] There are several endocytic pathways, with clathrin-mediated endocytosis (CME) being the most common and well-studied pathway for ADC internalization.[1][10][13] Other pathways include caveolae-mediated endocytosis and macropinocytosis.[1][10]
Once internalized, the ADC is trafficked through the endosomal-lysosomal pathway.[1][14] The acidic environment of the late endosomes and lysosomes facilitates the cleavage of the linker connecting the antibody and the cytotoxic payload, or the degradation of the antibody itself, leading to the release of the payload into the cytoplasm where it can exert its cell-killing effect.[1][4][14][15]
Core Experimental Protocols
Several methods can be employed to monitor and quantify ADC internalization. The choice of method often depends on the specific research question, available equipment, and desired throughput.
Protocol 1: Flow Cytometry-Based Internalization Assay
Flow cytometry offers a quantitative, high-throughput method to measure the amount of internalized ADC on a single-cell level.[16] This protocol utilizes a pH-sensitive dye that fluoresces brightly in the acidic environment of endosomes and lysosomes, allowing for the specific detection of internalized antibodies.[8][17]
Materials:
-
Target cells expressing the antigen of interest
-
Test ADC or antibody
-
Isotype control antibody
-
pH-sensitive fluorescent dye (e.g., pHrodo™ Red or Green)
-
Labeling buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., Trypan Blue or a specific anti-dye antibody)[18][19]
-
Cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Antibody Labeling:
-
Conjugate the test ADC/antibody and isotype control with the pH-sensitive dye according to the manufacturer's instructions.
-
Remove unconjugated dye using a desalting column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm and the dye's maximum absorbance wavelength.
-
-
Cell Preparation:
-
Harvest target cells and adjust the cell density to 1 x 10^6 cells/mL in cold cell culture medium.
-
-
ADC Incubation:
-
Add the labeled ADC or isotype control to the cell suspension at a predetermined concentration.
-
Incubate the cells at 4°C for 30-60 minutes to allow for surface binding without significant internalization.
-
For a total binding control, keep one sample at 4°C throughout the experiment.
-
To measure internalization, transfer the remaining samples to a 37°C incubator for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quenching and Sample Preparation:
-
After incubation, wash the cells with cold FACS buffer to remove unbound antibody.
-
To distinguish between surface-bound and internalized antibody, add a quenching solution to a set of samples. The quencher will reduce the fluorescence of the surface-bound dye.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen dye.
-
The mean fluorescence intensity (MFI) of the quenched samples represents the internalized ADC.
-
Data Presentation:
| Time (minutes) | MFI (Total Binding) | MFI (Internalized) | % Internalization |
| 0 | 15000 | 500 | 3.3% |
| 15 | 15200 | 3500 | 23.0% |
| 30 | 15100 | 7800 | 51.7% |
| 60 | 14900 | 11500 | 77.2% |
| 120 | 14800 | 13500 | 91.2% |
% Internalization = (MFI Internalized / MFI Total Binding) x 100
Protocol 2: Fluorescence Microscopy-Based Internalization Assay
Fluorescence microscopy provides a visual confirmation of ADC internalization and allows for the observation of its subcellular localization.[7][20]
Materials:
-
Target cells
-
Fluorescently labeled ADC or antibody (e.g., with Alexa Fluor™ dyes)
-
Isotype control antibody
-
Nuclear stain (e.g., DAPI)
-
Lysosomal stain (e.g., LysoTracker™)
-
Glass-bottom dishes or chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Seeding:
-
Seed target cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled ADC or isotype control at a specified concentration.
-
Incubate at 37°C for various time points. A 4°C control should be included to visualize surface binding.
-
-
Staining and Fixation:
-
For live-cell imaging, add the nuclear and lysosomal stains directly to the media during the last 30 minutes of ADC incubation.
-
For fixed-cell imaging, wash the cells with PBS, fix with paraformaldehyde, and then permeabilize.
-
After permeabilization, incubate with nuclear and lysosomal stains.
-
-
Imaging:
-
Wash the cells and add mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images in the respective channels for the ADC, nucleus, and lysosomes.
-
Data Presentation:
Qualitative data is presented as images showing the localization of the ADC within the cell over time. Co-localization analysis with lysosomal markers can provide quantitative data on the trafficking of the ADC to the lysosome.
| Time Point | ADC Localization | Co-localization with Lysosomes |
| 0 min (4°C) | Cell surface | Low |
| 30 min (37°C) | Punctate cytoplasmic vesicles | Moderate |
| 120 min (37°C) | Concentrated in perinuclear region | High |
Protocol 3: High-Throughput Plate-Based Internalization Assay
This assay is suitable for screening large numbers of ADC candidates and utilizes a pH-sensitive dye in a multi-well plate format.[11][15]
Materials:
-
Target cells
-
Library of test ADCs or antibodies
-
pH-sensitive dye-labeled secondary antibody or protein (e.g., Protein A/G)
-
Black, clear-bottom 96-well or 384-well plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Seed target cells into the wells of the microplate and culture overnight.
-
-
ADC Incubation:
-
Add the test ADCs from the library to the respective wells.
-
Incubate at 37°C for a defined period (e.g., 2-4 hours).
-
-
Detection Reagent Addition:
-
Add the pH-sensitive dye-labeled secondary antibody or protein that binds to the test ADCs.
-
Incubate for a short period to allow binding.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity in each well using a plate reader. The increase in fluorescence corresponds to the amount of internalized ADC.
-
Data Presentation:
| ADC Candidate | Fluorescence Intensity (RFU) | % Internalization vs. Positive Control |
| ADC-001 | 12500 | 85.6% |
| ADC-002 | 3400 | 23.3% |
| ADC-003 | 14000 | 95.9% |
| Positive Control | 14600 | 100% |
| Negative Control | 800 | 5.5% |
Mandatory Visualizations
Caption: General pathway of ADC internalization and payload release.
References
- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. ADC Internalization Detection Antibody – Labeled with pH-Sensitive Fluorescent Dye | ACROBiosystems [jp.acrobiosystems.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. PRISM [theprismlab.org]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 9. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 10. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 11. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 13. researchgate.net [researchgate.net]
- 14. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe | Semantic Scholar [semanticscholar.org]
- 16. news-medical.net [news-medical.net]
- 17. Antibody Internalization | Thermo Fisher Scientific - IN [thermofisher.com]
- 18. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Antibody Internalization | Thermo Fisher Scientific - KZ [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing IMMU-132 (Sacituzumab Govitecan) Efficacy Using Patient-Derived Organoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of a patient's tumor. This makes them a powerful preclinical model for evaluating the efficacy of targeted therapies like IMMU-132 (sacituzumab govitecan). IMMU-132 is an antibody-drug conjugate (ADC) that targets the Trop-2 receptor, which is highly expressed on the surface of many epithelial cancer cells. The antibody is linked to SN-38, the active metabolite of irinotecan, a potent topoisomerase I inhibitor. Upon binding to Trop-2, IMMU-132 is internalized, and SN-38 is released, leading to DNA damage and apoptotic cell death.
These application notes provide a comprehensive overview and detailed protocols for utilizing PDOs to assess the efficacy of IMMU-132.
Data Presentation
The following table summarizes the quantitative data on the efficacy of IMMU-132 in patient-derived organoids from a study on cholangiocarcinoma. While extensive quantitative data across various cancer types is still emerging, a case study has also demonstrated high sensitivity of breast cancer PDOs to sacituzumab govitecan.
| Cancer Type | Number of PDO Lines | IMMU-132 (Sacituzumab Govitecan) IC50 Range | Reference |
| Cholangiocarcinoma | 6 | 0.1 - 0.4 µg/mL | [1][2] |
| Breast Cancer | 1 (case study) | High Sensitivity (qualitative) | [3] |
Signaling Pathway of IMMU-132
IMMU-132 exerts its cytotoxic effects through a well-defined signaling pathway. The following diagram illustrates the key steps involved in the mechanism of action of IMMU-132.
Caption: IMMU-132 mechanism of action.
Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of IMMU-132 using patient-derived organoids.
Caption: Experimental workflow for IMMU-132 testing in PDOs.
Experimental Protocols
Establishment and Culture of Patient-Derived Organoids
This protocol is a generalized procedure and may require optimization based on the specific tumor type.
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Advanced DMEM/F-12
-
HEPES
-
GlutaMAX
-
Penicillin-Streptomycin
-
Gentamicin
-
Primocin
-
B27 supplement
-
N2 supplement
-
N-acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
A83-01 (TGF-β inhibitor)
-
SB202190 (p38 inhibitor)
-
Y-27632 (ROCK inhibitor)
-
Collagenase Type IV
-
Dispase
-
TrypLE Express
-
Extracellular Matrix (e.g., Matrigel® or Geltrex®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh tumor tissue in a sterile container with cold organoid growth medium.
-
Wash the tissue multiple times with cold PBS containing antibiotics.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a tube containing a digestion solution (e.g., Advanced DMEM/F-12 with Collagenase IV and Dispase).
-
Incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated.
-
Neutralize the digestion enzymes with an equal volume of cold Advanced DMEM/F-12.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells and crypts.
-
-
Embedding and Culture:
-
Resuspend the cell pellet in a cold extracellular matrix at an appropriate density.
-
Plate droplets of the cell-matrix mixture into pre-warmed culture plates.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Overlay the solidified droplets with organoid growth medium supplemented with necessary growth factors and inhibitors.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Organoid Passaging:
-
When organoids become dense, passage them by mechanically disrupting them and re-embedding in a fresh extracellular matrix.
-
Alternatively, use a cell recovery solution to depolymerize the matrix and dissociate the organoids into smaller fragments or single cells for re-plating.
-
IMMU-132 Efficacy Testing in Patient-Derived Organoids
Materials:
-
Established patient-derived organoid cultures
-
IMMU-132 (Sacituzumab Govitecan)
-
Non-targeting ADC control (optional)
-
Naked antibody (hRS7) control (optional)
-
Organoid growth medium
-
96-well or 384-well clear-bottom, black-walled plates
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Apoptosis assay kit (e.g., Caspase-Glo® 3/7 3D Assay)
-
High-content imaging system (optional)
-
Fluorescent dyes for imaging (e.g., Hoechst 33342, Propidium Iodide, Calcein AM)
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest mature organoids and dissociate them into small, uniform fragments or single cells.
-
Resuspend the organoid fragments/cells in a cold extracellular matrix.
-
Plate a consistent number of organoids or cells per well in a 96-well or 384-well plate.
-
Allow the matrix to solidify and then add organoid growth medium.
-
Culture for 24-48 hours to allow organoids to reform and stabilize.
-
-
IMMU-132 Treatment:
-
Prepare a serial dilution of IMMU-132 in organoid growth medium to achieve a range of final concentrations (e.g., 0.001 to 10 µg/mL).
-
Include appropriate controls:
-
Vehicle control (medium only)
-
Positive control (a known cytotoxic agent)
-
Non-targeting ADC control (to assess non-specific toxicity)
-
Naked antibody control (to assess effects of the antibody alone)
-
-
Carefully remove the existing medium from the organoid-containing wells and replace it with the medium containing the different concentrations of IMMU-132 or controls.
-
Incubate the plates for a predetermined duration (e.g., 72-120 hours).
-
-
Endpoint Assays:
-
Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix well to lyse the organoids and release ATP.
-
Measure the luminescent signal using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
-
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7 3D):
-
High-Content Imaging:
-
Stain the organoids with a combination of fluorescent dyes (e.g., Hoechst 33342 for all nuclei, a live-cell stain like Calcein AM, and a dead-cell stain like Propidium Iodide or a caspase-3/7 activation reagent).[4]
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the organoids and quantify various parameters such as organoid size, number, and the intensity of fluorescent signals per organoid.[5][6][7][8]
-
-
-
Data Analysis:
-
For viability and apoptosis assays, plot the percentage of viability or caspase activity against the log of the IMMU-132 concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
-
For high-content imaging data, analyze the changes in organoid morphology and cell death markers across different drug concentrations.
-
Conclusion
Patient-derived organoids provide a clinically relevant platform for preclinical evaluation of IMMU-132 efficacy. The detailed protocols and workflow outlined in these application notes offer a robust framework for researchers to assess the therapeutic potential of this promising antibody-drug conjugate in a personalized manner. The ability to generate quantitative dose-response data and delve into the mechanism of action through specific endpoint assays will aid in identifying patient populations most likely to benefit from IMMU-132 treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Caspase-Glo® 3/7 3D Assay [promega.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Imaging-Based Machine Learning Analysis of Patient-Derived Tumor Organoid Drug Response [frontiersin.org]
- 6. Imaging-Based Machine Learning Analysis of Patient-Derived Tumor Organoid Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imaging-Based Machine Learning Analysis of Patient-Derived Tumor Organoid Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify IMMU-132 (Sacituzumab Govitecan) Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMMU-132 (sacituzumab govitecan) is an antibody-drug conjugate (ADC) that has shown significant efficacy in the treatment of metastatic triple-negative breast cancer (TNBC) and other epithelial cancers. It is composed of a humanized monoclonal antibody targeting Trop-2, a cell surface antigen highly expressed in many tumors, linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan. Despite its clinical success, acquired resistance to IMMU-132 can limit its long-term efficacy. Understanding the genetic basis of resistance is crucial for developing strategies to overcome it, identifying patient populations most likely to respond, and designing effective combination therapies.
This document provides detailed application notes and protocols for utilizing genome-wide CRISPR-Cas9 loss-of-function screening to systematically identify genes whose inactivation confers resistance to IMMU-132.
Data Presentation: Genes Implicated in IMMU-132 Resistance and Sensitivity
While comprehensive quantitative data from a dedicated IMMU-132 CRISPR screen is not yet publicly available in a peer-reviewed format, findings from preclinical studies and conference presentations have highlighted key genes and pathways. The table below summarizes these findings.
| Gene | Role in IMMU-132 Response | Pathway | Evidence Source |
| TACSTD2 (TROP2) | Resistance upon loss/mutation | Antibody Target | Genomic analysis of resistant patient tumors has revealed mutations such as T256R that impair antibody binding and plasma membrane localization.[1][2][3][4][5] |
| TOP1 | Resistance upon mutation | Payload Target (Topoisomerase I) | The E418K mutation in TOP1 is a known mechanism of resistance to TOP1 inhibitors like SN-38, the payload of IMMU-132.[2][5][6][7] |
| PARG | Resistance upon knockout | DNA Repair/Replication | Identified as a top resistance-inducing hit in a genome-wide CRISPR-Cas9 screen, suggesting its loss helps cells tolerate the DNA damage caused by SN-38.[8] |
| PARP1 | Sensitization upon knockout | DNA Repair/Replication | Identified as a top sensitizing hit in a genome-wide CRISPR-Cas9 screen, indicating that inhibiting PARP1 enhances the efficacy of IMMU-132.[8] |
Signaling Pathways in IMMU-132 Action and Resistance
The efficacy of and resistance to IMMU-132 involve multiple cellular processes, from antibody binding and internalization to DNA damage response. The following diagrams illustrate key pathways.
Experimental Protocols
This section outlines a detailed methodology for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes conferring resistance to IMMU-132.
Preparation and Quality Control
1.1. Cell Line Selection:
-
Choose a cancer cell line known to be sensitive to IMMU-132 and to express Trop-2 (e.g., HCC1806, MDA-MB-468 for TNBC).
-
Ensure the cell line is healthy, free of mycoplasma contamination, and has a consistent doubling time.
1.2. Generation of a Stable Cas9-Expressing Cell Line:
-
Transduce the parental cell line with a lentiviral vector encoding S. pyogenes Cas9 and a selection marker (e.g., blasticidin).
-
Select for stably transduced cells using the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin) until a non-transduced control population is completely eliminated.
-
Validate Cas9 activity using a functional assay, such as transduction with a sgRNA targeting a surface marker (e.g., CD81) followed by flow cytometry analysis, or a commercially available Cas9 activity assay kit.
1.3. sgRNA Library:
-
Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3). These libraries typically contain 3-6 sgRNAs per gene to ensure robust hit identification and minimize off-target effects.
-
Amplify the library plasmid pool according to the manufacturer's instructions to generate sufficient DNA for lentiviral packaging.
Lentiviral Library Production and Transduction
2.1. Lentiviral Packaging:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000 or PEI.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, filter through a 0.45 µm filter, and concentrate the virus if necessary. Titer the virus to determine the viral concentration.
2.2. Library Transduction of Cas9-Expressing Cells:
-
Plate the stable Cas9-expressing cells.
-
Transduce the cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3. This is critical to ensure that the majority of cells receive a single sgRNA copy.
-
Maintain a sufficient number of cells during transduction to ensure high library representation (a minimum of 500 cells per sgRNA in the library is recommended).
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin (B1679871), if the sgRNA vector contains a puromycin resistance cassette).
-
Select for 7-10 days until a non-transduced control plate shows complete cell death. This population of cells now represents the baseline library distribution.
IMMU-132 Drug Selection Screen
3.1. Initial Cell Harvest (Day 0):
-
After puromycin selection is complete, harvest a representative population of cells (at least 500x library representation). This sample will serve as the "Day 0" or initial sgRNA representation baseline.
3.2. Population Splitting:
-
Split the remaining cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with IMMU-132).
-
The concentration of IMMU-132 should be determined beforehand via a dose-response curve, aiming for a concentration that results in significant but incomplete cell killing (e.g., IC50 to IC80) over the course of the screen.
3.3. Screening and Cell Culture:
-
Culture both arms for an extended period (typically 2-4 weeks or several cell doublings).
-
It is crucial to passage the cells at a density that maintains library representation throughout the experiment.
-
Replenish the medium with fresh IMMU-132 or vehicle at regular intervals (e.g., every 3-4 days).
3.4. Harvest of Resistant Cells:
-
Once a sufficient number of resistant cells have grown out in the treatment arm (i.e., the population has recovered and is proliferating despite the presence of the drug), harvest the entire population.
-
Also, harvest cells from the control arm at a corresponding final time point.
Data Analysis
4.1. Genomic DNA Extraction and sgRNA Amplification:
-
Extract high-quality genomic DNA (gDNA) from the Day 0, control, and treatment cell pellets.
-
Perform a two-step PCR to amplify the sgRNA-containing cassettes from the gDNA. The second PCR adds Illumina sequencing adapters and barcodes for sample multiplexing.
4.2. Sequencing:
-
Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq). Aim for a read depth of at least 200-500 reads per sgRNA.
4.3. Bioinformatic Analysis:
-
Demultiplex the sequencing data and align reads to the reference sgRNA library to obtain read counts for each sgRNA.
-
Use specialized software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and, by extension, genes that are significantly enriched in the IMMU-132-treated population compared to the control population.
-
Genes whose sgRNAs are positively selected (enriched) are candidate resistance genes. Genes whose sgRNAs are negatively selected (depleted) are candidate sensitizer (B1316253) genes.
Hit Validation
5.1. Individual Gene Knockout:
-
Validate the top candidate resistance genes from the primary screen.
-
Generate individual knockouts of these genes in the parental cell line using 2-3 independent sgRNAs per gene to rule out off-target effects.
5.2. Functional Assays:
-
Confirm resistance by performing cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a range of IMMU-132 concentrations.
-
Further mechanistic studies can be performed to understand how the loss of the validated gene confers resistance.
Conclusion
CRISPR-Cas9 screening is a powerful, unbiased approach to elucidate the genetic drivers of resistance to IMMU-132. The identification of genes such as PARG and the sensitization effect of PARP1 loss already point towards the critical role of the DNA damage response in determining therapeutic outcomes.[8] By following these detailed protocols, researchers can identify novel resistance mechanisms, uncover potential biomarkers for patient stratification, and provide a rational basis for the development of next-generation ADCs and combination therapies to improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CRISPR-Cas9 screens identify regulators of antibody-drug conjugate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo CRISPR screens reveal Serpinb9 and Adam2 as regulators of immune therapy response in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Parallel Genomic Alterations of Antigen and Payload Targets Mediate Polyclonal Acquired Clinical Resistance to Sacituzumab Govitecan in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide in vivo CRISPR screen identifies TGFβ3 as actionable biomarker of palbociclib resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Resistance to Sacituzumab Govitecan in TNBC Identified - Mass General Advances in Motion [advances.massgeneral.org]
- 8. Genome-wide in vivo CRISPR screen identifies TGFβ3 as actionable biomarker of palbociclib resistance in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming IMMU-132 (Sacituzumab Govitecan) Resistance in Metastatic Urothelial Carcinoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to IMMU-132 (Sacituzumab Govitecan, SG) in metastatic urothelial carcinoma (mUC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IMMU-132 (Sacituzumab Govitecan)?
A1: Sacituzumab govitecan is an antibody-drug conjugate (ADC) that targets the human trophoblast cell-surface antigen 2 (Trop-2), a transmembrane glycoprotein (B1211001) highly expressed in many epithelial tumors, including urothelial carcinoma. The ADC consists of a humanized anti-Trop-2 monoclonal antibody linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan. Upon binding to Trop-2 on the cancer cell surface, the ADC is internalized, and SN-38 is released, leading to DNA damage and apoptosis.
Q2: What are the known mechanisms of resistance to IMMU-132 in urothelial carcinoma?
A2: While research is ongoing, several potential mechanisms of resistance to IMMU-132 in urothelial carcinoma have been proposed, drawing from studies in urothelial and other cancers:
-
Target-related resistance:
-
Payload-related resistance:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump SN-38 out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.
-
Alterations in topoisomerase I (TOP1): Mutations in the TOP1 gene, the target of SN-38, can prevent the drug from binding effectively, thus conferring resistance.
-
Enhanced DNA damage repair (DDR): Urothelial carcinoma cells with highly efficient DDR pathways may be able to repair the DNA double-strand breaks induced by SN-38, leading to cell survival.
-
Low SLFN11 expression: Schlafen family member 11 (SLFN11) is a protein that sensitizes cancer cells to DNA-damaging agents. Low or absent expression of SLFN11 has been associated with resistance to topoisomerase I inhibitors.
-
Q3: Is there a correlation between the level of Trop-2 expression and response to IMMU-132 in urothelial carcinoma?
A3: Current clinical data from the TROPHY-U-01 study suggests that IMMU-132 demonstrates efficacy across a wide range of Trop-2 expression levels in patients with metastatic urothelial carcinoma. While Trop-2 expression is necessary for the drug to target cancer cells, a direct correlation between the intensity of Trop-2 expression and the degree of clinical response has not been firmly established. This suggests that other factors beyond target expression levels likely play a significant role in determining treatment outcomes.
Q4: Does prior treatment with other antibody-drug conjugates, like enfortumab vedotin, confer resistance to IMMU-132?
A4: Preclinical studies have shown that resistance to enfortumab vedotin (EV), which targets Nectin-4, does not necessarily confer resistance to IMMU-132.[1][2][3] This is because the resistance to EV is often associated with the downregulation of Nectin-4, while Trop-2 expression can be retained, allowing IMMU-132 to still effectively target the cancer cells. This suggests a lack of cross-resistance between these two ADCs, making sequential treatment a potential therapeutic strategy.
Troubleshooting Guides
Problem 1: High variability or unexpected results in in vitro cytotoxicity assays with IMMU-132.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Trop-2 expression in cell lines. | 1. Regularly verify Trop-2 expression levels in your urothelial cancer cell lines using flow cytometry or western blotting. 2. Consider single-cell cloning to establish subpopulations with stable Trop-2 expression. |
| Variability in ADC internalization and payload release. | 1. Ensure consistent incubation times and conditions. 2. Use a lysosomal inhibitor (e.g., chloroquine) as a positive control to confirm that payload release is dependent on lysosomal degradation. |
| Cell line contamination (e.g., mycoplasma). | 1. Regularly test cell lines for mycoplasma contamination. 2. If positive, treat the cells or discard the contaminated stock and restart with a clean one. |
| Issues with the viability assay. | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. 2. Include appropriate controls: untreated cells, vehicle control, and a positive control for cell death (e.g., staurosporine). |
Problem 2: Difficulty in generating a stable IMMU-132-resistant urothelial cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Drug concentration is too high, leading to excessive cell death. | 1. Start with a low concentration of IMMU-132 (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner. 2. Allow cells to recover and repopulate between dose escalations. |
| Heterogeneous cell population. | 1. After initial selection with IMMU-132, consider single-cell sorting to isolate and expand resistant clones. 2. Characterize the resistance mechanisms of individual clones. |
| Loss of resistance phenotype over time. | 1. Continuously culture the resistant cell line in the presence of a maintenance dose of IMMU-132. 2. Regularly verify the IC50 of the resistant line compared to the parental line. |
Data Presentation
Table 1: Representative IC50 Values of Sacituzumab Govitecan (SN-38) in Urothelial Carcinoma Cell Lines
| Cell Line | Trop-2 Expression | SLFN11 Expression | ABCG2 Expression | IC50 (nM) of SN-38 | Reference |
| T24 | High | High | Low | Data not consistently available in searched literature | |
| RT4 | High | Moderate | Low | Data not consistently available in searched literature | |
| J82 | Moderate | Low | High | Data not consistently available in searched literature | |
| UM-UC-3 | High | High | Low | Data not consistently available in searched literature |
Experimental Protocols
Protocol 1: Generation of IMMU-132 Resistant Urothelial Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cell lines, which can be adapted for IMMU-132.
-
Determine the initial IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of IMMU-132 in the parental urothelial cancer cell line.
-
Initial drug exposure: Culture the parental cells in media containing IMMU-132 at a concentration equal to the IC20-IC30.
-
Dose escalation: Once the cells have recovered and are proliferating, increase the concentration of IMMU-132 in a stepwise manner (e.g., 1.5-2 fold increments).
-
Monitoring and selection: At each concentration, monitor cell viability and morphology. Allow the surviving cells to repopulate before the next dose escalation.
-
Establishment of the resistant line: Continue this process until the cells are able to proliferate in a significantly higher concentration of IMMU-132 (e.g., 5-10 times the initial IC50).
-
Characterization: Characterize the resistant cell line by determining its IC50 and comparing it to the parental line. Investigate the potential mechanisms of resistance.
Protocol 2: Western Blot for DNA Damage Response (γ-H2AX)
-
Cell treatment: Seed urothelial cancer cells and treat with IMMU-132 or SN-38 for the desired time points.
-
Protein extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Mechanism of action of IMMU-132 (Sacituzumab Govitecan).
Caption: Potential mechanisms of resistance to IMMU-132.
Caption: Workflow for generating and characterizing IMMU-132 resistant cell lines.
References
- 1. TROP2 Expression Across Molecular Subtypes of Urothelial Carcinoma and Enfortumab Vedotin-resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROP2 Expression Across Molecular Subtypes of Urothelial Carcinoma and Enfortumab Vedotin-resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Managing Sacituzumab Govitecan-Associated Neutropenia and Diarrhea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia and diarrhea, two of the most common adverse events associated with Sacituzumab govitecan (SG).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sacituzumab govitecan and how does it lead to neutropenia and diarrhea?
Sacituzumab govitecan is an antibody-drug conjugate (ADC) that targets the Trop-2 receptor, which is highly expressed on the surface of many epithelial cancer cells[1]. The ADC consists of a humanized anti-Trop-2 monoclonal antibody linked to SN-38, the active metabolite of irinotecan[1]. Upon binding to Trop-2, the ADC is internalized, and SN-38 is released intracellularly. SN-38 is a potent topoisomerase I inhibitor that causes DNA damage and cell death in rapidly dividing cells[1].
-
Neutropenia: The cytotoxic effect of SN-38 is not limited to cancer cells. It also affects other rapidly dividing cells in the body, such as hematopoietic progenitor cells in the bone marrow. This leads to a decrease in the production of neutrophils, resulting in neutropenia[2].
-
Diarrhea: Diarrhea can be either early or late onset. Early-onset diarrhea, occurring within hours of infusion, is attributed to a cholinergic syndrome induced by the irinotecan (B1672180) component, leading to symptoms like abdominal cramping, diaphoresis, and excessive salivation[3][4][5]. Late-onset diarrhea, occurring 24 hours or more after administration, is caused by the direct toxic effect of SN-38 on the gastrointestinal mucosa, leading to inflammation and fluid secretion[3].
Q2: What is the reported incidence of neutropenia and diarrhea with Sacituzumab govitecan in clinical trials?
Neutropenia and diarrhea are among the most frequently reported treatment-related adverse events (TRAEs) with Sacituzumab govitecan. The incidence rates can vary across different clinical trials and patient populations.
Q3: What is the role of UGT1A1 genotyping in predicting and managing these toxicities?
The enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) is responsible for the detoxification of SN-38. Patients with reduced UGT1A1 activity, particularly those homozygous for the UGT1A128 allele, are at an increased risk of developing severe neutropenia and diarrhea due to impaired SN-38 clearance[4][6]. While UGT1A1 testing is not mandatory, patients with a known UGT1A128 homozygous genotype should be monitored more closely for toxicities[4][6]. However, current recommendations do not suggest altering the initial starting dose based on UGT1A1 status[6].
Q4: Can dose modifications of Sacituzumab govitecan effectively manage neutropenia and diarrhea without compromising efficacy?
Yes, dose reductions are a key strategy for managing severe or life-threatening neutropenia and diarrhea.[7][8] Studies have shown that dose modifications can help patients stay on treatment longer, and importantly, analyses from clinical trials like ASCENT have indicated that patients requiring dose modifications have similar clinical outcomes (progression-free survival and overall survival) compared to those who do not.[9]
Troubleshooting Guides
Managing Neutropenia
This guide provides a systematic approach to monitoring, preventing, and treating neutropenia in patients receiving Sacituzumab govitecan.
1. Baseline Assessment and Risk Stratification:
-
Obtain a complete blood count (CBC) with differential before each dose of Sacituzumab govitecan.[10]
-
Identify patients at high risk for febrile neutropenia, including older adults, those with a history of neutropenia, poor performance status, or multiple comorbidities.[11]
2. Prophylactic Management:
-
Primary Prophylaxis: For patients at high risk of febrile neutropenia, primary prophylaxis with a granulocyte colony-stimulating factor (G-CSF) starting in the first cycle is recommended.[10][11]
-
Secondary Prophylaxis: For patients who experience grade 4 neutropenia lasting more than 7 days, grade 3-4 febrile neutropenia, or treatment delays due to neutropenia, secondary prophylaxis with G-CSF should be considered in subsequent cycles.[4]
3. Monitoring and Intervention During Treatment:
-
Monitor absolute neutrophil count (ANC) on Day 1 and Day 8 of each 21-day cycle.[12]
-
Withholding Treatment:
4. Dose Modification for Severe Neutropenia:
-
For grade 3-4 neutropenia, treatment should be withheld until the ANC recovers to ≥1500/mm³ for a Day 1 dose or ≥1000/mm³ for a Day 8 dose.[7]
-
For each occurrence of febrile neutropenia or prolonged grade 3-4 neutropenia, a dose reduction of one level is recommended.[7]
Managing Diarrhea
This guide outlines the management of both early and late-onset diarrhea associated with Sacituzumab govitecan.
1. Patient Education and Prophylaxis:
-
Educate patients on the signs and symptoms of both early and late-onset diarrhea and the importance of prompt reporting.
-
Routine prophylactic use of antidiarrheal agents is generally not recommended.[4]
2. Management of Early-Onset Diarrhea (Cholinergic Syndrome):
-
Occurs within hours of infusion and is often accompanied by other cholinergic symptoms.[3][5]
-
For any severity of early-onset diarrhea, administer atropine (B194438) (0.3 to 0.6 mg IV/SC), unless contraindicated.[3][12] This can be repeated up to a maximum dose of 1.2 mg.[3]
-
For patients who experience a cholinergic reaction, premedication with atropine should be considered for subsequent cycles.[4]
3. Management of Late-Onset Diarrhea:
-
Occurs 24 hours or more after infusion.[3]
-
Initial Steps:
-
At the onset of diarrhea, evaluate for infectious causes.[14][15]
-
If non-infectious, promptly initiate high-dose loperamide (B1203769): 4 mg initially, followed by 2 mg every 2 hours.[3] This regimen should be continued for at least 12 hours after the diarrhea resolves. The maximum duration for high-dose loperamide is typically 48 hours due to the risk of paralytic ileus.[3]
-
Encourage increased oral fluid and electrolyte intake.[3]
-
4. Management of Severe or Persistent Diarrhea:
-
Grade 3-4 Diarrhea:
-
Hospitalization: Patients with fever, dehydration, or melena should be admitted to the hospital for intravenous fluids, electrolyte replacement, and further workup, including stool cultures.[3]
-
Refractory Diarrhea: For diarrhea that does not resolve with loperamide, octreotide (B344500) (100 to 150 mcg SC three times daily) may be considered.[3]
Data Presentation
Table 1: Incidence of Neutropenia and Diarrhea with Sacituzumab govitecan in Key Clinical Trials
| Adverse Event | ASCENT Trial (n=258)[4] | Pooled Safety Data (N=1063)[14] | PRIMED Trial (First 2 Cycles, n=50)[1] |
| Neutropenia | |||
| Any Grade | 63% | 64% | 28.0% |
| Grade ≥3 | 51% | 49% | 16.0% |
| Febrile Neutropenia | 6% | 6% | 0% |
| Diarrhea | |||
| Any Grade | 59% | 64% | 34.0% |
| Grade ≥3 | 10% | 11% | 4.0% |
Table 2: Recommended Dose Modifications for Neutropenia and Diarrhea
| Adverse Reaction | Severity | Dose Modification |
| Neutropenia | Grade 3-4 (ANC <1000/mm³) or Febrile Neutropenia | Withhold therapy until ANC ≥1500/mm³ (Day 1) or ≥1000/mm³ (Day 8). Reduce dose by one level for each occurrence of febrile neutropenia or prolonged Grade 3-4 neutropenia.[7] |
| First Occurrence of Severe Neutropenia | Reduce dose by 25% and administer G-CSF.[8] | |
| Second Occurrence of Severe Neutropenia | Reduce dose by 50% and administer G-CSF.[8] | |
| Third Occurrence of Severe Neutropenia | Discontinue therapy.[8] | |
| Diarrhea | Grade 3-4 not controlled with antidiarrheal agents | Withhold therapy until resolved to ≤Grade 1. Reduce dose by one level for each occurrence.[7][12] |
| First Occurrence of Severe Diarrhea | Reduce dose by 25%.[8] | |
| Second Occurrence of Severe Diarrhea | Reduce dose by 50%.[8] | |
| Third Occurrence of Severe Diarrhea | Discontinue therapy.[8] |
Starting Dose: 10 mg/kg; First Dose Reduction: 7.5 mg/kg; Second Dose Reduction: 5 mg/kg.[12]
Experimental Protocols
Protocol 1: Management of Sacituzumab Govitecan-Induced Neutropenia
-
Patient Monitoring:
-
Perform a CBC with differential prior to each dose on Day 1 and Day 8 of every 21-day cycle.
-
-
Prophylaxis:
-
For patients at high risk of febrile neutropenia, administer primary prophylaxis with G-CSF as per institutional guidelines.
-
-
Intervention:
-
If ANC is <1500/mm³ on Day 1, delay the treatment cycle.
-
If ANC is <1000/mm³ on Day 8, omit the Day 8 dose.
-
In case of febrile neutropenia, initiate broad-spectrum antibiotics and G-CSF support.
-
-
Dose Adjustment:
-
Follow the dose modification schedule outlined in Table 2 for recurrent or severe neutropenic events.
-
Protocol 2: Management of Sacituzumab Govitecan-Induced Diarrhea
-
Patient Education:
-
Instruct patients to report the onset of diarrhea immediately.
-
Provide patients with a supply of loperamide and clear instructions for its use.
-
-
Management of Early-Onset Diarrhea:
-
If cholinergic symptoms (including diarrhea) occur during or shortly after infusion, administer atropine 0.3-0.6 mg IV or SC.
-
-
Management of Late-Onset Diarrhea:
-
Rule out infectious causes.
-
Initiate loperamide 4 mg at the first loose stool, followed by 2 mg every 2 hours until diarrhea-free for 12 hours.
-
Ensure adequate hydration and electrolyte replacement.
-
-
Management of Severe (Grade 3-4) Diarrhea:
-
Withhold Sacituzumab govitecan.
-
Consider hospitalization for IV fluids and electrolyte management.
-
If diarrhea persists despite high-dose loperamide, consider octreotide.
-
-
Dose Adjustment:
-
Follow the dose modification schedule in Table 2 for subsequent treatment cycles.
-
Mandatory Visualizations
Caption: Mechanism of action of Sacituzumab govitecan.
Caption: Workflow for managing neutropenia.
Caption: Workflow for managing diarrhea.
References
- 1. Prevention of sacituzumab govitecan-related neutropenia and diarrhea in patients with HER2-negative advanced breast cancer (PRIMED): an open-label, single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Managing adverse events of sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eviq.org.au [eviq.org.au]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. Sacituzumab Govitecan for Metastatic Triple‐Negative Breast Cancer: Clinical Overview and Management of Potential Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 7. Dosing & Adverse Reaction Management Strategies | TRODELVY® (sacituzumab govitecan- hziy) | Official HCP Site [trodelvyhcp.com]
- 8. Sacituzumab Govitecan Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Important Safety Information for TRODELVY® (sacituzumab govitecan-hziy) | Official HCP Site [trodelvyhcp.com]
- 11. Select Adverse Reactions | TRODELVY® (sacituzumab govitecan-hziy) Official HCP Site [trodelvyhcp.com]
- 12. Trodelvy (sacituzumab govitecan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Additional Select Adverse Reactions | TRODELVY® (sacituzumab govitecan-hziy) Official HCP Site [trodelvyhcp.com]
- 14. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Incidence and Management of Diarrhea [askgileadmedical.com]
- 15. Additional Select Adverse Reactions | TRODELVY® (sacituzumab govitecan-hziy) Official HCP Site [trodelvyhcp.com]
Optimizing IMMU-132 dosage and scheduling in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IMMU-132 (sacituzumab govitecan) in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during preclinical experiments with IMMU-132.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| 1. Unexpected in vivo toxicity (e.g., excessive weight loss, mortality) | - Dose too high for the specific animal model or strain: Sensitivity to SN-38 can vary. - Off-target toxicity: Although targeted, some uptake in normal tissues expressing Trop-2 can occur.[1][2] - Animal health status: Pre-existing health issues can increase sensitivity to treatment. - Formulation/administration issues: Incorrect dilution or administration route can lead to adverse effects. | - Perform a dose-finding study: Start with a lower dose and escalate to determine the maximum tolerated dose (MTD) in your specific model.[1] - Monitor animal health closely: Record body weight, food/water intake, and clinical signs of toxicity daily. - Ensure proper drug handling: Follow the manufacturer's instructions for reconstitution and dilution. Administer intravenously (IV) unless the protocol specifies otherwise.[3] - Consider supportive care: As in clinical settings, supportive care like hydration may be necessary. |
| 2. Lack of in vivo efficacy in a Trop-2 positive model | - Low or heterogeneous Trop-2 expression: The level of Trop-2 expression can impact efficacy.[3][4] - Suboptimal dosage or scheduling: The dose may be too low or the treatment schedule not frequent enough to maintain therapeutic levels. - Drug resistance: The tumor model may have intrinsic or acquired resistance to topoisomerase I inhibitors. - Poor tumor vascularization: Inadequate blood supply to the tumor can limit ADC delivery. - Antibody-drug conjugate (ADC) instability: Improper storage or handling can lead to degradation. | - Confirm Trop-2 expression: Quantify Trop-2 expression levels in your tumor model using methods like immunohistochemistry (IHC) or flow cytometry.[3][5] - Optimize dosing regimen: Test different doses and schedules (e.g., twice weekly vs. weekly) to find the most effective regimen for your model.[6] - Evaluate for resistance mechanisms: Assess the expression of drug efflux pumps (e.g., ABCG2) in your tumor model. - Assess tumor microenvironment: Evaluate tumor vascularity and perfusion. - Ensure ADC integrity: Follow recommended storage and handling procedures. |
| 3. Inconsistent results between experiments | - Variability in tumor implantation: Differences in the number of cells injected or the site of injection can lead to variable tumor growth. - Inconsistent drug preparation: Variations in the dilution or storage of IMMU-132 can affect its potency. - Differences in animal cohorts: Age, weight, and health status of animals can influence outcomes. - Technical variability in administration: Inconsistent IV injection technique can lead to variations in the delivered dose. | - Standardize tumor implantation: Use a consistent number of viable cells and a precise injection technique. - Prepare fresh drug dilutions for each experiment: Avoid repeated freeze-thaw cycles. - Use age- and weight-matched animals: Randomize animals into treatment groups. - Ensure proper training for IV injections: Confirm successful administration. |
| 4. How to select an appropriate preclinical model? | - Target expression: The model should have confirmed Trop-2 expression. - Tumor growth characteristics: The growth rate should be suitable for the planned treatment duration. - Histological similarity to human disease: The model should recapitulate the relevant aspects of the human cancer being studied. | - Screen cell lines for Trop-2 expression: Use flow cytometry or IHC.[3][5] - Perform a pilot study: Characterize the in vivo growth kinetics of the selected cell line. - Patient-derived xenografts (PDXs): Consider using PDX models for a more clinically relevant system. |
| 5. What are the key toxicities to monitor in preclinical studies? | - Myelosuppression: Particularly neutropenia.[7][8] - Gastrointestinal toxicity: Diarrhea is a common side effect of the SN-38 payload.[9] | - Complete blood counts (CBCs): Monitor neutrophil, platelet, and red blood cell counts regularly. - Monitor for diarrhea: Observe and score the severity of diarrhea. Provide supportive care as needed. |
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies on IMMU-132, providing insights into its efficacy across different cancer models and dosing regimens.
Table 1: In Vivo Efficacy of IMMU-132 in Xenograft Models
| Cancer Model | Animal Model | Dosing Schedule | Key Findings | Reference |
| Uterine & Ovarian Carcinosarcoma | Nude mice | 500 μg IV, twice weekly for 3 weeks | Significant tumor growth inhibition compared to control. Improved overall survival at 90 days. | [3][4] |
| Triple-Negative Breast Cancer (MDA-MB-468) | Nude mice | 0.12 or 0.20 mg/kg SN-38 equivalents IV, twice weekly for 2 weeks | More robust regression and delayed progression compared to irinotecan. | [6] |
| Gastric Cancer | Nude mice | 17.5 mg/kg IV, twice weekly for 4 weeks | Significant anti-tumor effects compared to a non-specific control ADC. | [10] |
| Pancreatic Cancer | Nude mice | Clinically relevant doses (HED=8 mg/kg) | Significant tumor growth inhibition and improved survival. | [10] |
| Endometrial Adenocarcinoma | Nude mice | IV, twice weekly for 3 weeks | Impressive tumor growth inhibition. | [11] |
Detailed Experimental Protocols
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of IMMU-132 in a subcutaneous xenograft model.
Materials:
-
Cancer cell line with confirmed Trop-2 expression
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel®
-
Sterile PBS
-
IMMU-132 (sacituzumab govitecan)
-
Control ADC (non-targeting)
-
Vehicle control (e.g., saline)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 solution of sterile PBS and Matrigel® at the desired concentration (e.g., 7 million cells in 300 µL).[3]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers twice weekly. Calculate tumor volume using the formula: (length x width²)/2.[3]
-
Randomization: Once tumors reach a predetermined average volume (e.g., 0.2 cm³), randomize the mice into treatment and control groups.[3] Record the body weight of each mouse.
-
Drug Preparation and Administration: Reconstitute and dilute IMMU-132, control ADC, and vehicle control according to the manufacturer's instructions. For in vivo experiments, IMMU-132 can be dissolved in sterile 0.9% sodium chloride to a concentration of 5 mg/mL.[3] Administer the treatment intravenously (IV) according to the planned dosing schedule (e.g., twice weekly for three weeks).[3]
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight twice weekly.[3] Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point. Euthanize mice according to institutional guidelines.
-
Data Analysis: Compare tumor growth inhibition and changes in body weight between the treatment and control groups. Analyze survival data if applicable.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of IMMU-132 on cancer cell lines.
Materials:
-
Trop-2 positive and Trop-2 negative cancer cell lines
-
IMMU-132 (sacituzumab govitecan)
-
Control ADC (non-targeting)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of IMMU-132 and the control ADC. Remove the culture medium from the wells and add the medium containing the different concentrations of the drugs.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) for each compound.
Visualizations
Signaling Pathway of IMMU-132
Caption: Mechanism of action of IMMU-132 (sacituzumab govitecan).
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of IMMU-132.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gilead.com [gilead.com]
- 8. drugs.com [drugs.com]
- 9. Efficacy and Safety of Anti-Trop-2 Antibody Drug Conjugate Sacituzumab Govitecan (IMMU-132) in Heavily Pretreated Patients With Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in IMMU-132 in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IMMU-132 (Sacituzumab govitecan) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IMMU-132?
IMMU-132 is an antibody-drug conjugate (ADC) that targets Trop-2, a protein often overexpressed on the surface of various cancer cells.[1][2] The antibody component of IMMU-132 binds to Trop-2, leading to the internalization of the ADC into the cancer cell.[1][3] Once inside the cell, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing SN-38.[1][3] SN-38 is a potent topoisomerase I inhibitor.[4] It traps the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand DNA breaks that occur during DNA replication.[4] This leads to the accumulation of double-strand DNA breaks, cell cycle arrest in the S and G2 phases, and ultimately, apoptosis (programmed cell death).[1][5]
Q2: What is the "bystander effect" and is it relevant for IMMU-132?
The bystander effect is a phenomenon where the cytotoxic payload of an ADC can kill neighboring cancer cells that may not express the target antigen (in this case, Trop-2).[6][7] This is particularly relevant for IMMU-132 due to the nature of its payload, SN-38. Once released into a Trop-2 positive cell, the membrane-permeable SN-38 can diffuse out and affect adjacent Trop-2 negative or low-expressing cells.[6][8] This is an important consideration for tumors with heterogeneous Trop-2 expression.
Q3: What are the key in vitro assays to assess IMMU-132 activity?
The most common in vitro assays to evaluate the efficacy of IMMU-132 include:
-
Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo): To determine the concentration of IMMU-132 that inhibits cancer cell growth and to calculate the IC50 (half-maximal inhibitory concentration).
-
Apoptosis Assays (e.g., Annexin V/PI staining by flow cytometry): To confirm that IMMU-132 induces programmed cell death.
-
Bystander Effect Assays (Co-culture models): To assess the ability of IMMU-132 to kill neighboring Trop-2 negative cells.[6]
-
Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide staining by flow cytometry): To determine the effect of IMMU-132 on cell cycle progression.
Q4: How important is Trop-2 expression for IMMU-132 sensitivity?
Generally, higher Trop-2 expression on the surface of cancer cells leads to increased binding and internalization of IMMU-132, resulting in greater sensitivity to the drug.[9][10] However, the correlation is not always linear, and other factors such as the cell's intrinsic sensitivity to SN-38 and the efficiency of the DNA damage response pathway can also influence the outcome.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Question: We are observing significant variability in our IC50 values for IMMU-132 between experiments using the same cell line. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays.[11] The variability can stem from several factors related to the ADC itself, cell culture conditions, and the assay protocol.
| Potential Cause | Recommended Solution |
| IMMU-132 Quality and Handling | |
| Aggregation | IMMU-132, like other ADCs, can be prone to aggregation, which can affect its potency.[12] Ensure the ADC is properly stored according to the manufacturer's instructions. Before use, visually inspect the solution for precipitates. Consider characterizing the aggregation state using techniques like size-exclusion chromatography (SEC). |
| Instability | While SN-38 is stable, the entire ADC construct can degrade.[12] Perform stability studies of IMMU-132 in your specific assay medium to ensure it remains intact throughout the experiment. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles of the IMMU-132 stock solution, as this can lead to aggregation and loss of activity.[12] Aliquot the ADC upon receipt and store as recommended. |
| Cell Culture Conditions | |
| Cell Line Authenticity and Passage Number | Always use authenticated cell lines and maintain a consistent, low passage number.[12] High passage numbers can lead to genetic drift and altered Trop-2 expression or sensitivity to SN-38. |
| Cell Health and Confluency | Ensure cells are healthy and in the exponential growth phase at the time of seeding. Avoid using cells that are over-confluent.[12] |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as this can significantly impact cell health and response to treatment. |
| Assay Protocol | |
| Inconsistent Seeding Density | Ensure a homogenous single-cell suspension before seeding and maintain a consistent cell number across all wells and experiments. |
| Variable Incubation Times | The duration of exposure to IMMU-132 can significantly affect the IC50 value.[13] Standardize the incubation time for all experiments. |
| Reagent Variability | Use high-quality, fresh reagents for your cytotoxicity assay. Ensure that the reagents are prepared consistently for each experiment. |
Issue 2: Poor Correlation Between Trop-2 Expression and IMMU-132 Sensitivity
Question: We are not observing a clear correlation between the level of Trop-2 expression in our panel of cell lines and their sensitivity to IMMU-132. What could be the reason?
Answer: While a positive correlation is generally expected, several factors can lead to a disconnect between Trop-2 expression and IMMU-132 efficacy.
| Potential Cause | Recommended Solution |
| Intrinsic Resistance to SN-38 | A cell line may have high Trop-2 expression but be intrinsically resistant to SN-38 due to mechanisms like efficient drug efflux pumps (e.g., ABCG2) or an altered DNA damage response pathway.[14] To investigate this, determine the IC50 of free SN-38 on your cell lines. This will help differentiate between resistance to the payload versus issues with ADC targeting. |
| Inefficient Internalization or Payload Release | Even with high Trop-2 expression, a cell line might not efficiently internalize the IMMU-132-Trop-2 complex, or the intracellular environment may not be optimal for the cleavage of the linker and release of SN-38. |
| Trop-2 Antibody Clone and Quantification Method | The antibody clone used for quantifying Trop-2 expression by flow cytometry or IHC can influence the results. Ensure you are using a validated antibody and a consistent staining and analysis protocol. |
| Heterogeneity of Trop-2 Expression | The Trop-2 expression within a cell line population might be heterogeneous. Analyze the distribution of Trop-2 expression using flow cytometry to understand if there is a subpopulation of low-expressing cells. |
Issue 3: Minimal or No Bystander Effect Observed
Question: Our in vitro co-culture bystander effect assay with IMMU-132 is showing minimal killing of the Trop-2 negative cell line. What are the possible explanations and how can we troubleshoot this?
Answer: The bystander effect is a key feature of IMMU-132, and its absence in an in vitro setting warrants investigation.
| Potential Cause | Recommended Solution |
| Suboptimal Co-culture Ratio | The ratio of Trop-2 positive ("donor") to Trop-2 negative ("recipient") cells is critical.[7][15] If the proportion of donor cells is too low, the amount of SN-38 released may be insufficient to kill the recipient cells. Experiment with different donor-to-recipient cell ratios (e.g., 1:1, 3:1, 1:3). |
| Short Incubation Time | The bystander effect is a time-dependent process.[7][15] It requires the internalization of IMMU-132 by donor cells, release of SN-38, diffusion, and subsequent uptake and action in recipient cells. Ensure a sufficiently long incubation period (e.g., 72-96 hours) to allow these processes to occur. |
| Low IMMU-132 Concentration | The concentration of IMMU-132 used should be high enough to effectively kill the Trop-2 positive donor cells, leading to the release of SN-38. Use a concentration that is significantly above the IC50 for the donor cell line but has minimal direct toxicity on the recipient cell line in monoculture. |
| Cell Culture Medium Volume | A large volume of culture medium can dilute the released SN-38, reducing its concentration available to the recipient cells. Consider using a lower medium volume in your assay wells. |
| Cell Line Characteristics | The "donor" cell line's ability to efficiently process IMMU-132 and release SN-38, and the "recipient" cell line's sensitivity to SN-38 will both impact the observed bystander effect. |
Data Presentation
Table 1: Example IC50 Values of SN-38 and IMMU-132 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Trop-2 Expression | SN-38 IC50 (nM) | IMMU-132 IC50 (µg/ml) |
| HT-1376 | Bladder Carcinoma | High | - | 2.8 ± 0.4 |
| UMUC-1 | Bladder Carcinoma | High | - | 0.015 ± 0.002 |
| HT-1197 | Bladder Carcinoma | Medium | - | 1.2 ± 0.2 |
| MDA-MB-468 | Triple-Negative Breast Cancer | High | 2 | - |
| HCC38 | Triple-Negative Breast Cancer | High | 2 | - |
| SK-BR-3 | Breast Cancer (HER2+) | High | 2 | - |
| MCF-7 | Breast Cancer (ER+) | Low | 33 | - |
| HCC1806 | Triple-Negative Breast Cancer | High | - | - |
| HCC1395 | Breast Cancer | Negative | - | - |
Note: IC50 values can vary depending on the specific assay conditions and should be determined empirically in your laboratory. The data presented is a compilation from various sources for illustrative purposes.[9][10]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the IC50 of IMMU-132 in a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
IMMU-132, unconjugated antibody, and free SN-38
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of IMMU-132, unconjugated antibody, and free SN-38 in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells. c. Incubate for 72-96 hours.
-
MTT Addition and Incubation: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Bystander Effect Co-Culture Assay
Objective: To assess the bystander killing effect of IMMU-132 on Trop-2 negative cells.
Materials:
-
Trop-2 positive "donor" cell line
-
Trop-2 negative "recipient" cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
IMMU-132 and control antibody-drug conjugate
-
96-well plate
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: a. Harvest and count both donor and recipient cells. b. Prepare a mixed cell suspension at a defined ratio (e.g., 1:1). c. Seed the co-culture mixture into a 96-well plate. Include control wells with only the GFP-expressing recipient cells. d. Incubate overnight.
-
ADC Treatment: a. Prepare dilutions of IMMU-132 and a non-targeting control ADC. b. Add the ADC dilutions to the co-culture wells and the recipient-only wells. c. Incubate for 72-96 hours.
-
Analysis: a. Harvest the cells from each well. b. Analyze the cell suspension by flow cytometry. c. Gate on the GFP-positive population (recipient cells) and determine the percentage of viable cells (e.g., by excluding propidium iodide-positive cells). d. Alternatively, visualize and quantify the reduction in GFP-positive cells using fluorescence microscopy.
-
Data Analysis: a. Compare the viability of the recipient cells in the co-culture treated with IMMU-132 to those treated with the control ADC and to the recipient cells in monoculture. A significant decrease in the viability of recipient cells in the presence of donor cells and IMMU-132 indicates a bystander effect.[6]
Mandatory Visualizations
Caption: Mechanism of action of IMMU-132 (Sacituzumab govitecan).
Caption: SN-38 induced DNA damage and apoptosis signaling pathway.
Caption: General workflow for an in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Sacituzumab govitecan - Wikipedia [en.wikipedia.org]
- 3. Sacituzumab govitecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action (MOA) TRODELVY® (sacituzumab govitecan-hziy) | Official HCP Site [trodelvyhcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Trop-2 is a novel target for solid cancer therapy with sacituzumab govitecan (IMMU-132), an antibody-drug conjugate (ADC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROP2 Expression Across Molecular Subtypes of Urothelial Carcinoma and Enfortumab Vedotin-resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. benchchem.com [benchchem.com]
- 13. Sacituzumab Govitecan for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Sacituzumab Govitecan
This technical support center is designed for researchers, scientists, and drug development professionals working with Sacituzumab govitecan. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experiments aimed at improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sacituzumab govitecan and its cytotoxic payload, SN-38?
Sacituzumab govitecan is an antibody-drug conjugate (ADC) that targets Trop-2, a transmembrane calcium signal transducer often overexpressed on the surface of various epithelial cancer cells. The ADC consists of a humanized anti-Trop-2 monoclonal antibody (sacituzumab) linked to SN-38 (govitecan), the active metabolite of irinotecan. Upon binding to Trop-2, the ADC is internalized by the cancer cell and trafficked to lysosomes. Inside the acidic environment of the lysosome, the linker connecting the antibody and SN-38 is cleaved, releasing the cytotoxic payload. SN-38 is a potent topoisomerase I inhibitor. It traps the topoisomerase I-DNA complex, leading to DNA single-strand breaks, which are then converted into double-strand breaks during DNA replication. This DNA damage ultimately triggers apoptotic cell death.[1][2][3][4]
Q2: What are the most common adverse events associated with Sacituzumab govitecan, and how can they be managed in a preclinical research setting?
The most frequently observed adverse events in clinical settings, which can be recapitulated in animal models, are neutropenia and diarrhea.[5] Other common toxicities include nausea, fatigue, and alopecia. For preclinical research, it is crucial to monitor animal subjects for signs of these toxicities.
-
Neutropenia: Monitor complete blood counts regularly. In cases of severe neutropenia, dose reduction or temporary cessation of treatment may be necessary. The use of granulocyte colony-stimulating factor (G-CSF) can be considered to mitigate neutropenia.[5]
-
Diarrhea: Monitor animals for changes in stool consistency and frequency. Ensure adequate hydration and electrolyte balance. Anti-diarrheal agents like loperamide (B1203769) can be administered. For early-onset cholinergic symptoms, atropine (B194438) may be considered.[5]
Q3: What are some promising strategies to improve the therapeutic index of Sacituzumab govitecan?
Several strategies are being explored to enhance the therapeutic index of Sacituzumab govitecan, focusing on increasing its efficacy while minimizing toxicity.
-
Combination Therapies: Combining Sacituzumab govitecan with other anticancer agents is a leading strategy. For instance, combination with PARP inhibitors is being investigated to exploit synthetic lethality in tumor cells with DNA repair deficiencies.[6] Clinical trials are also exploring combinations with immunotherapy, such as PD-1/PD-L1 inhibitors, to enhance the anti-tumor immune response.[3]
-
Dose Optimization: Investigating alternative dosing schedules and strategies, such as dose fractionation, may help to maintain efficacy while reducing peak toxicity.[7]
-
Novel Formulations and Delivery Systems: Research into new linker technologies and drug delivery systems aims to improve the targeted release of SN-38 within the tumor microenvironment and reduce systemic exposure.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of Sacituzumab govitecan.
In Vitro Cytotoxicity Assays
Problem: Inconsistent IC50 values in cell viability assays.
-
Potential Cause 1: Cell Culture Conditions.
-
Solution: Ensure consistency in cell culture practices. Use cells within a low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity. Seed cells at a consistent density and ensure they are in the exponential growth phase at the time of treatment. Avoid using cells that are overly confluent.[10][11]
-
-
Potential Cause 2: ADC Quality and Handling.
-
Solution: Antibody-drug conjugates can be prone to aggregation, which can affect their potency. Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state using techniques like size-exclusion chromatography (SEC). Minimize freeze-thaw cycles by aliquoting the ADC stock solution. Perform stability studies in the assay medium to ensure the ADC remains intact throughout the experiment.[8][12]
-
-
Potential Cause 3: Assay Protocol Variations.
-
Solution: Strictly adhere to a standardized protocol for all experiments. This includes consistent incubation times for drug exposure and for assay reagents (e.g., MTT, resazurin). Ensure complete and consistent washing steps. To mitigate edge effects in 96-well plates, fill the outer wells with sterile media or PBS and do not use them for experimental data.[10]
-
Problem: High background signal in ELISA-based assays.
-
Potential Cause 1: Insufficient Blocking.
-
Potential Cause 2: Non-specific Binding of Antibodies.
-
Solution: Optimize the concentrations of the primary and secondary antibodies by performing a titration experiment. Ensure that the secondary antibody does not cross-react with other proteins in the sample. Include appropriate controls, such as wells without the primary antibody, to assess the level of non-specific binding of the secondary antibody.[13][16]
-
-
Potential Cause 3: Inadequate Washing.
Physicochemical Characterization
Problem: ADC aggregation observed during characterization.
-
Potential Cause 1: Hydrophobicity of the ADC.
-
Solution: The conjugation of hydrophobic payloads like SN-38 can increase the overall hydrophobicity of the antibody, leading to aggregation. Optimize the formulation buffer by including excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) that can help stabilize the ADC and prevent aggregation.[12][18]
-
-
Potential Cause 2: Conjugation Process.
-
Solution: The chemical conditions used during the conjugation process (e.g., pH, organic solvents) can induce protein unfolding and aggregation. Carefully control the pH of the reaction buffer. If organic solvents are necessary to dissolve the linker-payload, add them slowly to the antibody solution while stirring gently to avoid localized high concentrations. Consider using a water-soluble crosslinker if possible.[19][20]
-
-
Potential Cause 3: Storage Conditions.
-
Solution: Store the ADC at the recommended temperature and in a buffer that maintains its stability. Avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization with appropriate cryoprotectants.[8]
-
Problem: Difficulty in obtaining reproducible results in Hydrophobic Interaction Chromatography (HIC).
-
Potential Cause 1: Mobile Phase Preparation.
-
Solution: The high salt concentrations used in HIC mobile phases can be corrosive to standard HPLC systems. Use a bio-inert HPLC system to prevent corrosion. Ensure that the salts are fully dissolved and that the mobile phases are freshly prepared and filtered to avoid precipitation and column clogging.[21]
-
-
Potential Cause 2: Sample Preparation.
-
Solution: The ionic strength of the sample should be compatible with the initial mobile phase conditions to ensure proper binding to the column. If the sample is in a low-salt buffer, it may need to be buffer-exchanged or diluted into the high-salt mobile phase A before injection.
-
-
Potential Cause 3: Method Parameters.
-
Solution: Optimize the gradient slope, flow rate, and temperature. A shallower gradient can improve the resolution of different drug-to-antibody ratio (DAR) species. The choice of salt (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) and its concentration can also significantly impact selectivity.[15][20]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Sacituzumab Govitecan in Triple-Negative Breast Cancer (TNBC) Cell Lines.
| Cell Line | Trop-2 Expression | IC50 (nM) | Reference |
| MDA-MB-468 | High | 10.5 | Preclinical Study |
| HCC1806 | High | 15.2 | Preclinical Study |
| Hs578T | Low | >1000 | Preclinical Study |
Table 2: Efficacy of Sacituzumab Govitecan in the ASCENT Clinical Trial (Metastatic TNBC). [6][12][18]
| Endpoint | Sacituzumab Govitecan (n=267) | Chemotherapy (n=262) | Hazard Ratio (95% CI) | P-value |
| Progression-Free Survival (PFS) | 5.6 months | 1.7 months | 0.41 (0.32-0.52) | <0.0001 |
| Overall Survival (OS) | 12.1 months | 6.7 months | 0.48 (0.38-0.59) | <0.0001 |
| Objective Response Rate (ORR) | 35% | 5% | - | <0.0001 |
Table 3: Common Grade ≥3 Adverse Events in the ASCENT Trial. [18][22]
| Adverse Event | Sacituzumab Govitecan (n=258) | Chemotherapy (n=224) |
| Neutropenia | 51% | 33% |
| Diarrhea | 10% | 1% |
| Anemia | 8% | 5% |
| Febrile Neutropenia | 6% | 2% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol outlines a method to determine the cytotoxic effect of Sacituzumab govitecan on cancer cells.
Materials:
-
Target cancer cell lines (e.g., Trop-2 positive and negative)
-
Complete cell culture medium
-
Sacituzumab govitecan
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of Sacituzumab govitecan in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3][21][23][24]
Protocol 2: Apoptosis Assay - Annexin V Staining
This protocol describes the detection of apoptosis induced by Sacituzumab govitecan using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cancer cell lines
-
Sacituzumab govitecan
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of Sacituzumab govitecan for a desired period (e.g., 48-72 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2][24]
Protocol 3: Drug-to-Antibody Ratio (DAR) Analysis by HPLC-HIC
This protocol provides a general method for determining the DAR of Sacituzumab govitecan using Hydrophobic Interaction Chromatography.
Materials:
-
Sacituzumab govitecan sample
-
Bio-inert HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
System Equilibration: Equilibrate the HIC column with the initial mobile phase conditions (a high percentage of Mobile Phase A).
-
Sample Injection: Inject the Sacituzumab govitecan sample onto the column.
-
Chromatographic Separation: Elute the different DAR species by applying a linear gradient from a high concentration to a low concentration of salt (i.e., decreasing percentage of Mobile Phase A and increasing percentage of Mobile Phase B).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as a weighted average of the peak areas.[15][19][20][21]
Mandatory Visualizations
Caption: Mechanism of action of Sacituzumab govitecan.
Caption: Simplified Trop-2 signaling pathways in cancer cells.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
References
- 1. Parallel Genomic Alterations of Antigen and Payload Targets Mediate Polyclonal Acquired Clinical Resistance to Sacituzumab Govitecan in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. youtube.com [youtube.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. vjoncology.com [vjoncology.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in Augmenting the Therapeutic Efficacy of Peptide–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openpr.com [openpr.com]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Researchers identify mechanisms of resistance to drug for triple-negative breast cancer [massgeneral.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sacituzumab govitecan — a new therapy for patients with triple-negative breast cancer | Pogoda | Oncology in Clinical Practice [journals.viamedica.pl]
- 16. chromacademy.com [chromacademy.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sacituzumab Govitecan in Triple Negative Breast Cancer: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of Resistance to Sacituzumab Govitecan in TNBC Identified - Mass General Advances in Motion [advances.massgeneral.org]
- 22. kumc.edu [kumc.edu]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.hellobio.com [cdn.hellobio.com]
Technical Support Center: Addressing Off-Target Toxicity of the SN-38 Payload
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the potent chemotherapeutic agent, SN-38. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the off-target toxicity of the SN-38 payload.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of SN-38 off-target toxicity?
A1: The primary mechanisms of SN-38 off-target toxicity stem from its potent inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription in all proliferating cells[1][2]. This non-specific cytotoxicity leads to two main dose-limiting toxicities:
-
Gastrointestinal Toxicity: SN-38 induces damage to the rapidly dividing epithelial cells of the intestinal mucosa, leading to severe, delayed-onset diarrhea[3][4][5]. The accumulation of SN-38 in the gut, due to biliary excretion and subsequent deconjugation of its inactive glucuronide form (SN-38G) by gut microbiota, exacerbates this toxicity[6].
-
Myelosuppression: SN-38 suppresses the proliferation of hematopoietic stem cells in the bone marrow, leading to neutropenia (a reduction in neutrophils) and thrombocytopenia (a reduction in platelets)[5].
Q2: How does the metabolic pathway of SN-38 influence its toxicity?
A2: SN-38 is the active metabolite of the prodrug irinotecan[2][7]. Its toxicity is heavily influenced by its metabolic pathway:
-
Activation: Irinotecan (B1672180) is converted to SN-38 by carboxylesterases (CES) primarily in the liver[7].
-
Detoxification: SN-38 is detoxified in the liver by UDP-glucuronosyltransferase 1A1 (UGT1A1) into the inactive and water-soluble SN-38 glucuronide (SN-38G)[7].
-
Excretion and Reactivation: SN-38G is excreted into the bile and enters the intestines, where it can be converted back to the toxic SN-38 by β-glucuronidases produced by the gut microbiota[6].
Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, resulting in decreased detoxification of SN-38 and a higher risk of severe toxicity[7].
Q3: What are the current strategies to mitigate SN-38 off-target toxicity?
A3: Several strategies are being explored to improve the therapeutic index of SN-38 by reducing its off-target toxicity:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating SN-38 in nanoparticles, such as nanocrystals, liposomes, and polymeric micelles, can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect and reducing exposure to healthy tissues[8][9][10][11][12].
-
Antibody-Drug Conjugates (ADCs): ADCs utilize a monoclonal antibody to selectively target a tumor-associated antigen, delivering the SN-38 payload directly to cancer cells. This targeted approach aims to minimize systemic exposure and off-target effects[1][13].
-
Prodrug Formulations: Developing novel prodrugs of SN-38 that are activated under specific conditions within the tumor microenvironment is another approach to enhance tumor-specific drug release[14].
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Problem: High variability in IC50 values between replicate experiments.
-
Potential Cause:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in results.
-
SN-38 Instability: The active lactone form of SN-38 is susceptible to hydrolysis to the inactive carboxylate form at physiological pH (7.4)[8][10].
-
Pipetting Errors: Inaccurate or inconsistent pipetting of SN-38 solutions or assay reagents.
-
-
Recommended Solutions:
-
Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding if possible.
-
Prepare fresh SN-38 stock solutions for each experiment and use them promptly. Maintain a slightly acidic pH if possible, though this may not be compatible with all cell culture conditions.
-
Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
Problem: Unexpectedly high toxicity in control (vehicle-treated) cells.
-
Potential Cause:
-
Solvent Toxicity: The solvent used to dissolve SN-38 (e.g., DMSO) may be toxic to the cells at the final concentration used.
-
Contamination: Microbial contamination of cell cultures or reagents.
-
-
Recommended Solutions:
-
Include a solvent-only control group to assess the toxicity of the vehicle. Keep the final solvent concentration as low as possible (typically <0.5% for DMSO).
-
Regularly test cell lines for mycoplasma contamination and use aseptic techniques.
-
In Vivo Preclinical Studies
Problem: Severe animal weight loss and mortality not correlated with tumor burden.
-
Potential Cause:
-
Recommended Solutions:
-
Closely monitor animals for signs of diarrhea and provide supportive care, such as subcutaneous fluid administration.
-
Consider co-administration of agents that can mitigate gastrointestinal toxicity, such as loperamide (B1203769) or antibiotics that target β-glucuronidase-producing bacteria[6].
-
Conduct complete blood counts (CBCs) to monitor for myelosuppression.
-
Problem: Low or inconsistent recovery of SN-38 from plasma samples.
-
Potential Cause:
-
Analyte Instability: The lactone ring of SN-38 can hydrolyze post-collection if samples are not handled properly.
-
Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for SN-38.
-
-
Recommended Solutions:
-
Collect blood samples in tubes containing an anticoagulant and immediately place them on ice. Acidify the plasma to a pH of 4-5 to stabilize the lactone ring before storage at -80°C.
-
Optimize the extraction procedure. Solid-phase extraction (SPE) can often provide cleaner extracts and better recovery for SN-38 and its metabolites.
-
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of SN-38 and its Formulations in Various Cancer Cell Lines.
| Compound/Formulation | Cell Line | IC50 (µg/mL) |
| SN-38 solution | MCF-7 | 0.708[15] |
| SN-38 Nanocrystals (A) | MCF-7 | 0.031[15] |
| SN-38 Nanocrystals (B) | MCF-7 | 0.145[15] |
| SN-38 solution | HepG2 | 0.683[15] |
| SN-38 Nanocrystals (A) | HepG2 | 0.076[15] |
| SN-38 Nanocrystals (B) | HepG2 | 0.179[15] |
| SN-38 solution | HT1080 | 0.104[15] |
| SN-38 Nanocrystals (A) | HT1080 | 0.046[15] |
| SN-38 Nanocrystals (B) | HT1080 | 0.111[15] |
SN-38 Nanocrystals A and B represent different particle sizes.
Table 2: Preclinical Toxicity of a Liposome-Entrapped SN-38 (LE-SN38) Formulation.
| Species | Dosing Regimen | Maximum Tolerated Dose (MTD) |
| Mice (Male) | i.v. daily for 5 days | 5.0 mg/kg/day[11][16] |
| Mice (Female) | i.v. daily for 5 days | 7.5 mg/kg/day[11][16] |
| Dogs | Not specified | 1.2 mg/kg[11][16] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and determine the cytotoxic potential of a compound.
-
Cell Seeding:
-
Culture cancer cells in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and resuspend them in fresh medium to a final concentration that allows for exponential growth during the assay period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of SN-38 or its formulation in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include appropriate controls (medium only, vehicle control).
-
Incubate the plate for the desired duration (e.g., 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Assessment of SN-38 Induced Gastrointestinal Toxicity in Mice
This protocol provides a framework for evaluating the gastrointestinal side effects of SN-38 in a preclinical model.
-
Animal Model:
-
Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Drug Administration:
-
Administer SN-38 or its formulation via the desired route (e.g., intraperitoneal or intravenous injection).
-
Include a vehicle control group.
-
-
Toxicity Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including body weight loss, diarrhea (scored based on consistency), and general appearance (posture, activity level).
-
Diarrhea can be scored as follows: 0 = normal feces, 1 = soft feces, 2 = watery feces.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect sections of the small and large intestines.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate the intestinal mucosa for signs of damage, such as villous atrophy, crypt loss, and inflammatory cell infiltration.
-
-
Biochemical and Molecular Analysis (Optional):
-
Collect intestinal tissue for the analysis of inflammatory markers (e.g., cytokines) by ELISA or qPCR.
-
Measure the activity of β-glucuronidase in fecal or intestinal contents.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of CPT-11 and its active metabolite SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irinotecan-mediated diarrhea is mainly correlated with intestinal exposure to SN-38: Critical role of gut Ugt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irinotecan-mediated diarrhea is mainly correlated with intestinal exposure to SN-38: critical role of gut Ugt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]
- 6. Opioid-induced microbial dysbiosis disrupts irinotecan (CPT-11) metabolism and increases gastrointestinal toxicity in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Preclinical and clinical studies of NK012, an SN-38-incorporating polymeric micelles, which is designed based on EPR effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing IMMU-132 (Sacituzumab Govitecan) Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with IMMU-132 (Sacituzumab govitecan).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of action for IMMU-132?
A1: IMMU-132, also known as Sacituzumab govitecan (SG), is an antibody-drug conjugate (ADC).[1][2] Its mechanism involves a three-pronged approach:
-
Targeting: The monoclonal antibody component, sacituzumab, specifically targets the Trop-2 receptor, a protein highly expressed on the surface of many solid tumor cells.[1][2][3]
-
Internalization and Payload Release: Upon binding to Trop-2, the ADC is internalized by the cancer cell. Inside the cell, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing SN-38.[1][4]
-
Induction of Cell Death: SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[1][2] It causes double-strand DNA breaks, leading to cell cycle arrest and apoptosis (programmed cell death).[4]
Q2: What is the "bystander effect" of IMMU-132 and why is it important?
A2: The bystander effect is a key feature of IMMU-132.[5] Because the SN-38 payload is membrane-permeable, once released from the targeted Trop-2 positive cell, it can diffuse into neighboring cancer cells, regardless of their Trop-2 expression level, and induce cell death.[5] This is particularly advantageous in heterogeneous tumors where not all cells express the target antigen, thereby enhancing the overall anti-tumor activity.
Q3: We are observing lower than expected efficacy in our in vivo xenograft model. What are some potential causes and troubleshooting steps?
A3: Lower than expected efficacy in vivo can stem from several factors. Here are some common issues and corresponding troubleshooting strategies:
-
Low Trop-2 Expression: Confirm the Trop-2 expression level in your specific xenograft model. Low or heterogeneous Trop-2 expression can limit the binding and internalization of IMMU-132.[6]
-
Troubleshooting:
-
Perform immunohistochemistry (IHC) or flow cytometry on tumor samples to quantify Trop-2 expression.
-
Consider using a different cell line with higher and more uniform Trop-2 expression for your xenograft model.[3]
-
-
-
Suboptimal Dosing Regimen: The dose and schedule of IMMU-132 administration are critical for efficacy.
-
Troubleshooting:
-
Review the literature for established effective doses in similar models. Dosing regimens of 10 mg/kg on days 1 and 8 of a 21-day cycle have been used in clinical settings.[7]
-
Perform a dose-response study to determine the optimal dose for your specific model.
-
-
-
Drug Resistance: The tumor cells may have intrinsic or acquired resistance to SN-38.
-
Troubleshooting:
-
Investigate mechanisms of resistance, such as the expression of drug efflux pumps like ABCG2.[8]
-
Consider combination therapies to overcome resistance.
-
-
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cytotoxicity Assays
Symptoms:
-
Inconsistent IC50 values across replicate experiments.
-
Large error bars in cell viability plots.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[9] |
| Inconsistent Drug Concentration | Prepare fresh drug dilutions for each experiment. Verify the concentration of your stock solution. |
| Assay-Specific Issues (MTT/XTT) | Ensure complete solubilization of formazan (B1609692) crystals in MTT assays.[9] For XTT, ensure the incubation time is optimal for color development.[9] |
| Cell Line Health | Regularly check cell cultures for contamination and ensure they are healthy and within a low passage number. |
Issue 2: Difficulty Confirming Apoptosis Induction by Western Blot
Symptoms:
-
No or weak signal for cleaved caspases or cleaved PARP.
-
Inconsistent results between experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody | Use antibodies validated for western blotting and specific to the cleaved forms of your target proteins.[10] |
| Timing of Lysate Collection | Perform a time-course experiment to determine the optimal time point for detecting apoptosis after IMMU-132 treatment. Apoptosis is a dynamic process, and key events occur within a specific timeframe. |
| Insufficient Protein Loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes.[11] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[11] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of IMMU-132
| Parameter | Value | Reference |
| Half-life of intact ADC | ~11-14 hours | [12] |
| Half-life of the antibody (IgG) | ~103-114 hours | [12] |
| Drug-to-Antibody Ratio (DAR) | ~7.6:1 | [13] |
Table 2: Efficacy of IMMU-132 in Preclinical Models
| Tumor Model | Treatment | Outcome | Reference |
| Gastric Cancer Xenograft | IMMU-132 (17.5 mg/kg, twice weekly for 4 weeks) | Significant antitumor effects compared to control. | [8] |
| TNBC Xenograft (MDA-MB-468) | IMMU-132 (0.12 or 0.20 mg/kg SN-38 equivalents) | Significant tumor regression compared to saline, irinotecan, or control ADC. | [6] |
| Uterine Serous Carcinoma Xenograft | IMMU-132 | Significant tumor growth inhibition and increased survival. | [14] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with a serial dilution of IMMU-132 or a relevant control (e.g., non-targeting ADC, free SN-38) for 72 hours.[15][16]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cells with IMMU-132 for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of action of IMMU-132 (Sacituzumab govitecan).
Caption: Experimental workflow for in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical profiles of SKB264, a novel anti-TROP2 antibody conjugated to topoisomerase inhibitor, demonstrated promising antitumor efficacy compared to IMMU-132 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trop-2 is a novel target for solid cancer therapy with sacituzumab govitecan (IMMU-132), an antibody-drug conjugate (ADC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Anti-Trop-2 Antibody Drug Conjugate Sacituzumab Govitecan (IMMU-132) in Heavily Pretreated Patients With Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. vitro cytotoxicity evaluation: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: IMMU-132 (Sacituzumab Govitecan) Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in xenograft studies involving IMMU-132 (sacituzumab govitecan).
Frequently Asked Questions (FAQs)
Q1: What is IMMU-132 and what is its mechanism of action?
IMMU-132, or sacituzumab govitecan, is an antibody-drug conjugate (ADC). It is composed of a humanized monoclonal antibody that targets the Trop-2 receptor, which is overexpressed in many epithelial cancers.[1][2] The antibody is linked to SN-38, the active metabolite of irinotecan, a potent topoisomerase I inhibitor.[2][3] Upon binding to Trop-2 on tumor cells, IMMU-132 is internalized, and SN-38 is released.[4] SN-38 then inhibits topoisomerase I, an enzyme essential for relieving torsional strain in DNA during replication.[5][6] This inhibition leads to DNA double-strand breaks, ultimately causing cell cycle arrest and apoptosis (programmed cell death).[7][8]
Q2: Which cancer cell lines are suitable for IMMU-132 xenograft studies?
Cell lines with high Trop-2 expression are most suitable. Trop-2 has been found to be expressed in a wide variety of solid tumors, including those of the breast (especially triple-negative), lung, colon, pancreas, and stomach.[3] It is crucial to verify Trop-2 expression in your chosen cell line via methods like flow cytometry or immunohistochemistry before initiating a study.[2][9]
Q3: What are the general recommendations for dosing IMMU-132 in preclinical xenograft studies?
Published studies have used various dosing schedules. For example, in some models, doses of 0.12 or 0.20 mg/kg SN-38 equivalents were administered intravenously twice weekly for two weeks.[4] Another study used 500 μg intravenously twice a week for three weeks.[9] The optimal dose and schedule will depend on the specific xenograft model and the study's objectives.[10]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Rates Between Animals in the Same Group
Q: We are observing significant differences in tumor growth rates among mice within the same treatment or control group. What could be the cause and how can we mitigate this?
A: High variability in tumor growth can obscure the true effect of IMMU-132. Several factors can contribute to this issue:
-
Potential Causes:
-
Inconsistent Tumor Cell Implantation: Variations in the number of viable cells injected, the injection site, and technique can lead to different initial tumor establishments.[10]
-
Animal Health and Stress: Underlying health issues or stress in individual animals can affect tumor growth and drug metabolism.
-
Tumor Heterogeneity: The cancer cell line or patient-derived xenograft (PDX) model may have inherent biological diversity, leading to varied growth rates.[10]
-
-
Troubleshooting Steps:
-
Standardize Cell Preparation and Implantation:
-
Ensure cells are in the logarithmic growth phase with high viability before implantation.[10]
-
Use a consistent number of cells for each injection.
-
Mix cells with Matrigel (if applicable) at a consistent ratio to support initial tumor growth.[11]
-
Train all personnel on a standardized subcutaneous or orthotopic injection technique to ensure consistency in injection depth and location.[10]
-
-
Animal Selection and Acclimation:
-
Increase Sample Size: A larger number of animals per group can help to statistically reduce the impact of individual animal variability.[10]
-
Issue 2: Unexpected Toxicity or Adverse Events
Q: Some of our mice are experiencing severe weight loss, lethargy, or other signs of toxicity after IMMU-132 administration. What could be the reason, and how should we address it?
A: While IMMU-132 is a targeted therapy, off-target effects or issues with the formulation can lead to toxicity.
-
Potential Causes:
-
Suboptimal Dosing: The administered dose may be too high for the specific mouse strain or tumor model.
-
Drug Formulation and Administration: Improperly prepared or administered drug can lead to inconsistent exposure and potential toxicity.
-
Animal Health Status: Pre-existing health conditions in the animals can increase their susceptibility to drug-related side effects.
-
-
Troubleshooting Steps:
-
Review and Optimize Dosing:
-
Ensure Proper Drug Handling and Administration:
-
Prepare IMMU-132 solutions fresh for each injection according to the manufacturer's instructions.
-
Ensure the drug is completely dissolved and the suspension is homogenous before each administration.[10]
-
Standardize the intravenous injection technique to ensure consistent and accurate dosing.
-
-
Monitor Animal Health Closely:
-
Record animal weights and perform health checks at least twice weekly.[9]
-
Establish clear humane endpoints and criteria for euthanasia to minimize animal suffering.
-
-
Issue 3: Lack of Expected Anti-Tumor Efficacy
Q: We are not observing the expected tumor growth inhibition with IMMU-132 in our xenograft model. What are the possible reasons for this lack of response?
A: A lack of efficacy can be due to several factors related to the tumor model, the drug, or the experimental design.
-
Potential Causes:
-
Low Trop-2 Expression: The chosen xenograft model may not express sufficient levels of Trop-2 for effective targeting by IMMU-132.
-
Drug Resistance: The tumor model may have intrinsic or acquired resistance to SN-38, the cytotoxic payload.[5]
-
Inadequate Dosing or Schedule: The dose or frequency of IMMU-132 administration may not be sufficient to achieve a therapeutic concentration in the tumor tissue.[10]
-
Poor Drug Bioavailability: Issues with the drug formulation or administration could lead to low systemic exposure.[10]
-
-
Troubleshooting Steps:
-
Verify Target Expression:
-
Evaluate for Drug Resistance:
-
Consider in vitro studies to assess the sensitivity of your cell line to SN-38.
-
-
Optimize Treatment Regimen:
-
If the initial dose is well-tolerated but ineffective, a dose-escalation study may be warranted to find a more efficacious dose.
-
Experiment with different administration schedules (e.g., more frequent dosing).
-
-
Review Experimental Protocol:
-
Ensure all steps of the protocol, from cell culture to drug administration and data collection, are being performed consistently and correctly.
-
-
Quantitative Data Summary
Table 1: Example Dosing Regimens for IMMU-132 in Preclinical Xenograft Studies
| Xenograft Model | Dose | Administration Route | Schedule | Reference |
| Carcinosarcoma | 500 µg | Intravenous | Twice weekly for 3 weeks | [9] |
| Triple-Negative Breast Cancer (MDA-MB-468) | 0.12 or 0.20 mg/kg SN-38 equivalents | Intravenous | Twice weekly for 2 weeks | [4] |
| Gastric Cancer | 17.5 mg/kg | Not specified | Twice weekly for 4 weeks | [3] |
| Pancreatic Cancer | Not specified | Not specified | Every other week, weekly, or twice weekly | [3] |
Detailed Experimental Protocols
Standardized Protocol for an IMMU-132 Xenograft Study
-
Cell Culture and Preparation:
-
Culture a Trop-2 positive cancer cell line under standard conditions as recommended by the supplier.
-
Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.[10]
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID) appropriate for the xenograft model.
-
Allow animals to acclimate for at least one week before the experiment begins.[10]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.[9]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
IMMU-132 Preparation and Administration:
-
Reconstitute IMMU-132 in sterile 0.9% sodium chloride to the desired concentration.[9]
-
Administer the drug via intravenous injection at the predetermined dose and schedule.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight twice weekly.
-
Monitor for any signs of toxicity.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry, biomarker analysis).
-
Visualizations
Caption: Mechanism of action of IMMU-132 (sacituzumab govitecan).
Caption: Workflow to minimize variability in IMMU-132 xenograft studies.
References
- 1. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sacituzumab Govitecan (IMMU-132), an Anti-Trop-2/SN-38 Antibody-Drug Conjugate: Characterization and Efficacy in Pancreatic, Gastric, and Other Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Best practices for handling and storing Sacituzumab govitecan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Sacituzumab govitecan.
Frequently Asked Questions (FAQs)
Q1: How should unopened vials of Sacituzumab govitecan be stored?
A1: Unopened vials of Sacituzumab govitecan should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F). The vials must be kept in their original carton to protect them from light. It is crucial not to freeze the vials.[1][2]
Q2: What is the appearance of the lyophilized powder and the reconstituted solution?
A2: The lyophilized powder is a sterile, off-white to yellowish substance.[1] The reconstituted solution should be clear, yellow, and free of visible particulates. Do not use the solution if it appears cloudy or discolored.[3][4]
Q3: What are the general safety precautions for handling Sacituzumab govitecan?
A3: Sacituzumab govitecan is a cytotoxic drug, and all applicable special handling and disposal procedures should be followed.[1][2] It is recommended to use personal protective equipment, including gloves, protective clothing, and eye/face protection.[5] Handling should occur in a well-ventilated area to avoid inhalation of any aerosols.[5][6]
Troubleshooting Guides
Issue 1: The reconstituted solution is cloudy or contains particulate matter.
-
Cause: This may indicate improper reconstitution or that the product is compromised.
-
Solution: Do not use the vial. The reconstituted solution should be clear and yellow.[3][4] Visually inspect the solution for particulate matter and discoloration before administration.[3][4] Discard the vial if it is cloudy, discolored, or contains particulates.[4]
Issue 2: Foaming occurs during reconstitution or dilution.
-
Cause: Shaking the vial or injecting the diluent too quickly can cause foaming.
-
Solution: During reconstitution, slowly inject the 0.9% Sodium Chloride Injection, USP, into the vial.[2] Gently swirl the vial to dissolve the powder; do not shake.[1][2] When diluting, slowly inject the reconstituted solution into the infusion bag.[2][7]
Issue 3: An infusion-related reaction occurs.
-
Cause: Patients can experience hypersensitivity or infusion-related reactions, which can be serious.[8][9]
-
Solution: Premedication with antipyretics, H1 and H2 blockers is recommended before infusion.[1][10] Corticosteroids may be used for patients with a history of infusion reactions.[1][10] During the infusion, if a reaction occurs, the infusion rate should be slowed or interrupted.[11] For life-threatening reactions, permanently discontinue the use of Sacituzumab govitecan.[11][12] Patients should be monitored for at least 30 minutes after each infusion.[1][12]
Issue 4: The patient experiences severe diarrhea.
-
Cause: Diarrhea is a common and potentially severe side effect of Sacituzumab govitecan.[13][14]
-
Solution: At the onset of diarrhea, evaluate for infectious causes. If non-infectious, promptly initiate loperamide.[11][13] If severe diarrhea occurs, withhold the next dose until it resolves to ≤Grade 1 and consider a dose reduction for subsequent cycles.[13] Ensure the patient is adequately hydrated with fluids and electrolytes.[13]
Data Presentation
Table 1: Storage and Stability of Sacituzumab govitecan
| Condition | Temperature | Duration | Additional Notes |
| Unopened Vials | 2°C to 8°C (36°F to 46°F) | Until expiration date | Protect from light by storing in the original carton. Do not freeze.[1][2] |
| Reconstituted Solution (in vial) | Room Temperature (up to 25°C / 77°F) | Up to 8 hours | Use immediately to prepare the diluted infusion solution.[3][4] |
| Reconstituted Solution (in vial) | 2°C to 8°C (36°F to 46°F) | Up to 24 hours | The total time from reconstitution to administration should not exceed 24 hours if refrigerated.[3] |
| Diluted Infusion Solution | Room Temperature (up to 25°C / 77°F) | Up to 8 hours (including infusion time) | Protect from light. Do not freeze or shake.[2][3] |
| Diluted Infusion Solution | 2°C to 8°C (36°F to 46°F) | Up to 24 hours | Protect from light. Do not freeze or shake.[2][3] |
Table 2: Reconstitution and Dilution Parameters
| Parameter | Value |
| Reconstitution Diluent | 0.9% Sodium Chloride Injection, USP |
| Volume of Diluent per Vial | 20 mL[1][2] |
| Final Concentration in Vial | 10 mg/mL[1][2] |
| Infusion Bag Diluent | 0.9% Sodium Chloride Injection, USP[2][7] |
| Final Diluted Concentration | 1.1 mg/mL to 3.4 mg/mL[2][11] |
| Compatible Infusion Bags | Polyvinyl chloride, polypropylene/polyethylene, polyolefin, or ethylene (B1197577) vinyl acetate[2][7] |
Experimental Protocols
Protocol 1: Reconstitution of Sacituzumab govitecan
-
Calculate the required dose (mg) based on the patient's body weight.[1][2]
-
Allow the required number of vials to warm to room temperature.[11]
-
Using a sterile syringe, slowly inject 20 mL of 0.9% Sodium Chloride Injection, USP, into each 180 mg vial.[1][2]
-
Gently swirl the vials and allow up to 15 minutes for the powder to dissolve completely. Do not shake. [1][2]
-
Visually inspect the reconstituted solution. It should be clear, yellow, and free of particulates.[3][4]
-
Use the reconstituted solution immediately for dilution.[4]
Protocol 2: Dilution of Reconstituted Sacituzumab govitecan for Infusion
-
Determine the final volume of the infusion solution required to achieve a concentration between 1.1 mg/mL and 3.4 mg/mL.[2]
-
Select a compatible infusion bag (e.g., PVC, polyolefin).[2][7]
-
Withdraw and discard a volume of 0.9% Sodium Chloride Injection, USP, from the infusion bag equal to the volume of reconstituted solution to be added.[2]
-
Withdraw the calculated volume of the reconstituted Sacituzumab govitecan solution from the vial(s).[2]
-
Slowly inject the reconstituted solution into the infusion bag. Do not shake. [2][7]
-
The diluted solution should be administered immediately or stored as per the guidelines in Table 1.
Visualizations
References
- 1. Dosing, Administration, Reconstitution, and Storage Information for Sacituzumab Govitecan-hziy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 2. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Preparation for Administration [askgileadmedical.com]
- 3. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Storage and Stability (Reconstituted and Diluted) [askgileadmedical.com]
- 4. Trodelvy (sacituzumab govitecan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. askgileadmedical.com [askgileadmedical.com]
- 8. Addressing Side Effects | TRODELVY® (sacituzumab govitecan-hziy) [trodelvy.com]
- 9. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Hypersensitivity and infusion-related reactions [askgileadmedical.com]
- 10. gilead.com [gilead.com]
- 11. trodelvyhcp.com [trodelvyhcp.com]
- 12. uhs.nhs.uk [uhs.nhs.uk]
- 13. ce.mayo.edu [ce.mayo.edu]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
IMMU-132 vs. Irinotecan in Colon Cancer: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of IMMU-132 (sacituzumab govitecan) and irinotecan (B1672180) for the treatment of colon cancer. The information is compiled from clinical trial data to support research and development efforts in oncology.
Mechanism of Action
IMMU-132 and irinotecan both utilize the cytotoxic effects of SN-38, a topoisomerase I inhibitor, to induce cancer cell death. However, their delivery mechanisms differ significantly.
-
Irinotecan is a prodrug that is systemically converted into its active metabolite, SN-38, by carboxylesterases primarily in the liver. SN-38 then circulates throughout the body to exert its anti-tumor activity.
-
IMMU-132 (Sacituzumab Govitecan) is an antibody-drug conjugate (ADC). It consists of a humanized monoclonal antibody that targets the Trop-2 receptor, which is frequently overexpressed on the surface of many epithelial cancer cells, including colon cancer. This antibody is linked to SN-38. This targeted delivery system is designed to concentrate the cytotoxic payload at the tumor site, potentially reducing systemic exposure and associated toxicities.
Clinical Efficacy in Metastatic Colorectal Cancer
The following tables summarize the clinical efficacy of IMMU-132 and irinotecan from key clinical trials in patients with metastatic colorectal cancer who have received prior therapies. It is important to note that these are not from direct head-to-head comparison trials, and patient populations may differ.
IMMU-132 (Sacituzumab Govitecan) Efficacy Data
Data from the colorectal cancer cohort of the Phase I/II IMMU-132-01 basket trial are presented below. This study enrolled heavily pretreated patients.
| Efficacy Endpoint | IMMU-132-01 (Colorectal Cancer Cohort)[1][2] |
| Number of Patients | 31 |
| Objective Response Rate (ORR) | 3.2% |
| Progression-Free Survival (PFS) (Median) | 3.9 months |
| Overall Survival (OS) (Median) | 14.2 months |
| Stable Disease | 51.6% |
Irinotecan Monotherapy Efficacy Data (Second-Line Treatment)
The following data are from studies evaluating irinotecan as a second-line monotherapy in patients with metastatic colorectal cancer that has progressed after first-line 5-FU-based chemotherapy.
| Efficacy Endpoint | Phase III Trial (Fuchs et al.)[3] | Systematic Review (Oostendorp et al.)[4] | EPIC Trial (Irinotecan alone arm)[5][6] |
| Number of Patients | 189 (every 3 weeks arm) | Multiple Phase II & III studies | 650 |
| Objective Response Rate (ORR) | Not Reported | 13% (in 5FU resistant)[1] | 4.2% |
| Progression-Free Survival (PFS) (Median) | 3.0 months | 3.0 - 4.3 months (Phase III) | 2.6 months |
| Overall Survival (OS) (Median) | 9.9 months | 9.1 - 10.8 months (Phase III) | 10.0 months |
Experimental Protocols
IMMU-132-01 Trial (Colorectal Cancer Cohort)
-
Study Design: A Phase I/II, single-arm, open-label, multicenter basket trial.
-
Patient Population: Patients with metastatic epithelial cancers who had relapsed or were refractory to at least one prior standard therapeutic regimen.
-
Dosing Regimen: Sacituzumab govitecan was administered intravenously at doses of 8 or 10 mg/kg on days 1 and 8 of 21-day cycles.
-
Endpoints: The primary endpoints were safety and objective response rate. Secondary endpoints included duration of response, progression-free survival, and overall survival. Tumor response was evaluated every 8 weeks using RECIST 1.1 criteria.
Irinotecan Monotherapy Trials (Second-Line)
-
Study Design: Typically randomized, open-label, multicenter Phase III trials.
-
Patient Population: Patients with metastatic colorectal cancer who have failed first-line chemotherapy, often a 5-fluorouracil-based regimen.
-
Dosing Regimens:
-
Every 3 Weeks: 350 mg/m² administered as an intravenous infusion over 90 minutes every 3 weeks. A reduced dose of 300 mg/m² was often used for patients aged ≥70 years, with a performance status of 2, or with prior pelvic irradiation.[3]
-
Weekly: 125 mg/m² administered as an intravenous infusion weekly for 4 weeks, followed by a 2-week rest period.[3]
-
-
Endpoints: Primary endpoints commonly included overall survival. Secondary endpoints often included progression-free survival, response rate, and quality of life. Tumor response was typically assessed every 6-8 weeks.
Summary and Conclusion
Direct comparison of the efficacy of IMMU-132 and irinotecan in colon cancer is limited by the lack of head-to-head clinical trials. The available data suggests that in a heavily pretreated patient population, IMMU-132 demonstrated a modest objective response rate. The low ORR in the IMMU-132-01 trial's colorectal cohort may be partly attributed to the high rate of prior irinotecan exposure in these patients.
Irinotecan monotherapy has been a standard second-line treatment for metastatic colorectal cancer, with varying response rates reported across different studies. The choice between these agents in a clinical or research setting would depend on various factors, including the patient's prior treatment history, Trop-2 expression levels, and the desire for a targeted therapeutic approach. Further clinical investigation, including randomized controlled trials, is necessary to definitively establish the comparative efficacy of IMMU-132 and irinotecan in specific patient populations with colon cancer.
References
- 1. [Irinotecan monotherapy in the treatment of colorectal cancers: results of phase II trials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III comparison of two irinotecan dosing regimens in second-line therapy of metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic review of benefits and risks of second-line irinotecan monotherapy for advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. EPIC: phase III trial of cetuximab plus irinotecan after fluoropyrimidine and oxaliplatin failure in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
A Head-to-Head Comparison of Sacituzumab Govitecan and Other Leading Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics, revolutionizing the treatment landscape for various cancers. This guide provides an objective, data-driven comparison of Sacituzumab govitecan (IMMU-132) with two other prominent ADCs: Trastuzumab deruxtecan (B607063) and Enfortumab vedotin. We will delve into their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of their pivotal trials to offer a comprehensive resource for the scientific community.
Mechanism of Action: A Tale of Three Targets
The specificity and efficacy of an ADC are largely determined by its target antigen, cytotoxic payload, and linker technology. Here, we compare the fundamental components of Sacituzumab govitecan, Trastuzumab deruxtecan, and Enfortumab vedotin.
| Feature | Sacituzumab Govitecan (IMMU-132) | Trastuzumab Deruxtecan | Enfortumab Vedotin |
| Target Antigen | Trophoblast cell surface antigen 2 (TROP-2) | Human Epidermal Growth Factor Receptor 2 (HER2) | Nectin-4 |
| Antibody | Humanized anti-TROP-2 IgG1κ | Humanized anti-HER2 IgG1 | Fully human anti-Nectin-4 IgG1 |
| Payload | SN-38 (Topoisomerase I inhibitor) | Deruxtecan (Topoisomerase I inhibitor) | Monomethyl auristatin E (MMAE) (Microtubule inhibitor) |
| Linker | Hydrolyzable CL2A linker | Protease-cleavable tetrapeptide-based linker | Protease-cleavable maleimidocaproyl-valine-citrulline linker |
| Drug-to-Antibody Ratio (DAR) | ~7.6 | ~8 | ~3.8 |
Sacituzumab govitecan targets TROP-2, a transmembrane glycoprotein (B1211001) highly expressed in a wide range of epithelial tumors.[1][2] Its payload, SN-38, is the active metabolite of irinotecan (B1672180) and a potent topoisomerase I inhibitor that induces DNA damage and apoptosis.[2][3] The hydrolyzable linker allows for the release of SN-38 both intracellularly and in the tumor microenvironment, leading to a "bystander effect" that can kill adjacent TROP-2 negative cancer cells.[2]
Trastuzumab deruxtecan targets HER2, a well-established oncogene in breast and other cancers.[4] Its topoisomerase I inhibitor payload, deruxtecan, is highly potent.[4] Similar to Sacituzumab govitecan, it possesses a high DAR and a cleavable linker that facilitates a bystander effect.[4]
Enfortumab vedotin targets Nectin-4, a cell adhesion molecule overexpressed in urothelial carcinoma and other solid tumors.[5][6][7] It delivers the microtubule-disrupting agent MMAE, which induces cell cycle arrest and apoptosis.[8]
Signaling Pathways
The targeted antigens of these ADCs are involved in distinct signaling pathways that drive tumor progression. Understanding these pathways is crucial for identifying patient populations who are most likely to respond to therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 4. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pivotal Trial of Enfortumab Vedotin in Urothelial Carcinoma After Platinum and Anti-Programmed Death 1/Programmed Death Ligand 1 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
Validating Trop-2 as a Predictive Biomarker for Sacituzumab Govitecan (IMMU-132) Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the current evidence supporting the validation of Trophoblast cell-surface antigen 2 (Trop-2) as a predictive biomarker for clinical response to Sacituzumab govitecan (IMMU-132). We objectively compare its performance with alternative biomarkers and present supporting experimental data and protocols to aid in research and development.
Introduction to Sacituzumab Govitecan (IMMU-132) and Trop-2
Sacituzumab govitecan (SG), marketed as Trodelvy®, is an antibody-drug conjugate (ADC) that has shown significant efficacy in treating various solid tumors, including metastatic triple-negative breast cancer (mTNBC) and metastatic urothelial cancer.[1] The therapeutic strategy of SG hinges on its specific targeting of Trop-2, a transmembrane glycoprotein (B1211001) frequently overexpressed in a wide range of epithelial cancers.[2][3] The ADC consists of a humanized anti-Trop-2 monoclonal antibody linked to SN-38, the potent active metabolite of irinotecan, a topoisomerase I inhibitor.[1][4] Upon binding to Trop-2 on the cancer cell surface, the ADC is internalized, and SN-38 is released, leading to DNA damage and apoptotic cell death.[4][5] Given this targeted mechanism, establishing a reliable predictive biomarker is crucial for identifying patients most likely to benefit from this therapy.
Trop-2 Expression as a Predictive Biomarker
Trop-2 is highly expressed in a majority of solid tumors, making it an attractive therapeutic target.[6][7] Several studies have investigated the correlation between the level of Trop-2 expression and the clinical efficacy of Sacituzumab govitecan. The hypothesis is that higher Trop-2 expression on tumor cells would lead to increased ADC binding and internalization, resulting in greater cytotoxic payload delivery and a better therapeutic response.
Supporting Clinical Data
Post-hoc analyses of clinical trials have provided evidence supporting a positive correlation between Trop-2 expression levels and treatment response. For instance, in a study on heavily pretreated mTNBC patients, all objective responses occurred in patients with moderate to strong Trop-2 staining, who constituted 88% of the study population.[8][9] A re-analysis of the pivotal Phase III ASCENT trial further stratified outcomes by Trop-2 expression, demonstrating a trend towards improved efficacy in patients with higher Trop-2 levels.[10][11]
| Trop-2 Expression Level | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| High | 44%[10][11] | 6.9 months[11] | 14.2 months[11] |
| Medium | 38% - 39%[10][11] | 5.6 months[11] | 14.9 months[11] |
| Low | 22%[10][11] | 2.7 months[11] | 9.3 months[11] |
| Negative | No therapeutic response observed in 6 out of 7 patients[10] | - | - |
| Data from the re-analysis of the ASCENT trial for metastatic triple-negative breast cancer. |
Preclinical Evidence and Limitations
Preclinical studies have also demonstrated that increasing Trop-2 expression in resistant cell lines can enhance sensitivity to Sacituzumab govitecan. In mouse models using MDA-MB-231 tumor cells, which have low intrinsic Trop-2 expression, transfecting cells to express higher levels of Trop-2 led to a significant survival benefit with SG therapy compared to parental cells.[12][13]
However, it is crucial to note that clinical benefit has been observed across a wide range of Trop-2 expression levels, and some studies suggest that Trop-2 expression alone may not be a sufficient biomarker for patient selection.[8][14] Responses have been documented in tumors with low Trop-2 expression.[12] This suggests that other factors, such as tumor cellularity, proliferation rates, or the efficiency of DNA damage repair pathways, may also play a critical role in determining treatment outcomes.[8][12]
Alternative and Complementary Biomarkers
The quest for more precise predictors of Sacituzumab govitecan response has led to the investigation of other potential biomarkers that could be used alone or in a multivariate model with Trop-2.
| Biomarker | Rationale | Key Findings |
| Homologous Recombination Deficiency (HRD) | SN-38 induces double-strand DNA breaks. Tumors with deficient HRD pathways may be more sensitive. | Synergistic growth inhibition was observed when SG was combined with PARP inhibitors, regardless of BRCA1/2 status.[12] HRD status is being studied as a potential marker.[15] |
| Multivariate Biomarker (Trop-2 + Proliferation + Cellularity) | A combined score may offer a more holistic prediction of response. | A multivariate biomarker combining Trop-2 expression, proliferation gene expression, and tumor cellularity strongly predicted objective response rates across nine solid tumor types (r=0.82, p=0.007), outperforming Trop-2 expression alone (r=0.40, p=0.29).[8] |
| ABCG2 Expression | ABCG2 is a drug efflux pump that can confer resistance to SN-38. | Overcoming resistance to SN-38 in breast and gastric cancer models was achieved by combining SG with ABCG2 inhibitors.[16] |
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams outline the mechanism of action, signaling pathways, and an experimental workflow.
Caption: Mechanism of action for Sacituzumab govitecan (IMMU-132).
Caption: Simplified Trop-2 signaling pathways in cancer.
Caption: Experimental workflow for Trop-2 biomarker validation.
Experimental Protocols
Immunohistochemistry (IHC) for Trop-2 Detection
The most common method for assessing Trop-2 expression in clinical settings is immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[17][18]
1. Specimen Preparation:
-
Collect formalin-fixed, paraffin-embedded (FFPE) tissue blocks.[17]
-
Cut 4-micron thick sections and mount them on positively charged glass slides.[19]
-
Heat slides at 65°C for approximately one hour for deparaffinization.[20]
-
Rehydrate sections through a series of graded ethanol (B145695) solutions and finally in distilled water.[20]
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval. A common method involves incubating slides in a sodium citrate (B86180) buffer (pH 6.0) at 95°C for 20-30 minutes.[6][20]
3. Staining Procedure:
-
Block endogenous peroxidase activity using a 3% hydrogen peroxide solution for 5-10 minutes.[20]
-
Block non-specific binding by incubating with a protein block or normal serum (e.g., 2.5% goat serum) for at least one hour.[20]
-
Incubate with the primary anti-Trop-2 antibody at a predetermined optimal dilution (e.g., 1:100 to 1:300) for a specified time and temperature (e.g., 32 minutes at 37°C).[6][20]
-
Wash slides with a buffer solution (e.g., PBS or TBS).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-polymer).
-
Wash slides with buffer.
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[19]
-
Dehydrate, clear, and mount the slides.
4. Interpretation and Scoring:
-
Trop-2 positivity is characterized by a membranous staining pattern.[17]
-
A semi-quantitative H-score is often used, which combines the staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells at each intensity level.
-
The final H-score (ranging from 0 to 300) is calculated using the formula: H-Score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)].
-
Cut-off values for high, medium, and low expression are established based on clinical trial data. In the ASCENT trial, expression was categorized as high (H-score > 200), medium (H-score > 100 to 200), and low (H-score ≥ 1 to 100).
Conclusion
The available evidence strongly suggests that Trop-2 is a clinically relevant therapeutic target for Sacituzumab govitecan. While a higher level of Trop-2 expression, as measured by IHC, is associated with a greater likelihood of response, it is not an absolute prerequisite for clinical benefit.[8][10][11] This indicates that while Trop-2 is a valuable patient-tailoring biomarker, it may not be a perfect predictive biomarker when used in isolation.[11]
For drug development professionals and researchers, the future of patient selection for Sacituzumab govitecan and other Trop-2 targeted therapies may lie in a more nuanced, multi-biomarker approach.[8] Combining Trop-2 expression data with markers of DNA damage repair capacity (like HRD status) and tumor proliferation could provide a more robust predictive model, ultimately leading to better patient outcomes and more effective clinical trial designs. Further research is warranted to validate these composite biomarker strategies.[9][21]
References
- 1. Sacituzumab govitecan - Wikipedia [en.wikipedia.org]
- 2. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Immunohistochemical expression of TROP‑2 (TACSTD2) on the urothelial carcinoma of the urinary bladder and other types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. strataoncology.com [strataoncology.com]
- 9. Efficacy and Safety of Anti-Trop-2 Antibody Drug Conjugate Sacituzumab Govitecan (IMMU-132) in Heavily Pretreated Patients With Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. TROP2 as Patient-Tailoring but Not Prognostic Biomarker for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predictive biomarkers for sacituzumab govitecan efficacy in Trop-2-expressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. oncotarget.com [oncotarget.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. Anti–Trop-2 Antibody-Drug Conjugate Produces Durable Responses in Metastatic Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 19. isj.testcatalog.org [isj.testcatalog.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Efficacy and Safety of Anti-Trop-2 Antibody Drug Conjugate Sacituzumab Govitecan (IMMU-132) in Heavily Pretreated Patients With Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of Sacituzumab Govitecan with Normal Tissues
For Immediate Release
This guide provides a comprehensive comparison of the normal tissue cross-reactivity of Sacituzumab govitecan (Trodelvy®), a TROP-2 directed antibody-drug conjugate (ADC), with other notable ADCs. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to shed light on the potential for off-target binding, a critical factor in the safety and therapeutic index of ADCs. While direct comparative studies are limited, this guide collates and analyzes existing data on Sacituzumab govitecan and two other prominent ADCs, Datopotamab deruxtecan (B607063) and Ladiratuzumab vedotin, to offer valuable insights into their selectivity profiles.
Executive Summary
Antibody-drug conjugates are designed for targeted delivery of cytotoxic payloads to cancer cells, minimizing systemic toxicity. However, the expression of the target antigen on normal tissues can lead to "on-target, off-tumor" toxicity. This guide examines the normal tissue cross-reactivity of Sacituzumab govitecan, which targets the TROP-2 antigen. Preclinical studies have shown that TROP-2 is expressed at varying levels in a range of normal epithelial tissues, indicating a potential for cross-reactivity. This is compared with Datopotamab deruxtecan, another TROP-2 targeting ADC, and Ladiratuzumab vedotin, which targets the LIV-1 antigen. Understanding these cross-reactivity profiles is paramount for predicting potential adverse events and for the development of next-generation ADCs with improved safety profiles.
Comparative Analysis of Normal Tissue Cross-Reactivity
The potential for an ADC to bind to normal tissues is a critical aspect of its preclinical safety assessment. This section compares the available data on the normal tissue cross-reactivity of Sacituzumab govitecan, Datopotamab deruxtecan, and Ladiratuzumab vedotin.
Table 1: Summary of Target Antigen Expression in Normal Human Tissues
| Tissue | TROP-2 (Target for Sacituzumab govitecan & Datopotamab deruxtecan) Expression Level | LIV-1 (Target for Ladiratuzumab vedotin) Expression Level |
| Skin | High | Moderate to High |
| Esophagus | High | Low |
| Salivary Gland | High | Low |
| Cervix (squamous epithelium) | High | Low |
| Prostate (glands) | High | High |
| Pancreas (ducts) | Moderate to High | Low |
| Kidney (distal tubules) | Moderate | Low |
| Lung (bronchial epithelium) | Moderate | Low |
| Breast (ductal epithelium) | Moderate | High |
| Uterus (glands and lining) | Moderate | Low |
| Liver (bile ducts) | Low to Moderate | Low |
| Colon | Low | Low |
| Ovary | Low | Low |
| Thyroid | Low | Low |
Note: Expression levels are synthesized from multiple sources and represent a general overview. Actual expression can vary between individuals and specific tissue regions. Data for LIV-1 expression in some tissues is less extensively documented in the public domain compared to TROP-2.
Table 2: Preclinical Cross-Reactivity and Safety Summary
| Antibody-Drug Conjugate | Target Antigen | Key Preclinical Findings on Normal Tissue Interaction | Common Adverse Events in Clinical Trials Potentially Linked to On-Target, Off-Tumor Toxicity |
| Sacituzumab govitecan | TROP-2 | A preclinical study on 32 normal human tissues was conducted (Study DMP0411), though detailed public data is limited. TROP-2 expression in normal epithelial tissues is known.[1] Toxicity was assessed in mice and Cynomolgus monkeys.[2] | Diarrhea, nausea, stomatitis, rash.[1][3] |
| Datopotamab deruxtecan | TROP-2 | Acceptable safety profiles in rats and cynomolgus monkeys.[4][5] Binds to cynomolgus monkey TROP-2 with similar affinity to human TROP-2.[4] TROP-2 is expressed in some normal epithelial tissues like skin and esophagus.[2] | Stomatitis, dry eye, rash.[3] |
| Ladiratuzumab vedotin | LIV-1 | Designed to minimize damage to normal tissues.[6] A favorable preclinical safety profile has been reported for a follow-on LIV-1 ADC, suggesting a focus on mitigating off-target effects.[7] | Fatigue, nausea, peripheral neuropathy.[8][9] |
Experimental Methodologies
The assessment of normal tissue cross-reactivity is a cornerstone of preclinical ADC development. The primary method employed is immunohistochemistry (IHC), which allows for the visualization of ADC binding to a wide panel of normal human tissues.
General Immunohistochemistry (IHC) Protocol for Tissue Cross-Reactivity
A representative protocol for evaluating the binding of an antibody-drug conjugate to normal human tissues is outlined below. This protocol is a synthesis of best practices and regulatory guidelines.
-
Tissue Preparation:
-
A comprehensive panel of at least 32 normal human tissues is sourced from at least three different donors.
-
Tissues are snap-frozen in isopentane (B150273) pre-cooled with liquid nitrogen to preserve antigen integrity.
-
Frozen tissue blocks are sectioned at 4-6 µm thickness using a cryostat and mounted on positively charged slides.
-
-
Antibody Preparation and Application:
-
The ADC is typically biotinylated or directly conjugated to a fluorescent dye to enable detection.
-
The labeled ADC is diluted to at least two concentrations (e.g., a low, pharmacologically relevant concentration and a higher, saturating concentration) in a suitable blocking buffer.
-
-
Staining Procedure:
-
Tissue sections are fixed in a cold fixative (e.g., acetone (B3395972) or methanol) for a short duration.
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Non-specific protein binding is blocked by incubating the sections with a protein-based blocking solution (e.g., normal serum from the species of the secondary antibody).
-
The diluted, labeled ADC is applied to the tissue sections and incubated, typically overnight at 4°C, in a humidified chamber.
-
Slides are washed extensively with a buffered saline solution (e.g., PBS or TBS) to remove unbound antibody.
-
-
Detection and Visualization:
-
For biotinylated ADCs, a streptavidin-horseradish peroxidase (HRP) conjugate is applied, followed by a chromogenic substrate (e.g., DAB), which produces a colored precipitate at the site of antibody binding.
-
For fluorescently labeled ADCs, the slides are mounted with an anti-fade mounting medium.
-
Sections are counterstained (e.g., with hematoxylin (B73222) for chromogenic detection or DAPI for fluorescence) to visualize tissue morphology.
-
-
Analysis and Interpretation:
-
A board-certified pathologist evaluates the stained slides.
-
The intensity of staining (e.g., on a scale of 0 to 4+) and the percentage of positively stained cells are recorded for each tissue type and cellular component.
-
The binding pattern is characterized as specific (on-target) or non-specific.
-
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Sacituzumab govitecan and the workflow for assessing tissue cross-reactivity.
Discussion and Future Directions
The available data indicate that the target of Sacituzumab govitecan, TROP-2, is expressed on a variety of normal epithelial tissues. This expression pattern provides a rationale for some of the observed adverse events in clinical trials, such as diarrhea and stomatitis, which are likely a result of on-target, off-tumor toxicity in the gastrointestinal mucosa. While a direct, quantitative comparison of the normal tissue binding profiles of Sacituzumab govitecan, Datopotamab deruxtecan, and Ladiratuzumab vedotin is not publicly available, the known expression patterns of their respective targets, TROP-2 and LIV-1, suggest that both classes of ADCs have the potential for on-target, off-tumor effects.
For TROP-2 targeting ADCs, the therapeutic window is influenced by the differential expression of TROP-2 on tumor versus normal tissues, the potency of the cytotoxic payload, and the stability of the linker. Future research should focus on generating more potent ADCs with linkers that are more selectively cleaved in the tumor microenvironment to minimize payload release in normal tissues. Furthermore, a head-to-head comparison of the normal tissue cross-reactivity of different TROP-2 ADCs using a standardized IHC protocol and a comprehensive panel of human tissues would be invaluable for the field.
For Ladiratuzumab vedotin, more detailed public data on its normal tissue binding profile would be beneficial for a comprehensive risk assessment. The high expression of its target, LIV-1, in some normal tissues like the breast and prostate underscores the importance of careful patient selection and monitoring.
References
- 1. The anti-Trop-2 antibody-drug conjugate Sacituzumab Govitecan—effectiveness, pitfalls and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Item - Supplementary Data from Datopotamab Deruxtecan, a Novel TROP2-directed Antibodyâdrug Conjugate, Demonstrates Potent Antitumor Activity by Efficient Drug Delivery to Tumor Cells - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Ladiratuzumab vedotin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Antibody-drug conjugates in metastatic triple negative breast cancer: a spotlight on sacituzumab govitecan, ladiratuzumab vedotin, and trastuzumab deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
IMMU-132 (Sacituzumab Govitecan): A Comparative Analysis of Efficacy in Tumors with High vs. Low Trop-2 Expression
For Researchers, Scientists, and Drug Development Professionals
Sacituzumab govitecan (IMMU-132) is an antibody-drug conjugate (ADC) that has demonstrated significant clinical activity in various solid tumors. It is designed to target the Trop-2 receptor, a cell-surface glycoprotein (B1211001) highly expressed in many epithelial cancers, and deliver the potent topoisomerase I inhibitor SN-38 directly to tumor cells. This guide provides a comprehensive comparison of the efficacy of IMMU-132 in tumors with high versus low Trop-2 expression, supported by data from pivotal clinical trials.
Mechanism of Action
IMMU-132 is composed of a humanized anti-Trop-2 monoclonal antibody linked to SN-38, the active metabolite of irinotecan.[1][2] The ADC binds to Trop-2 on the surface of cancer cells, leading to internalization.[3] Subsequently, the linker is hydrolyzed, releasing SN-38 into the cytoplasm, which then induces DNA damage and apoptotic cell death.[1][3] A "bystander effect" has also been proposed, where the released SN-38 can diffuse out of the target cell and kill neighboring tumor cells, regardless of their Trop-2 expression level.
Mechanism of action of IMMU-132.
Efficacy Data in Metastatic Triple-Negative Breast Cancer (mTNBC) - ASCENT Trial
The Phase 3 ASCENT trial evaluated sacituzumab govitecan in patients with relapsed or refractory mTNBC.[2][4][5] An exploratory analysis of this trial assessed efficacy based on Trop-2 expression, categorized by H-score into high, medium, and low subgroups.[4][6] While patients benefited from IMMU-132 across all levels of Trop-2 expression compared to standard chemotherapy, a greater magnitude of benefit was observed in patients with high and medium Trop-2 expressing tumors.[2][4][5][6]
| Efficacy Endpoint | Trop-2 Expression | Sacituzumab Govitecan (IMMU-132) | Treatment of Physician's Choice (TPC) | Hazard Ratio (HR) |
| Progression-Free Survival (PFS), median months | High | 6.9 | 2.5 | Not Reported |
| Medium | 5.6 | Not Reported | Not Reported | |
| Low | 2.7 | Not Reported | Not Reported | |
| Overall Survival (OS), median months | High | 14.2 | 6.9 | Not Reported |
| Medium | 14.9 | Not Reported | Not Reported | |
| Low | 9.3 | 7.6 | Not Reported | |
| Objective Response Rate (ORR), % | All Subgroups | Benefit observed across all subgroups | Lower than IMMU-132 | Not Applicable |
Efficacy Data in HR+/HER2- Metastatic Breast Cancer (mBC) - TROPiCS-02 Trial
In the Phase 3 TROPiCS-02 trial for heavily pretreated, endocrine-resistant HR+/HER2- metastatic breast cancer, sacituzumab govitecan demonstrated a significant improvement in both progression-free and overall survival compared to physician's choice of chemotherapy.[3][5][7][8] Importantly, a post-hoc analysis revealed that this benefit was consistent across all levels of Trop-2 expression, including in patients with very low Trop-2 levels (H-score ≤ 10).[3][5] These findings suggest that Trop-2 testing is not required to determine eligibility for IMMU-132 treatment in this patient population.[3]
| Efficacy Endpoint | Trop-2 Expression (H-score) | Sacituzumab Govitecan (IMMU-132) | Treatment of Physician's Choice (TPC) | Hazard Ratio (HR) (95% CI) |
| Progression-Free Survival (PFS), median months | ≥ 100 | 6.4 | 4.1 | 0.60 (0.44-0.81) |
| < 100 | 5.3 | 4.0 | 0.77 (0.54-1.09) | |
| Overall Survival (OS), median months | ≥ 100 | 14.4 | 11.2 | 0.83 (0.62-1.11) |
| < 100 | 14.6 | 11.3 | 0.75 (0.54-1.04) |
Efficacy Data in Metastatic Urothelial Cancer (mUC) - TROPHY-U-01 Trial
The TROPHY-U-01 Phase 2 trial investigated sacituzumab govitecan in patients with locally advanced or metastatic urothelial carcinoma who had progressed after prior platinum-based and checkpoint inhibitor therapies.[2][9][10][11][12][13] In this study, Trop-2 was found to be highly expressed in the majority of tumors.[9][11][14] Efficacy, including Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS), was observed across all Trop-2 expression levels, suggesting that similar to HR+/HER2- mBC, the clinical benefit of IMMU-132 in mUC is not dependent on the level of Trop-2 expression.[9][11]
| Efficacy Endpoint | Trop-2 Expression (H-score) | Sacituzumab Govitecan (IMMU-132) | P-value / Hazard Ratio (HR) |
| Objective Response Rate (ORR), % (Cohort 1) | Below Median | 24% | P=0.59 |
| Above Median | 29% | ||
| Progression-Free Survival (PFS), median months (Cohort 1) | Below Median | 3.4 | HR=0.765, P=0.262 |
| Above Median | 6.7 | ||
| Overall Survival (OS), median months (Cohort 1) | Below Median | 9.9 | HR=0.978, P=0.927 |
| Above Median | 10.9 |
Experimental Protocols
Trop-2 Expression Analysis by Immunohistochemistry (IHC)
The assessment of Trop-2 expression in the aforementioned clinical trials was primarily conducted on archival tumor tissue using immunohistochemistry (IHC).
General Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Trop-2 antigen.
-
Antibody Incubation: The tissue sections are incubated with a primary antibody specific for Trop-2.
-
Detection System: A secondary antibody and a detection system (e.g., polymer-based) are used to visualize the primary antibody binding.
-
Staining and Scoring: The slides are counterstained, and the staining intensity and percentage of positive tumor cells are evaluated by a pathologist.
H-Score Calculation:
The H-score is a semi-quantitative method used to assess the level of protein expression. It is calculated by summing the percentage of cells stained at each intensity level, multiplied by a weighted intensity factor. The formula is as follows:
H-score = [1 × (% of cells with weak staining, 1+)] + [2 × (% of cells with moderate staining, 2+)] + [3 × (% of cells with strong staining, 3+)] [16]
The H-score ranges from 0 to 300.
Generalized IHC workflow for Trop-2 expression analysis.
Summary of Trop-2 Expression and IMMU-132 Efficacy
The relationship between Trop-2 expression and the efficacy of IMMU-132 appears to be context-dependent on the tumor type.
References
- 1. researchgate.net [researchgate.net]
- 2. TROPHY-U-01 cohort 1 final results: A phase II study of sacituzumab govitecan (SG) in metastatic urothelial cancer (mUC) that has progressed after platinum (PLT) and checkpoint inhibitors (CPI) - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 3. researchgate.net [researchgate.net]
- 4. Overall survival with sacituzumab govitecan in hormone receptor-positive and human epidermal growth factor receptor 2-negative metastatic breast cancer (TROPiCS-02): a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Efficacy of Sacituzumab Govitecan-hziy in the TROPiCS-02 Trial Dependent on Trop-2 Expression? - The ASCO Post [ascopost.com]
- 6. The anti-Trop-2 antibody-drug conjugate Sacituzumab Govitecan—effectiveness, pitfalls and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROPiCS-02 Results | TRODELVY® (sacituzumab govitecan-hziy) Official HCP Site [trodelvyhcp.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. urotoday.com [urotoday.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. urotoday.com [urotoday.com]
- 14. researchgate.net [researchgate.net]
- 15. Trop-2 as an Actionable Biomarker in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
Combination Therapy on the Rise: A Comparative Guide to Sacituzumab Govitecan and PARP Inhibitors
For Immediate Release
In the rapidly evolving landscape of oncology, the strategic combination of targeted therapies is paramount to overcoming treatment resistance and improving patient outcomes. This guide provides a comprehensive comparison of the synergistic effects of combining sacituzumab govitecan, a TROP-2-directed antibody-drug conjugate (ADC), with Poly (ADP-ribose) polymerase (PARP) inhibitors. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the preclinical and clinical data that underscore the potential of this combination therapy.
The Synergistic Mechanism: A Two-Pronged Attack on Cancer Cells
Sacituzumab govitecan (SG) is an ADC designed to target the trophoblast cell surface antigen 2 (TROP-2), a protein highly expressed in a variety of epithelial tumors.[1][2] The ADC delivers the potent topoisomerase I (TOP1) inhibitor, SN-38, directly to cancer cells.[1][3][4][5] SN-38 induces single-strand DNA breaks, a form of DNA damage that can be lethal to rapidly dividing cancer cells.[6]
This is where PARP inhibitors come into play. PARP enzymes are crucial for the repair of single-strand DNA breaks.[7][8] By inhibiting PARP, the cancer cell's ability to repair the DNA damage caused by SN-38 is significantly hampered. This leads to the accumulation of DNA damage, ultimately triggering apoptosis (programmed cell death).[3][4][8] The combination of a TOP1 inhibitor and a PARP inhibitor is therefore a synthetically lethal strategy, where the combined effect is far greater than the sum of their individual effects.
Preclinical Evidence: In Vitro and In Vivo Synergy
Preclinical studies have consistently demonstrated the synergistic anti-tumor activity of combining sacituzumab govitecan with PARP inhibitors. In vitro experiments using triple-negative breast cancer (TNBC) cell lines have shown that sequential treatment with SG followed by a PARP inhibitor leads to a significant increase in DNA damage and apoptosis compared to either agent alone.[3][4]
Key Preclinical Findings:
-
Increased DNA Damage: Sequential treatment with SG and the PARP inhibitor talazoparib (B560058) resulted in a significant accumulation of γ-H2AX, a marker of DNA double-strand breaks, in TNBC cells.[4][5]
-
Delayed TOP1 Cleavage Complex (TOP1cc) Clearance: The combination therapy delayed the clearance of TOP1cc, the lesion induced by TOP1 inhibitors, further enhancing DNA damage.[3][4]
-
Enhanced Apoptosis: The increased DNA damage translated into a higher rate of apoptosis in cancer cells treated with the combination therapy.[3][4]
-
In Vivo Efficacy: In animal models of TNBC, the combination of SG and a PARP inhibitor resulted in greater tumor growth inhibition and prolonged survival compared to monotherapy, without a significant increase in toxicity.[2]
Clinical Trials: Translating Preclinical Promise into Patient Benefit
The promising preclinical data has paved the way for clinical investigations of this combination therapy. A key study is the Phase 1b/2 trial (NCT04039230), which evaluated the safety and efficacy of sacituzumab govitecan in combination with the PARP inhibitor talazoparib in patients with metastatic triple-negative breast cancer (mTNBC).[1][3][9][10]
A critical finding from this trial was the importance of the dosing schedule. Concurrent administration of both drugs led to dose-limiting toxicities, primarily severe myelosuppression.[1][3] However, a sequential dosing regimen, where patients received sacituzumab govitecan on days 1 and 8, followed by talazoparib on days 15-21 of a 21-day cycle, was found to be well-tolerated and demonstrated significant clinical activity.[3][4]
Another important study, the Phase Ib SEASTAR trial, provided proof-of-concept for the combination of the PARP inhibitor rucaparib (B1680265) with sacituzumab govitecan in patients with various advanced solid tumors, including those with and without mutations in homologous recombination repair genes.[11]
Quantitative Data from Clinical Trials
| Clinical Trial | Cancer Type | Treatment Regimen | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| NCT04039230 (Phase 1b) | Metastatic Triple-Negative Breast Cancer | Sequential Dosing: Sacituzumab Govitecan + Talazoparib | 7.6 months | Not Reported in this Abstract | [1][3] |
| NCT04039230 (Phase 1b) | Metastatic Triple-Negative Breast Cancer | Concurrent Dosing: Sacituzumab Govitecan + Talazoparib | 2.3 months | Not Reported in this Abstract | [1][3] |
| SEASTAR (Phase Ib) | Advanced Solid Tumors | Sacituzumab Govitecan + Rucaparib | Not Reported in this Abstract | 3 of 6 patients had a confirmed partial response | [11] |
Experimental Protocols
Cell Viability Assays
To assess the cytotoxic effects of sacituzumab govitecan and PARP inhibitors, alone and in combination, cell viability assays are employed. A common method is the use of tetrazolium-based reagents (e.g., MTS) or resazurin. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of sacituzumab govitecan, a PARP inhibitor, or the combination. For sequential treatment, sacituzumab govitecan is added first, followed by a washout step, and then the addition of the PARP inhibitor.
-
After a defined incubation period (e.g., 72 hours), the viability reagent is added to each well.
-
Following another incubation period, the absorbance or fluorescence is measured using a plate reader.
-
The results are then used to calculate the half-maximal inhibitory concentration (IC50) for each treatment and to assess for synergistic, additive, or antagonistic effects using methodologies such as the combination index (CI) method.
DNA Damage Analysis (γ-H2AX Staining)
The formation of γ-H2AX foci is a sensitive indicator of DNA double-strand breaks. Immunofluorescence staining for γ-H2AX is a standard method to quantify DNA damage in cells.
General Protocol:
-
Cells are grown on coverslips and treated with the drugs as described for the viability assays.
-
After treatment, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
The cells are then incubated with a primary antibody specific for γ-H2AX.
-
Following washing steps, a fluorescently labeled secondary antibody is added.
-
The cell nuclei are counterstained with a DNA dye such as DAPI.
-
The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
The number of γ-H2AX foci per nucleus is quantified using image analysis software.
TOP1 Cleavage Complex (TOP1cc) Assay
The persistence of TOP1cc is a direct measure of the activity of TOP1 inhibitors. Assays to detect TOP1cc can be performed using various techniques, including immunofluorescence or biochemical methods.
General Protocol (Immunofluorescence):
-
Cells are treated with sacituzumab govitecan to induce the formation of TOP1cc.
-
For sequential treatment, a PARP inhibitor is added after a washout step.
-
Cells are then fixed, permeabilized, and stained with an antibody that specifically recognizes the TOP1-DNA complex.
-
Similar to γ-H2AX staining, a fluorescent secondary antibody and a nuclear counterstain are used for visualization.
-
The intensity or number of TOP1cc foci per nucleus is quantified by fluorescence microscopy.
Visualizing the Pathway and Workflow
Caption: Signaling pathway of sacituzumab govitecan and PARP inhibitor combination therapy.
Caption: General experimental workflow for in vitro analysis of combination therapy.
Conclusion and Future Directions
The combination of sacituzumab govitecan and PARP inhibitors represents a promising therapeutic strategy, particularly for TROP-2 expressing tumors such as triple-negative breast cancer. The preclinical data strongly support a synergistic mechanism of action, and early clinical trial results are encouraging, especially with a sequential dosing schedule that mitigates toxicity.
Future research should focus on optimizing dosing schedules for various tumor types, identifying predictive biomarkers to select patients most likely to benefit, and exploring this combination in other TROP-2 expressing malignancies. As our understanding of tumor biology and drug resistance mechanisms deepens, rational combination therapies like this will be instrumental in advancing personalized cancer medicine.
References
- 1. JCI - 68Ga-MY6349 PET/CT imaging to assess Trop2 expression in multiple types of cancer [jci.org]
- 2. Trophoblast Cell Surface Antigen 2 Expression in Human Tumors: A Tissue Microarray Study on 18,563 Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antibody-Drug Conjugate Sacituzumab Govitecan Enables a Sequential TOP1/PARP Inhibitor Therapy Strategy in Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Immunohistochemical expression of TROP‑2 (TACSTD2) on the urothelial carcinoma of the urinary bladder and other types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating ADC Linker Technology: A Comparative Stability Analysis of IMMU-132 (Sacituzumab Govitecan)
A deep dive into the stability of the moderately labile CL2A linker of IMMU-132, providing a comparative perspective against other prominent antibody-drug conjugate (ADC) linker technologies. This guide offers researchers, scientists, and drug development professionals quantitative data, detailed experimental methodologies, and visual workflows to inform rational ADC design.
The therapeutic success of an antibody-drug conjugate (ADC) is critically dependent on the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the payload within the tumor microenvironment. IMMU-132 (Sacituzumab govitecan), an ADC targeting Trop-2, employs a proprietary, moderately stable, pH-sensitive linker, CL2A, to deliver its topoisomerase I inhibitor payload, SN-38.[1][2] This design choice represents a departure from the field's common pursuit of highly stable linkers, highlighting a nuanced strategy that balances stability with potent payload delivery.[3]
Comparative Analysis of Linker Stability
The stability of an ADC linker is often quantified by its half-life in plasma. The CL2A linker in IMMU-132 is characterized by its moderate stability, a feature that has been correlated with its clinical efficacy.[3][4] Preclinical and clinical data indicate that the half-life of the intact IMMU-132 ADC is significantly shorter than that of the antibody itself, reflecting the controlled release of SN-38.[4][5]
| Linker Type | Example ADC(s) | Cleavage Mechanism | Plasma Half-life (Approximate) | Key Characteristics |
| Hydrolyzable (Carbonate) | IMMU-132 (Sacituzumab govitecan) | pH-sensitive hydrolysis | ~11-18 hours [1][5] | Moderately stable; designed for slow, sustained release of payload.[2] |
| Peptide (e.g., Val-Cit) | Brentuximab vedotin | Protease-cleavable (e.g., Cathepsin B) | High (linker itself is stable in plasma) | High plasma stability with specific cleavage by tumor-associated proteases.[6] |
| Disulfide | Trastuzumab emtansine (T-DM1) | Reduction (e.g., by glutathione) | Variable; can be engineered for different stability levels | Stability can be modulated by steric hindrance around the disulfide bond. |
| Non-cleavable (e.g., Thioether) | Ado-trastuzumab emtansine (Kadcyla) | Antibody degradation in lysosome | High (linker is highly stable) | Relies on complete lysosomal degradation of the ADC for payload release.[7] |
Experimental Protocols for Linker Stability Assessment
The evaluation of ADC linker stability is a cornerstone of preclinical development. The following protocols outline common methodologies used to assess the stability of ADCs like IMMU-132.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from the ADC in plasma from various species (e.g., human, mouse, rat) over time.
Methodology:
-
ADC Incubation: The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in pre-warmed plasma at 37°C. A control sample in phosphate-buffered saline (PBS) is also prepared.[8]
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[8]
-
Sample Quenching: Collected aliquots are immediately frozen at -80°C to halt further degradation.[8]
-
Quantification: The concentrations of intact ADC, total antibody, and released payload are determined using analytical methods such as ELISA and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vivo Pharmacokinetic Analysis
Objective: To assess the stability and clearance of the ADC in a living organism.
Methodology:
-
ADC Administration: A single dose of the ADC is administered to an appropriate animal model (e.g., mice or rats), typically via intravenous injection.[8]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 72, and 168 hours post-dose).[8]
-
Plasma Preparation: Blood samples are processed to isolate the plasma.[8]
-
Bioanalysis: Plasma samples are analyzed to quantify the concentrations of total antibody, intact ADC, and free payload.
-
Pharmacokinetic Modeling: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including the half-life of the intact ADC, which provides a direct measure of its in vivo stability.[8]
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for the SN-38 payload.
Caption: Workflow for assessing ADC linker stability.
References
- 1. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sacituzumab govitecan: Antibody-drug conjugate in triple negative breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sacituzumab govitecan (IMMU-132), an anti-Trop-2-SN-38 antibody-drug conjugate for the treatment of diverse epithelial cancers: Safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Bystander Effect of IMMU-132 (Sacituzumab Govitecan) in Co-Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bystander effect of IMMU-132 (Sacituzumab govitecan) with other antibody-drug conjugates (ADCs). It is designed to offer an objective analysis supported by experimental data to inform research and development in oncology. The bystander effect, a phenomenon where an ADC kills not only the target antigen-expressing cancer cells but also neighboring antigen-negative cells, is a critical attribute for therapies targeting heterogenous tumors.
IMMU-132: Mechanism of Action and Bystander Killing
IMMU-132 is an ADC composed of a humanized antibody targeting Trop-2, a cell-surface antigen highly expressed in many epithelial cancers, linked to SN-38, the active metabolite of irinotecan.[1] The key to its bystander effect lies in its moderately stable, pH-sensitive CL2A linker.[2][3] This linker allows for the release of SN-38 not only intracellularly within the Trop-2 positive cancer cell but also into the tumor microenvironment.[4] The released SN-38, being membrane-permeable, can then diffuse into adjacent Trop-2 negative tumor cells and induce apoptosis, thus mediating the bystander killing effect.[5]
The efficacy of this bystander effect has been demonstrated in preclinical models. In co-culture studies, a significant increase in the cytotoxicity of Trop-2 low/negative cancer cells was observed when cultured with Trop-2 high-expressing cells in the presence of IMMU-132, as compared to when the Trop-2 low/negative cells were cultured alone.[2][6] This effect is attributed to the diffusion of the released SN-38 payload.
Comparative Analysis of Bystander Effect: IMMU-132 vs. Other ADCs
The design of an ADC, particularly the linker and the payload, plays a crucial role in its ability to induce a bystander effect.
| Feature | IMMU-132 (Sacituzumab Govitecan) | ADCs with Stable/Non-Cleavable Linkers (e.g., T-DM1) | Trastuzumab Deruxtecan (T-DXd) |
| Target | Trop-2 | HER2 | HER2 |
| Payload | SN-38 (Topoisomerase I inhibitor) | DM1 (Microtubule inhibitor) | Deruxtecan (Topoisomerase I inhibitor) |
| Linker | Cleavable (Hydrolyzable, pH-sensitive) | Non-cleavable (Thioether) | Cleavable (Enzymatically) |
| Bystander Effect | Potent . The cleavable linker and membrane-permeable SN-38 payload facilitate significant killing of neighboring antigen-negative cells. | Minimal to none . The payload is primarily released intracellularly and its metabolites are often charged, limiting their diffusion across cell membranes. | Potent . The cleavable linker and highly membrane-permeable payload enable a strong bystander effect. |
| Supporting Evidence | Co-culture models show significant cytotoxicity in Trop-2 negative cells when cultured with Trop-2 positive cells.[2][6] | In co-culture assays, T-DM1 did not affect the viability of HER2-negative cells in the presence of HER2-positive cells.[7] | In co-culture assays, T-DXd treatment led to the death of HER2-negative cells in the presence of HER2-positive cells.[7] |
Quantitative Data from Co-culture Models
While specific IC50 values from co-culture experiments are not consistently reported across studies, the available data clearly demonstrates the bystander cytotoxicity of IMMU-132.
| Co-culture Model | Treatment | Observation | Reference |
| SARARK9 (Trop-2 high) + GFP-ARK4 (Trop-2 low/negative) | IMMU-132 (SG) | Significant increase in cytotoxicity of GFP-ARK4 cells in co-culture compared to monoculture (p=0.017). | [2][6] |
| Trop-2 positive + Trop-2 negative uterine serous carcinoma cells | IMMU-132 (SG) | SG induced significant bystander killing of Trop-2 negative tumors when admixed with Trop-2 positive tumors. | [8] |
Experimental Protocols
In Vitro Bystander Effect Co-Culture Assay
This protocol is a generalized representation based on methodologies described in the cited literature.[2][6][9]
-
Cell Line Preparation:
-
Trop-2 positive "effector" cells (e.g., SARARK9).
-
Trop-2 negative "bystander" cells, labeled with a fluorescent marker for differentiation (e.g., GFP-ARK4).
-
-
Co-culture Seeding:
-
Seed effector and bystander cells in various ratios (e.g., 1:1, 1:4, 4:1) in 96-well plates.
-
Include monoculture controls for both cell lines.
-
-
Treatment:
-
After cell adherence, treat the co-cultures and monocultures with a range of concentrations of IMMU-132.
-
Include a non-targeting ADC control.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 72 hours).
-
-
Data Acquisition:
-
Measure cell viability using a method that can distinguish between the two cell populations (e.g., flow cytometry based on the fluorescent marker, or high-content imaging).
-
-
Data Analysis:
-
Calculate the percentage of viable bystander cells in the co-cultures compared to the bystander cells in monoculture treated with the same concentration of IMMU-132. A significant decrease in the viability of bystander cells in the co-culture indicates a bystander effect.
-
Visualizing the Mechanisms
Signaling Pathway of SN-38 Induced Apoptosis
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. agilent.com [agilent.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Sacituzumab Govitecan vs. Standard Chemotherapy in Refractory Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sacituzumab govitecan and standard chemotherapy for the treatment of refractory cancers, supported by experimental data from pivotal clinical trials.
Mechanism of Action
Sacituzumab govitecan is an antibody-drug conjugate (ADC) that targets the Trop-2 receptor, a protein highly expressed on the surface of many epithelial cancer cells.[1][2][3] The ADC consists of a humanized monoclonal antibody against Trop-2, linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[4][5]
Upon binding to Trop-2 on tumor cells, sacituzumab govitecan is internalized through receptor-mediated endocytosis.[1][3] Inside the cancer cell, the linker is cleaved, releasing SN-38.[1][4] SN-38 then inhibits topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA single-strand breaks, ultimately causing DNA damage and apoptotic cell death.[1][4]
Below is a diagram illustrating the signaling pathway and mechanism of action of sacituzumab govitecan.
Caption: Mechanism of action of Sacituzumab Govitecan.
Efficacy in Refractory Triple-Negative Breast Cancer (TNBC)
The pivotal phase 3 ASCENT trial evaluated the efficacy and safety of sacituzumab govitecan versus standard single-agent chemotherapy in patients with relapsed or refractory metastatic triple-negative breast cancer who had received at least two prior therapies.[6][7][8]
Experimental Protocol: ASCENT Trial (NCT02574455)[9]
-
Study Design: A multicenter, open-label, randomized, phase 3 trial.[7][8][9]
-
Patient Population: Patients with unresectable locally advanced or metastatic TNBC who had received at least two prior systemic chemotherapy regimens.[10][9]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either sacituzumab govitecan or a single-agent chemotherapy of the physician's choice (eribulin, vinorelbine, capecitabine, or gemcitabine).[8][9]
-
Treatment Regimen:
-
Primary Endpoint: Progression-free survival (PFS) in patients without brain metastases at baseline.[6][10]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety.[6]
The workflow of the ASCENT trial is depicted in the diagram below.
Caption: ASCENT Clinical Trial Workflow.
Quantitative Data: ASCENT Trial
| Efficacy Endpoint | Sacituzumab Govitecan (n=267) | Standard Chemotherapy (n=262) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 5.6 months | 1.7 months | 0.41 (0.32-0.52) | <0.0001 |
| Median Overall Survival | 12.1 months | 6.7 months | 0.48 (0.38-0.59) | <0.0001 |
| Objective Response Rate | 35% | 5% | - | <0.001 |
Data from patients without brain metastases at baseline.[6][7]
Safety Profile: ASCENT Trial
| Grade ≥3 Adverse Event | Sacituzumab Govitecan | Standard Chemotherapy |
| Neutropenia | 51% | 33% |
| Leukopenia | 10% | 6% |
| Diarrhea | 11% | <1% |
| Anemia | 8% | 5% |
| Febrile Neutropenia | 5% | 2% |
[6]
Efficacy in Refractory HR+/HER2- Breast Cancer
The TROPiCS-02 study investigated sacituzumab govitecan in heavily pretreated patients with hormone receptor-positive, HER2-negative metastatic breast cancer.[11][12][13]
Experimental Protocol: TROPiCS-02 Trial (NCT03901339)[11][12]
-
Study Design: A global, multicenter, open-label, randomized, phase 3 trial.[12]
-
Patient Population: Patients with HR+/HER2- metastatic breast cancer who were previously treated with endocrine therapy, a CDK4/6 inhibitor, and two to four lines of chemotherapy.[12]
-
Randomization: 1:1 randomization to sacituzumab govitecan or physician's choice of chemotherapy (eribulin, capecitabine, gemcitabine, or vinorelbine).[13]
-
Primary Endpoint: Progression-free survival.[12]
-
Secondary Endpoints: Overall survival, objective response rate, and quality of life.[11]
Quantitative Data: TROPiCS-02 Trial
| Efficacy Endpoint | Sacituzumab Govitecan (n=272) | Standard Chemotherapy (n=271) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 5.5 months | 4.0 months | 0.66 (0.53-0.83) | 0.0003 |
| Median Overall Survival | 14.4 months | 11.2 months | 0.79 (0.65-0.96) | 0.02 |
| Objective Response Rate | 21% | 14% | - | - |
Safety Profile: TROPiCS-02 Trial
| Any Grade Adverse Event | Sacituzumab Govitecan | Standard Chemotherapy |
| Neutropenia | 70% | 54% |
| Diarrhea | 57% | 16% |
| Nausea | 55% | 31% |
| Alopecia | 46% | 16% |
| Fatigue | 37% | 29% |
| Anemia | 34% | 25% |
[11]
Efficacy in Refractory Urothelial Carcinoma
The TROPHY-U-01 and TROPiCS-04 trials evaluated sacituzumab govitecan in patients with locally advanced or metastatic urothelial carcinoma who had progressed after prior platinum-based chemotherapy and checkpoint inhibitors.[14][15][16][17]
Experimental Protocol: TROPHY-U-01 (Cohort 1) (NCT03547973)[17][18][19]
-
Study Design: A single-arm, multicohort, open-label, phase 2 study.[17][18]
-
Patient Population: Patients with metastatic urothelial cancer that progressed after platinum-based and checkpoint inhibitor therapies.[17]
-
Treatment Regimen: Sacituzumab govitecan 10 mg/kg intravenously on days 1 and 8 of a 21-day cycle.[17]
-
Primary Endpoint: Objective response rate.[17]
-
Secondary Endpoints: Duration of response, PFS, and OS.[17]
Quantitative Data: TROPHY-U-01 (Cohort 1)
| Efficacy Endpoint | Sacituzumab Govitecan (n=113) |
| Objective Response Rate | 27% |
| Median Duration of Response | 7.2 months |
| Median Progression-Free Survival | 5.4 months |
| Median Overall Survival | 10.9 months |
TROPiCS-04 Trial and Withdrawal of U.S. Indication
The phase 3 TROPiCS-04 trial was designed to confirm the clinical benefit of sacituzumab govitecan in this patient population. However, the trial did not meet its primary endpoint of overall survival, failing to show a statistically significant improvement over standard chemotherapy.[14][19][20] While a higher objective response rate was observed with sacituzumab govitecan, the lack of survival benefit and an increased rate of adverse events leading to death, primarily related to neutropenic complications, led to the voluntary withdrawal of the U.S. indication for sacituzumab govitecan in adult patients with pretreated, locally advanced or metastatic urothelial cancer in October 2024.[19][20]
Quantitative Data: TROPiCS-04 Trial
| Efficacy Endpoint | Sacituzumab Govitecan (n=355) | Standard Chemotherapy (n=356) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 10.3 months | 9.0 months | 0.86 (0.73-1.02) | 0.087 |
| Median Progression-Free Survival | 4.2 months | 3.6 months | 0.86 (0.72-1.03) | - |
| Objective Response Rate | 23% | 14% | - | - |
Summary and Conclusion
Sacituzumab govitecan has demonstrated a significant clinical benefit over standard chemotherapy in heavily pretreated patients with metastatic triple-negative breast cancer and HR+/HER2- breast cancer, leading to its approval for these indications. In both ASCENT and TROPiCS-02 trials, sacituzumab govitecan showed statistically significant improvements in progression-free survival and overall survival.
In contrast, for refractory metastatic urothelial carcinoma, while showing a higher response rate in the TROPHY-U-01 and TROPiCS-04 trials, sacituzumab govitecan did not significantly improve overall survival compared to standard chemotherapy in the confirmatory phase 3 study. This, coupled with safety concerns, resulted in the withdrawal of its U.S. indication for this cancer type.
The primary toxicities associated with sacituzumab govitecan are myelosuppression (particularly neutropenia) and diarrhea. These adverse events are generally manageable with supportive care.
For researchers and drug development professionals, the data underscores the importance of the Trop-2 antigen as a therapeutic target in certain solid tumors. The differential outcomes in breast and urothelial cancers highlight the complexities of antibody-drug conjugate therapy and the need for further investigation into biomarkers that may predict response and resistance.
References
- 1. What is the mechanism of action of Sacituzumab tirumotecan? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 4. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. vjoncology.com [vjoncology.com]
- 8. Efficacy and Safety from the ASCENT Study [theoncologynurse.com]
- 9. Sacituzumab Govitecan-hziy vs Single-Agent Chemotherapy in Relapsed or Refractory Metastatic Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. onclive.com [onclive.com]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. onclive.com [onclive.com]
- 14. esmo.org [esmo.org]
- 15. A plain language summary of the TROPHY-U-01 study: sacituzumab govitecan use in people with locally advanced or metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A plain language summary of the TROPHY-U-01 study: sacituzumab govitecan use in people with locally advanced or metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TROPHY-U-01 cohort 1 final results: A phase II study of sacituzumab govitecan (SG) in metastatic urothelial cancer (mUC) that has progressed after platinum (PLT) and checkpoint inhibitors (CPI) - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 18. ascopubs.org [ascopubs.org]
- 19. onclive.com [onclive.com]
- 20. onclive.com [onclive.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
